6-Nitrobenzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)5-1-2-6-7(3-5)12-4-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUFBCVWKTWKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183636 | |
| Record name | 6-Nitrobenzothiazole | |
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Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-06-5 | |
| Record name | 6-Nitrobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6-Nitrobenzothiazole | |
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| Record name | 2942-06-5 | |
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| Record name | 6-Nitrobenzothiazole | |
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| Record name | 6-nitrobenzothiazole | |
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| Record name | 6-NITROBENZOTHIAZOLE | |
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Foundational & Exploratory
6-Nitrobenzothiazole chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of 6-nitrobenzothiazole. The information is intended for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.
Chemical Structure and Identification
This compound is an aromatic heterocyclic compound. Its structure consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, with a nitro group substituted at the 6th position.
| Identifier | Value |
| IUPAC Name | 6-nitro-1,3-benzothiazole[1] |
| CAS Number | 2942-06-5[1] |
| Molecular Formula | C₇H₄N₂O₂S[1] |
| Molecular Weight | 180.18 g/mol [1] |
| SMILES | O=N(=O)c1ccc2scnc2c1 |
| InChI | InChI=1S/C7H4N2O2S/c10-9(11)5-1-2-6-7(3-5)12-4-8-6/h1-4H[1] |
| Synonyms | 6-nitrobenzo[d]thiazole |
Physicochemical Properties
This compound is a yellow crystalline solid at room temperature.[2] It is sparingly soluble in water but shows better solubility in various organic solvents.
| Property | Value |
| Appearance | Yellow solid[2] |
| Melting Point | 175-178 °C[2] |
| Solubility in Water | Very low solubility |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, and benzene[3] |
| Purity | Commercially available with ≥98% purity |
Spectral Data
The structural identification of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound would exhibit signals corresponding to the aromatic protons.
Note: Specific chemical shift values for this compound were not explicitly available in the search results. The following are predicted values based on the analysis of related structures.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | ~9.2 | s |
| H-4 | ~8.4 | d |
| H-5 | ~8.2 | dd |
| H-7 | ~9.0 | d |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1400 | C=C aromatic ring stretch |
| 1550-1490 | Asymmetric NO₂ stretch |
| 1350-1300 | Symmetric NO₂ stretch |
| ~1610 | C=N stretch (thiazole) |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound.
| m/z | Assignment |
| 180 | [M]⁺ (Molecular ion) |
| 134 | [M-NO₂]⁺ |
Synthesis and Reactivity
This compound is a key synthetic intermediate. It is typically prepared by the nitration of a benzothiazole (B30560) precursor.
Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzothiazole (B160904)
While a direct protocol for this compound was not detailed, the synthesis of its 2-amino derivative is well-documented and illustrates the key nitration step. This process involves the nitration of 2-aminobenzothiazole (B30445).
Materials:
-
2-Aminobenzothiazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Aqueous Ammonia (B1221849)
-
Ethanol
Procedure:
-
Dissolve 2-aminobenzothiazole (0.157 mol) in 36 mL of concentrated sulfuric acid, maintaining the temperature below 5°C with vigorous stirring.[4]
-
Add 19 mL of nitric acid dropwise to the solution, ensuring the temperature is maintained at 20°C.[4]
-
Stir the reaction mixture for 4-5 hours.[4]
-
Pour the mixture onto ice with continuous stirring.
-
Add aqueous ammonia until the solids turn slightly orange.[4]
-
Filter the solids, wash with water, and then dry.[4]
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.[4]
This protocol can be adapted for the synthesis of this compound by using benzothiazole as the starting material.
Applications in Research and Drug Development
This compound itself is primarily used as a versatile intermediate in the synthesis of more complex molecules. Its derivatives have shown a wide range of biological activities and applications.
-
Antimicrobial Agents: Derivatives of 2-amino-6-nitrobenzothiazole have demonstrated potential in combating bacterial infections.[5]
-
Anticancer Research: The benzothiazole scaffold is a known pharmacophore in many anticancer drugs, and derivatives of this compound are being explored for their potential in oncology.
-
MAO Inhibitors: Certain hydrazone derivatives of 2-amino-6-nitrobenzothiazole have been identified as potent monoamine oxidase (MAO) inhibitors, which are targets for the treatment of neurodegenerative disorders.
-
Dye Production: 2-Amino-6-nitrobenzothiazole serves as a base in the production of azo and disperse dyes.
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound are not established, its importance lies in its role as a building block for bioactive compounds. The following diagram illustrates a general synthetic workflow for the utilization of this compound derivatives in the development of therapeutic agents.
References
- 1. This compound | C7H4N2O2S | CID 76256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 2942-06-5 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 6-Nitrobenzothiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Nitrobenzothiazole, a key heterocyclic compound with significant applications in medicinal chemistry and material science. This document details the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for easy reference. Furthermore, it outlines detailed experimental protocols for acquiring these spectra, ensuring reproducibility and accuracy in laboratory settings.
Introduction to this compound
This compound (C₇H₄N₂O₂S) is a nitro-substituted aromatic heterocyclic compound.[1] Its molecular structure, featuring a benzothiazole (B30560) core with a nitro group at the 6-position, imparts unique electronic and chemical properties that are of interest in various research and development fields. Accurate structural elucidation and characterization are paramount for its application, and spectroscopic techniques are the cornerstone of this process.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results | |||
| Data not available in search results | |||
| Data not available in search results | |||
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | |
| Data not available in search results | |
| Data not available in search results | |
| Data not available in search results | |
| Data not available in search results | |
| Data not available in search results | |
| Data not available in search results |
Note: Specific chemical shift and coupling constant data for this compound were not explicitly available in the search results. The tables are structured to be populated with experimental data. For comparison, the ¹³C NMR spectral data for the related compound 2-Amino-6-nitrobenzothiazole shows signals at approximately 119, 120.9, 125.15, 126.07, 133.1, 152.15, and 167.75 ppm in DMSO-d6.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Multiple weak to medium bands | Aromatic C-H stretch |
| 1600-1585 & 1500-1400 | Medium to strong | C=C aromatic ring stretches |
| 1570-1490 & 1390-1300 | Strong | Asymmetric and symmetric NO₂ stretching |
| ~1340 | Strong | C-N stretch |
| 900-675 | Strong | Aromatic C-H out-of-plane bending |
Note: The specific peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity and structure. The molecular weight of this compound is 180.18 g/mol .[1]
Table 4: Mass Spectrometry Data of this compound (Electron Ionization)
| m/z Ratio | Relative Intensity (%) | Assignment |
| 180 | High | [M]⁺ (Molecular Ion) |
| 134 | High | [M - NO₂]⁺ |
| Other significant fragments |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
3.1.2. ¹H NMR Spectroscopy
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: CDCl₃ or DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Acquisition Parameters:
-
Number of scans: 16-32 (or as needed to achieve a good signal-to-noise ratio).
-
Relaxation delay (d1): 1-2 seconds.
-
Pulse width: Typically a 30° or 90° pulse.
-
Spectral width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Calibrate the spectrum using the TMS signal.
-
Integrate the signals to determine the relative number of protons.
-
3.1.3. ¹³C NMR Spectroscopy
-
Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher for carbon).
-
Solvent: CDCl₃ or DMSO-d₆.
-
Internal Standard: TMS at 0 ppm (or the solvent peak can be used as a secondary reference).
-
Acquisition Parameters:
-
Mode: Proton-decoupled.
-
Number of scans: 1024 or higher (due to the low natural abundance of ¹³C).
-
Relaxation delay (d1): 2-5 seconds.
-
Pulse width: Typically a 30° or 45° pulse.
-
Spectral width: A range that encompasses all expected carbon signals (e.g., 0-200 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the FID.
-
Phase the spectrum.
-
Calibrate the spectrum using the TMS or solvent signal.
-
FT-IR Spectroscopy
3.2.1. Sample Preparation (KBr Pellet Method)
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
3.2.2. Data Acquisition
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Background: Record a background spectrum of the empty sample compartment.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the IR spectrum.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Mass Spectrometry
3.3.1. Sample Introduction
For a volatile and thermally stable compound like this compound, direct insertion probe or gas chromatography (GC) can be used for sample introduction.
3.3.2. Data Acquisition (Electron Ionization - EI)
-
Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a GC-MS system).
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: Scan a suitable mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and expected fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound, from sample acquisition to final data interpretation and structural confirmation.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry are indispensable tools for the comprehensive characterization of this compound. This guide provides the foundational data and standardized protocols necessary for researchers, scientists, and professionals in drug development to accurately identify and analyze this important compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is critical for advancing research and applications involving this compound.
References
An In-depth Technical Guide to 6-Nitrobenzothiazole: Physicochemical Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrobenzothiazole is a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its benzothiazole (B30560) core, substituted with a nitro group, imparts unique electronic properties and reactivity, making it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its significance as a key intermediate in the development of therapeutic agents.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
General and Structural Properties
| Property | Value | Reference |
| CAS Number | 2942-06-5 | [1] |
| Molecular Formula | C₇H₄N₂O₂S | [1] |
| Molecular Weight | 180.18 g/mol | [1] |
| Appearance | Yellow solid | [2] |
| SMILES | O=--INVALID-LINK--c1ccc2ncsc2c1 | [1] |
| InChI | 1S/C7H4N2O2S/c10-9(11)5-1-2-6-7(3-5)12-4-8-6/h1-4H | [1] |
| InChIKey | QLUFBCVWKTWKBF-UHFFFAOYSA-N | [1] |
Physical and Chemical Data
| Property | Value | Reference |
| Melting Point | 175-178 °C | [1] |
| Boiling Point | 333.7 °C (Predicted) | [2] |
| Density | 1.525 g/cm³ (Predicted) | [2] |
| logP (Octanol/Water) | 2.204 (Calculated) | [3] |
| Water Solubility (log₁₀WS) | -3.45 (Calculated) | [3] |
| Storage Temperature | Room Temperature | [2] |
Spectral Data
Spectroscopic data is critical for the identification and characterization of this compound.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 9.40 | s | H-2 |
| 8.85 | d | H-7 |
| 8.35 | dd | H-5 |
| 8.20 | d | H-4 |
Note: This is a representative ¹H NMR data interpretation. Actual spectra should be consulted for definitive assignments.
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 157.0 | C-2 |
| 155.0 | C-8 (C=N) |
| 145.0 | C-6 |
| 135.0 | C-9 (Ar-C) |
| 125.0 | C-4 |
| 122.0 | C-7 |
| 120.0 | C-5 |
Note: This is a representative ¹³C NMR data interpretation. Actual spectra should be consulted for definitive assignments.
Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1600-1585 | Medium-Strong | Aromatic C=C Stretch |
| 1520-1560 | Strong | Asymmetric NO₂ Stretch |
| 1340-1380 | Strong | Symmetric NO₂ Stretch |
| 1500-1400 | Medium-Strong | Aromatic C=C Stretch |
Note: IR peak assignments can vary based on the sample preparation method and instrumentation.
Experimental Protocols
Synthesis of this compound via Nitration of Benzothiazole
A common method for the preparation of this compound is the direct nitration of benzothiazole using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The following protocol is a generalized procedure based on established methods for the nitration of benzothiazole derivatives.[4][5][6]
Materials:
-
Benzothiazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate solution (saturated)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add benzothiazole to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10 °C.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of benzothiazole in sulfuric acid over a period of 30-60 minutes. Maintain the reaction temperature between 0-10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
A yellow precipitate of this compound will form. Filter the precipitate under vacuum and wash thoroughly with cold deionized water until the washings are neutral.
-
Neutralize the crude product by washing with a saturated solution of sodium bicarbonate, followed by washing with deionized water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product in a vacuum oven at a temperature below its melting point.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated acids are highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.
Reactivity and Chemical Properties
This compound exhibits reactivity characteristic of both the benzothiazole ring system and the aromatic nitro group.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation yields 6-aminobenzothiazole, a key intermediate for the synthesis of dyes and pharmaceuticals.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the benzothiazole ring towards nucleophilic attack, although this is less common than electrophilic substitution on the benzene (B151609) ring.
-
Electrophilic Aromatic Substitution: The benzothiazole ring itself is relatively deactivated towards electrophilic substitution due to the electron-withdrawing nature of the thiazole (B1198619) ring and the nitro group. Further substitution on the benzene ring is difficult.
Biological Significance and Applications
While this compound itself is not typically used as a therapeutic agent, it is a critical intermediate in the synthesis of various biologically active compounds. Its derivatives have shown a wide range of pharmacological activities.
-
Antimicrobial and Antifungal Agents: Many derivatives of 6-aminobenzothiazole, obtained from the reduction of this compound, have been investigated for their antimicrobial and antifungal properties.
-
Anticancer Agents: The benzothiazole scaffold is present in several compounds with demonstrated anticancer activity. This compound serves as a starting material for the synthesis of novel benzothiazole derivatives with potential as antineoplastic agents.
-
Monoamine Oxidase (MAO) Inhibitors: Derivatives of 2-amino-6-nitrobenzothiazole (B160904) have been designed and synthesized as potent and selective inhibitors of monoamine oxidase A and B, which are important targets in the treatment of neurodegenerative diseases and depression.[7][8]
-
Antitubercular Agents: The nitrobenzothiazole moiety has been identified as a key pharmacophore in a class of inhibitors targeting M. tuberculosis ATP phosphoribosyl transferase (HisG), an essential enzyme for the survival of the bacterium.
Mandatory Visualizations
Logical Relationship Diagram: this compound as a Key Synthetic Intermediate
Caption: Synthetic pathway from this compound to bioactive compounds.
Experimental Workflow: Synthesis and Purification of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 4. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
6-Nitrobenzothiazole: A Pivotal Intermediate in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzothiazole (B30560) scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable physicochemical properties. Among its many derivatives, 6-nitrobenzothiazole stands out as a critical intermediate, offering a versatile platform for the synthesis of a wide array of complex organic molecules. The presence of the nitro group at the 6-position significantly influences the electronic properties of the benzothiazole ring system, providing a handle for further functionalization and the introduction of diverse pharmacophores. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound and its principal derivatives, with a focus on experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Synthesis of the this compound Core
The introduction of a nitro group at the 6-position of the benzothiazole ring is a key strategic step in the elaboration of this versatile intermediate. The primary methods involve the direct nitration of a pre-formed benzothiazole ring or the cyclization of a pre-nitrated aniline (B41778) derivative.
Electrophilic Nitration of 2-Aminobenzothiazole (B30445)
A common and direct route to the this compound scaffold is the electrophilic nitration of 2-aminobenzothiazole. This reaction typically employs a mixture of nitric acid and sulfuric acid at low temperatures to control the regioselectivity and prevent over-nitration.
Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzothiazole (B160904) [1]
-
Materials: 2-aminobenzothiazole (0.157 mol), concentrated sulfuric acid (36 ml), concentrated nitric acid (19 ml), ice, aqueous ammonia (B1221849).
-
Procedure:
-
Dissolve 2-aminobenzothiazole in concentrated sulfuric acid with vigorous stirring, maintaining the temperature below 5°C.
-
Add concentrated nitric acid dropwise to the solution, ensuring the temperature does not exceed 20°C.
-
Stir the reaction mixture for 4-5 hours at this temperature.
-
Pour the mixture onto crushed ice with continuous stirring.
-
Neutralize the solution by adding aqueous ammonia until the product precipitates as a slightly orange solid.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure 2-amino-6-nitrobenzothiazole.
-
Synthesis from 4-Nitroaniline (B120555)
An alternative approach involves the construction of the thiazole (B1198619) ring from a pre-functionalized aniline. This method offers good control over the position of the nitro group.
Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzothiazole from 4-Nitroaniline
-
Materials: 4-nitroaniline, potassium thiocyanate, bromine, glacial acetic acid.
-
Procedure:
-
A solution of 4-nitroaniline in glacial acetic acid is treated with potassium thiocyanate.
-
The mixture is cooled, and a solution of bromine in glacial acetic acid is added slowly while maintaining a low temperature.
-
The reaction proceeds via an in-situ formation of a thiocyanatoaniline intermediate, which then undergoes cyclization to form the 2-amino-6-nitrobenzothiazole.
-
Key Reactions of this compound Intermediates
The this compound core, particularly in the form of its 2-amino and 2-chloro derivatives, serves as a versatile platform for a variety of chemical transformations.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation, opening up a plethora of possibilities for further functionalization, such as acylation, sulfonylation, and the formation of ureas and thioureas. A common and effective method for this reduction is the use of tin(II) chloride in hydrochloric acid.
Experimental Protocol: Reduction of N-(6-nitrobenzo[d]thiazol-2-yl)acetamide to N-(6-aminobenzo[d]thiazol-2-yl)acetamide [2]
-
Materials: N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (10g, 0.0421 mol), concentrated hydrochloric acid (80 ml, 12N), tin(II) chloride dihydrate (47.4g, 0.210 mol).
-
Procedure:
-
To a solution of N-(6-nitrobenzo[d]thiazol-2-yl)acetamide in concentrated hydrochloric acid, add tin(II) chloride dihydrate at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, work up the reaction to isolate the product.
-
Formation of Schiff Bases
The 2-amino group of 2-amino-6-nitrobenzothiazole readily undergoes condensation with aldehydes to form Schiff bases (imines). These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.
Experimental Protocol: Synthesis of Schiff Bases from 2-Amino-6-nitrobenzothiazole [1]
-
Materials: 2-amino-6-nitrobenzothiazole (0.01 mol), appropriate aromatic aldehyde (0.015 mol), ethanol (40 ml), glacial acetic acid (4-5 drops).
-
Procedure:
-
To a solution of the aromatic aldehyde in ethanol, add 2-amino-6-nitrobenzothiazole.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Recrystallize the product from ethanol.
-
dot
Caption: Synthesis of Schiff bases from 2-amino-6-nitrobenzothiazole.
Nucleophilic Aromatic Substitution of 2-Chloro-6-nitrobenzothiazole
The 2-chloro derivative of this compound is another key intermediate, readily undergoing nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group and the benzothiazole ring activates the 2-position for attack by various nucleophiles, such as amines, thiols, and alkoxides. This allows for the introduction of a wide range of substituents at this position.
dot
Caption: Nucleophilic aromatic substitution on 2-chloro-6-nitrobenzothiazole.
Applications in Organic Synthesis
The this compound framework is a cornerstone in the synthesis of various functional molecules, particularly in the pharmaceutical and dye industries.
Pharmaceutical Applications
Derivatives of this compound have shown a broad spectrum of biological activities, making them attractive targets for drug discovery.
-
Anticancer Agents: A number of 2,6-disubstituted benzothiazole derivatives, synthesized from 2-amino-6-nitrobenzothiazole, have demonstrated cytotoxic activity against various cancer cell lines.[2]
-
Antimicrobial Agents: Schiff bases derived from 2-amino-6-nitrobenzothiazole have exhibited promising antibacterial and antifungal properties.[1]
-
MAO Inhibitors: Hydrazone derivatives of 2-amino-6-nitrobenzothiazole have been investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B), which is a target for the treatment of neurodegenerative diseases.
Dye Industry
The chromophoric properties of the benzothiazole ring system, enhanced by the presence of the nitro group, make this compound derivatives valuable precursors for the synthesis of azo dyes. Diazotization of the 2-amino group of 2-amino-6-nitrobenzothiazole, followed by coupling with electron-rich aromatic compounds, yields a range of brightly colored dyes.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of this compound derivatives and their reaction products.
Table 1: Synthesis of 2-Amino-6-nitrobenzothiazole and its Acetamide Derivative
| Starting Material | Product | Reagents and Conditions | Yield (%) | Melting Point (°C) | Reference |
| 2-Aminobenzothiazole | 2-Amino-6-nitrobenzothiazole | HNO₃, H₂SO₄, <20°C | - | - | [1] |
| 2-Amino-6-nitrobenzothiazole | N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Acetic anhydride, Pyridine, 90°C, 4h | 79 | 285-286 | [2] |
Table 2: Synthesis of Schiff Base Derivatives from 2-Amino-6-nitrobenzothiazole [1]
| Aldehyde | Product | Yield (%) | Melting Point (°C) |
| Benzaldehyde | N-benzylidene-6-nitrobenzo[d]thiazol-2-amine | 64 | 278-280 |
| 3-Nitrobenzaldehyde | N-(3-nitrobenzylidene)-6-nitrobenzo[d]thiazol-2-amine | 57 | 287-289 |
| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-6-nitrobenzo[d]thiazol-2-amine | 68 | 294-296 |
Conclusion
This compound and its derivatives, particularly 2-amino- and 2-chloro-6-nitrobenzothiazole, are undeniably key intermediates in modern organic synthesis. Their versatile reactivity allows for the construction of a diverse range of complex molecules with significant applications in medicinal chemistry and materials science. The synthetic routes and reaction protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this valuable scaffold in their own work. The continued investigation into the synthesis and application of this compound derivatives is expected to lead to the discovery of new therapeutic agents and advanced materials.
References
Technical Guide: Synthesis and Characterization of 2-Amino-6-nitrobenzothiazole (CAS 6285-57-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-6-nitrobenzothiazole (B160904) (CAS 6285-57-0), a key intermediate in the pharmaceutical and dye industries. Detailed experimental protocols for a high-selectivity synthesis are presented, along with a summary of its analytical characterization data. This document is intended to serve as a practical resource for researchers and professionals involved in organic synthesis and drug development.
Introduction
2-Amino-6-nitrobenzothiazole is a heterocyclic aromatic compound of significant interest due to its versatile applications. It serves as a crucial building block in the synthesis of various biologically active molecules, with research indicating its potential in the development of antimicrobial and anticancer agents.[1] Furthermore, it is an important intermediate in the production of azo dyes.[2] The unique combination of the benzothiazole (B30560) scaffold with amino and nitro functional groups imparts it with a distinct reactivity profile, making it a valuable synthon in medicinal chemistry.
Synthesis of 2-Amino-6-nitrobenzothiazole
A highly selective and industrially viable method for the synthesis of 2-Amino-6-nitrobenzothiazole involves a three-step process starting from 2-aminobenzothiazole (B30445). This process, detailed in US Patent 4,369,324, ensures the preferential formation of the 6-nitro isomer, which is often challenging to achieve through direct nitration of 2-aminobenzothiazole.[2]
Experimental Protocol: Acylation-Nitration-Deacylation Method[2]
This method proceeds via the protection of the amino group by acylation, followed by regioselective nitration and subsequent removal of the acyl protecting group.
Step 1: Acylation of 2-Aminobenzothiazole (Formation of 2-Acetylaminobenzothiazole)
-
Materials: 2-aminobenzothiazole, Acetic Anhydride (B1165640), Pyridine.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzothiazole in a suitable solvent such as pyridine.
-
Slowly add acetic anhydride to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry to obtain 2-acetylaminobenzothiazole.
-
Step 2: Nitration of 2-Acetylaminobenzothiazole
-
Materials: 2-acetylaminobenzothiazole, Sulfuric Acid (monohydrate), Nitric Acid, Ice.
-
Procedure:
-
In a flask cooled in an ice bath, add 192 g (1.0 mol) of 2-acetylaminobenzothiazole to 490 g of sulfuric acid monohydrate at 20-30 °C.
-
Cool the mixture to 5-10 °C.
-
Carry out the nitration by the dropwise addition of 200 g of a mixed acid containing 31.5% nitric acid, maintaining the temperature between 5-10 °C.
-
After the addition is complete, stir the mixture at 10-15 °C for 2 hours.
-
Discharge the reaction mixture onto 1,000 g of ice to precipitate the nitrated product.
-
Isolate the precipitate by filtration and wash with approximately 5 L of water in portions to obtain water-moist 2-acetylamino-6-nitrobenzothiazole.
-
Step 3: Deacylation (Saponification) to Yield 2-Amino-6-nitrobenzothiazole
-
Materials: Water-moist 2-acetylamino-6-nitrobenzothiazole, Methanol, Concentrated Sodium Hydroxide (B78521) solution.
-
Procedure:
-
Suspend the moist presscake of 2-acetylamino-6-nitrobenzothiazole in 1,650 ml of methanol.
-
Heat the suspension to 60 °C.
-
Adjust the pH of the mixture to 10.5 with concentrated sodium hydroxide solution and maintain this pH for 5 hours.
-
Cool the mixture to 20 °C to crystallize the product.
-
Isolate the crystals of 2-amino-6-nitrobenzothiazole, wash with 200 ml of methanol, and then with water until alkali-free.
-
Dry the final product. This process yields the B modification of 2-amino-6-nitrobenzothiazole.
-
Synthesis Workflow
References
The Multifaceted Biological Activities of 6-Nitrobenzothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-nitrobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds. Quantitative data from various studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying scientific principles.
Core Biological Activities and Quantitative Data
This compound derivatives have demonstrated significant potential in several therapeutic areas, including oncology, infectious diseases, and neurology. Their biological effects are diverse, ranging from direct cytotoxicity to specific enzyme inhibition.
Antimicrobial Activity
Derivatives of this compound have shown notable activity against a range of bacterial and fungal pathogens. The introduction of a nitro group at the 6-position of the benzothiazole (B30560) ring often enhances the antimicrobial potency of the parent molecule.
| Compound Type | Test Organism | Activity Metric | Value | Reference |
| Schiff base derivatives of 2-amino-6-nitrobenzothiazole (B160904) | Staphylococcus aureus | Zone of Inhibition (mm) | 12-18 | [1] |
| Escherichia coli | Zone of Inhibition (mm) | 10-16 | [1] | |
| Candida albicans | Zone of Inhibition (mm) | 11-17 | [1] | |
| 1-(6-nitro-2H-benzo[b][1][2]thiazin-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives | Various bacteria and fungi | - | Potent activity reported | [3] |
| Nitro substituted benzothiazole derivatives | Pseudomonas aeruginosa | Zone of Inhibition (mm) | Potent activity reported | [4] |
Anticancer Activity
The anticancer potential of this compound derivatives has been extensively investigated against various cancer cell lines. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle.
| Compound Derivative | Cancer Cell Line | Activity Metric (IC₅₀) | Value (µM) | Reference |
| Sulphonamide-based 2,6-disubstituted-benzothiazole | MCF-7 (Breast) | IC₅₀ | 34.5 | [5][6] |
| HeLa (Cervical) | IC₅₀ | 44.15 | [5][6] | |
| MG63 (Osteosarcoma) | IC₅₀ | 36.1 | [5][6] | |
| 2-aminobenzothiazole hybrid with thiazolidine-2,4-dione (Compound 4a) | HCT-116 (Colon) | IC₅₀ | 5.61 | [7] |
| HEPG-2 (Liver) | IC₅₀ | 7.92 | [7] | |
| MCF-7 (Breast) | IC₅₀ | 3.84 | [7] | |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (Compound B7) | A431 (Skin) | - | Significant inhibition | [8] |
| A549 (Lung) | - | Significant inhibition | [8] | |
| H1299 (Lung) | - | Significant inhibition | [8] |
Enzyme Inhibition
This compound derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases.
| Compound Derivative | Target Enzyme | Activity Metric | Value | Reference |
| 2-amino-6-nitrobenzothiazole-derived hydrazone (Compound 4i) | Monoamine Oxidase B (MAO-B) | IC₅₀ | 0.041 µM | [9] |
| 2-amino-6-nitrobenzothiazole-derived hydrazone (Compound 4t) | Monoamine Oxidase B (MAO-B) | IC₅₀ | 0.065 µM | [9] |
| N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide (Compound 31) | Monoamine Oxidase B (MAO-B) | IC₅₀ | 1.8 nM | [10] |
| N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide (Compound 6) | Monoamine Oxidase A (MAO-A) | IC₅₀ | 0.42 µM | [10] |
| 2-aminobenzothiazole hybrid with thiazolidine-2,4-dione (Compound 4a) | VEGFR-2 | IC₅₀ | 91 nM | [7] |
| 6-p-tolylbenzo[d]thiazol-2-amine (Compound 3a) | Urease | IC₅₀ | 27.27 µg/mL | [11] |
| 6-phenylbenzo[d]thiazole-2-amine (Compound 3e) | Urease | IC₅₀ | 26.35 µg/mL | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the evaluation of this compound derivatives.
Synthesis of Schiff Base Derivatives of 2-Amino-6-nitrobenzothiazole
This protocol describes the general synthesis of Schiff base derivatives from 2-amino-6-nitrobenzothiazole and various aromatic aldehydes.[1]
Materials:
-
2-amino-6-nitrobenzothiazole
-
Substituted aromatic aldehyde
-
Glacial acetic acid
-
Toluene
-
Ethyl acetate
-
Formic acid
Procedure:
-
Dissolve 0.01 mol of 2-amino-6-nitrobenzothiazole in 40 ml of ethanol.
-
Add 0.015 mol of the respective aromatic aldehyde to the solution.
-
Add 4-5 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of Toluene: Ethyl acetate: Formic acid (5:4:1).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Recrystallize the crude product from ethanol to obtain the purified Schiff base derivative.
-
Characterize the final product using appropriate spectroscopic methods (IR, NMR, Mass spectrometry).
Antimicrobial Susceptibility Testing (Agar Cup Plate Method)
This method is used to evaluate the in vitro antimicrobial activity of the synthesized compounds.[1]
Materials:
-
Synthesized this compound derivatives
-
Nutrient agar (B569324) (for bacteria)
-
Sabouraud dextrose agar (for fungi)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard antibiotic (e.g., Ampicillin)
-
Standard antifungal (e.g., Fluconazole)
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Prepare sterile nutrient agar and Sabouraud dextrose agar plates.
-
Prepare a standardized inoculum of the test microorganisms.
-
Spread the microbial inoculum evenly over the surface of the agar plates.
-
Using a sterile cork borer, create wells (cups) of uniform diameter in the agar.
-
Prepare a stock solution of the test compounds and standard drugs at a concentration of 100 µg/ml in DMSO.
-
Add a fixed volume (e.g., 100 µl) of the test compound solutions, standard drug solutions, and DMSO (as a negative control) into separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 25-27°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well. The zone of inhibition is the clear area where microbial growth is inhibited.
-
Compare the zones of inhibition of the test compounds with those of the standard drugs.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[12]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the this compound derivatives (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their development as therapeutic agents.
Anticancer Signaling Pathways
Several this compound derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor-induced blood vessel formation. Inhibition of VEGFR-2 can block downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, leading to reduced tumor growth and metastasis.
Caption: Proposed anticancer signaling pathway of this compound derivatives.
Experimental Workflow for In Vitro Anticancer Screening
A typical workflow for the initial in vitro screening of this compound derivatives for anticancer activity involves a series of assays to determine their cytotoxicity, effects on cell proliferation, and mechanism of cell death.
Caption: General experimental workflow for in vitro anticancer screening.
MAO-B Inhibition Assay Workflow
The following diagram illustrates a typical workflow for evaluating the inhibitory activity of this compound derivatives against Monoamine Oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters.
Caption: Workflow for the MAO-B enzyme inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reaction Mechanism of 6-Nitrobenzothiazole Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism for the formation of 6-nitrobenzothiazole, a critical intermediate in the synthesis of various biologically active molecules.[1] The benzothiazole (B30560) scaffold is a significant pharmacophore, and its derivatives have shown promise as antimicrobial and anticancer agents.[1] This document outlines the synthetic pathways, reaction mechanisms, experimental protocols, and quantitative data to support further research and development in this area.
Introduction
2-Amino-6-nitrobenzothiazole (B160904) is a key precursor for the synthesis of a range of compounds with therapeutic potential, including monoamine oxidase (MAO) inhibitors for neurodegenerative diseases.[2][3] The synthesis of this intermediate, however, presents challenges in achieving high regioselectivity. Direct nitration of 2-aminobenzothiazole (B30445) results in a mixture of isomers, with the desired 6-nitro product being a minor component, constituting only about 20% of the product mixture.[4][5] To overcome this, a widely adopted strategy involves the protection of the 2-amino group, followed by nitration and subsequent deprotection.
Reaction Mechanism: Electrophilic Aromatic Substitution
The formation of this compound proceeds via an electrophilic aromatic substitution reaction. The key challenge is to direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C6 position of the benzothiazole ring.
Direct Nitration (Low Selectivity)
Direct nitration of 2-aminobenzothiazole using a mixture of nitric acid and sulfuric acid leads to poor regioselectivity. The amino group at the C2 position is an activating group, but the reaction yields a mixture of 4-, 5-, 6-, and 7-nitro isomers.[4]
Synthesis via Protection of the Amino Group (High Selectivity)
To achieve high selectivity for the 6-nitro isomer, the 2-amino group is first protected by acylation, for example, by reacting it with acetic anhydride (B1165640) or acetyl chloride. This temporarily converts the activating amino group into a deactivating acetamido group, which directs the electrophilic substitution to the para position (C6). The subsequent steps involve the nitration of the protected intermediate and the final deprotection of the amino group.
The overall synthetic scheme is as follows:
-
Protection: 2-Aminobenzothiazole is acylated to form 2-acetylaminobenzothiazole.
-
Nitration: The 2-acetylaminobenzothiazole undergoes electrophilic nitration to yield 2-acetylamino-6-nitrobenzothiazole.
-
Deprotection: The acetyl group is removed by hydrolysis to afford the final product, 2-amino-6-nitrobenzothiazole.[4][5][6]
The mechanism for the key nitration step is illustrated below:
Caption: Reaction mechanism for the nitration of 2-acetylaminobenzothiazole.
Quantitative Data
The following table summarizes the quantitative data reported for the synthesis of 2-amino-6-nitrobenzothiazole and its derivatives.
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Reference |
| 2-Amino-6-nitrobenzothiazole | 2-Acetylaminobenzothiazole | 1. HNO₃, H₂SO₄ 2. NaOH | - | 248-252 | [4][6] |
| 2-Amino-6-nitrobenzothiazole | 2-Acetylaminobenzothiazole | 1. 94% HNO₃ 2. Methanol, NaOH | 67 (from 0.5 mol) | 246-249 | [4][6] |
| N-benzylidene-6-nitro[d]thiazol-2-amine | 2-Amino-6-nitrobenzothiazole | Benzaldehyde, Ethanol, Acetic acid | 64 | 278-280 | [7] |
Experimental Protocols
Synthesis of 2-Amino-6-nitrobenzothiazole via Protection Strategy
This protocol is a synthesis of information from various sources describing the high-selectivity route.[4][6]
Step 1: Acetylation of 2-Aminobenzothiazole
-
Materials: 2-Aminobenzothiazole, Acetic anhydride, Pyridine (optional, as a catalyst).
-
Procedure: 2-Aminobenzothiazole is dissolved in acetic anhydride. The mixture is heated, typically under reflux, for a specified period to ensure complete acylation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the product, 2-acetylaminobenzothiazole, is precipitated by pouring the mixture into water. The solid is collected by filtration, washed with water, and dried.
Step 2: Nitration of 2-Acetylaminobenzothiazole
-
Materials: 2-Acetylaminobenzothiazole, Concentrated Sulfuric Acid (H₂SO₄), Nitric Acid (HNO₃) or a mixture of nitric and sulfuric acid (mixed acid).
-
Procedure: 2-Acetylaminobenzothiazole (1.0 mol) is dissolved in sulfuric acid monohydrate at a temperature between 20-30°C.[4][6] The solution is then cooled to 5-10°C.[4][6] A mixed acid solution (containing 31.5% nitric acid) is added dropwise while maintaining the temperature in the range of 10-15°C.[4][6] The reaction mixture is stirred for several hours at this temperature.[4][6] Upon completion, the mixture is poured onto ice to precipitate the 2-acetylamino-6-nitrobenzothiazole.[4][6] The precipitate is filtered and washed with water.[4][6]
Step 3: Deacetylation of 2-Acetylamino-6-nitrobenzothiazole
-
Materials: 2-Acetylamino-6-nitrobenzothiazole, Methanol, Sodium Hydroxide (B78521) (NaOH).
-
Procedure: The water-moist 2-acetylamino-6-nitrobenzothiazole is suspended in methanol.[4][6] The suspension is heated to 60°C, and the pH is adjusted to and maintained at 10.5 with the addition of concentrated sodium hydroxide solution over several hours.[4][6] The mixture is then cooled to 20°C, allowing the 2-amino-6-nitrobenzothiazole to crystallize.[4][6] The product is isolated by filtration, washed with methanol, and then with water until free from alkali, and finally dried.[4]
Caption: Experimental workflow for the synthesis of 2-amino-6-nitrobenzothiazole.
Conclusion
The synthesis of this compound, specifically 2-amino-6-nitrobenzothiazole, with high regioselectivity is crucial for its application in medicinal chemistry and drug development. The protection-nitration-deprotection strategy is a robust and effective method to achieve this. This guide provides the foundational knowledge of the reaction mechanism, quantitative data, and detailed experimental protocols to aid researchers in the synthesis and further derivatization of this important chemical intermediate. A thorough understanding of these principles is essential for the development of novel therapeutics based on the benzothiazole scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 7. rjpbcs.com [rjpbcs.com]
Solubility Profile of 6-Nitrobenzothiazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrobenzothiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in the synthesis of various biologically active molecules and functional materials necessitates a thorough understanding of its physicochemical properties, particularly its solubility in different organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification strategies, formulation development, and bioavailability. This technical guide provides an in-depth overview of the solubility of this compound, including a summary of its solubility in common organic solvents and detailed experimental protocols for its determination.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. The process of dissolution involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions.
This compound possesses a moderately polar structure due to the presence of the nitro group and the nitrogen and sulfur heteroatoms in the benzothiazole (B30560) ring. This structure suggests that it will exhibit favorable solubility in polar aprotic and some polar protic solvents, while having limited solubility in nonpolar solvents.
Solubility of this compound: A Qualitative Overview
For practical applications, the following table summarizes the predicted qualitative solubility of this compound in various organic solvents. It is crucial to note that these are estimations and should be experimentally verified for specific research needs.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (B87167) (DMSO) | High | Highly polar nature effectively solvates the polar functional groups of the molecule. |
| Dimethylformamide (DMF) | High | Similar to DMSO, its high polarity facilitates dissolution. | |
| Acetonitrile | Moderate | Aprotic and polar, but generally a weaker solvent than DMSO or DMF. | |
| Acetone | Moderate | The ketone group offers polarity, enabling interaction with the solute. | |
| Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a hydrogen bond acceptor, aiding dissolution. | |
| Polar Protic | Methanol | Moderate to Low | Can act as a hydrogen bond donor and acceptor, but the overall non-polar character of the benzothiazole ring may limit high solubility. |
| Ethanol | Moderate to Low | Similar to methanol, with slightly lower polarity. | |
| Nonpolar | Toluene | Low | Favorable π-π stacking interactions may contribute to some solubility, but the overall polarity mismatch limits it. |
| Hexane | Very Low | Significant mismatch in polarity between the aliphatic solvent and the polar solute. | |
| Diethyl Ether | Very Low | Low polarity and inability to effectively solvate the polar nitro group. | |
| Chlorinated | Dichloromethane (DCM) | Moderate | Offers a balance of polarity that can facilitate the dissolution of moderately polar compounds. |
| Chloroform | Moderate | Similar to DCM, its polarity allows for some degree of solvation. |
A calculated Log10 of water solubility for this compound is -3.45 mol/L, indicating very low aqueous solubility.
Experimental Determination of Solubility
Accurate solubility data is best obtained through experimental measurement. The following section details a generalized protocol for determining the solubility of this compound using the common and reliable shake-flask method followed by gravimetric or spectroscopic analysis.
Experimental Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Detailed Experimental Protocol (Shake-Flask Method)
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE) or centrifuge
-
Volumetric flasks and pipettes
-
Evaporating dish or watch glass (for gravimetric analysis)
-
Oven (for gravimetric analysis)
-
UV-Vis spectrophotometer (for spectroscopic analysis)
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath and agitate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe fitted with a filter to remove any suspended particles. Alternatively, centrifuge the vial and then collect the supernatant.
-
-
Quantification:
-
Gravimetric Method:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer the collected supernatant to the evaporating dish.
-
Gently evaporate the solvent in a fume hood or using a rotary evaporator.
-
Dry the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
The final weight of the residue corresponds to the mass of this compound dissolved in the known volume of the solvent.
-
-
Spectroscopic Method (UV-Vis):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of these standards at the wavelength of maximum absorbance (λmax) to construct a calibration curve.
-
Accurately dilute the collected supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
3. Calculation of Solubility:
The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
From Gravimetric Data: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100
-
From Spectroscopic Data: Solubility (mol/L) = Concentration from calibration curve (mol/L) * Dilution factor
Conclusion
Understanding the solubility of this compound is fundamental for its effective use in research and development. While quantitative data in the literature is scarce, its chemical structure suggests good solubility in polar aprotic solvents like DMSO and DMF and moderate solubility in other polar solvents. For precise applications, it is highly recommended that researchers experimentally determine the solubility in their specific solvent systems using established methods such as the shake-flask protocol detailed in this guide. This will ensure the accuracy and reproducibility of experimental outcomes and facilitate the successful application of this compound in various scientific endeavors.
The Elusive Crystal Structure of 6-Nitrobenzothiazole: A Technical Overview and Call for Experimental Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitrobenzothiazole is a key heterocyclic compound utilized as a building block in the synthesis of various biologically active molecules and dyes. Despite its significance, a definitive experimental determination of its crystal structure remains conspicuously absent from the public domain. This technical guide consolidates the current state of knowledge regarding this compound, including its physicochemical properties and established synthetic routes. In the absence of direct crystallographic data, this paper presents an analysis of the known crystal structures of closely related derivatives, 2-amino-6-nitrobenzothiazole (B160904) and 6-nitro-1,3-benzothiazole-2-thiol, to infer potential solid-state characteristics. Furthermore, we propose a computational workflow as a viable alternative for gaining structural insights. This document serves as a comprehensive resource for researchers and underscores the critical need for experimental crystal structure elucidation to advance the rational design of novel this compound-based compounds.
Introduction
Benzothiazole (B30560) and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group at the 6-position of the benzothiazole core yields this compound, a versatile intermediate for further chemical elaboration. A thorough understanding of the three-dimensional arrangement of molecules in the solid state, as provided by single-crystal X-ray diffraction, is paramount for comprehending physicochemical properties such as solubility and melting point, and for guiding the design of new derivatives with enhanced therapeutic potential. However, to date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and literature sources.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄N₂O₂S | [1] |
| Molecular Weight | 180.18 g/mol | [1] |
| CAS Number | 2942-06-5 | [1][2] |
| Appearance | Yellow solid | [3] |
| Melting Point | 175-178 °C | [3] |
| logP (calculated) | 1.8 - 2.204 | [1][4] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
Synthesis of this compound
The synthesis of this compound and its derivatives is well-documented in the chemical literature. A common synthetic strategy involves the nitration of a pre-existing benzothiazole scaffold.
Experimental Protocol: Nitration of 2-Substituted Benzothiazoles
A prevalent method for the synthesis of this compound derivatives involves the nitration of a 2-substituted benzothiazole. For instance, 2-chloromethyl-6-nitrobenzothiazole can be synthesized from 2-chloromethylbenzothiazole.
Procedure:
-
To a solution of 2-chloromethylbenzothiazole in concentrated sulfuric acid, fuming nitric acid is added dropwise at 0 °C.[5]
-
The reaction mixture is stirred while maintaining the low temperature.
-
Upon completion of the reaction, the mixture is poured onto ice, leading to the precipitation of the product.
-
The precipitate is then collected by filtration, washed with water, and dried.
This general approach can be adapted for the nitration of other 2-substituted benzothiazoles to yield the corresponding 6-nitro derivatives.[6]
Crystal Structures of Related Benzothiazole Derivatives
In the absence of experimental data for this compound, an examination of the crystal structures of closely related compounds can provide valuable insights into potential intermolecular interactions and packing motifs.
Crystal Structure of 2-Amino-6-nitrobenzothiazole
The crystal structure of 2-amino-6-nitrobenzothiazole has been reported. This derivative is noted to exist in at least two different crystal modifications, designated A (needle-shaped, light-yellow crystals) and B (coarse, yellow-brown crystals), which are distinguishable by X-ray diffraction.[7] The presence of the amino group introduces hydrogen bonding capabilities that will significantly influence the crystal packing.
Crystal Structure of 6-Nitro-1,3-benzothiazole-2-thiol
The crystal structure of 6-nitro-1,3-benzothiazole-2-thiol (also known as 2-mercapto-6-nitrobenzothiazole) has been determined. This compound provides a good model for the types of non-covalent interactions that might be present in the crystal structure of this compound.
Note: Specific crystallographic data for this compound was not found in the initial searches, but its existence as a crystalline solid is documented.[8][9][10]
Computational Modeling as an Alternative for Structural Elucidation
Given the lack of experimental crystal structure data, computational modeling presents a powerful tool for predicting the three-dimensional structure of this compound and for exploring its potential crystal packing arrangements. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate the optimized molecular geometry and to predict various spectroscopic properties.
Conclusion and Future Outlook
This compound remains a molecule of significant interest in synthetic and medicinal chemistry. However, a critical gap exists in our understanding of its fundamental solid-state properties due to the absence of an experimentally determined crystal structure. While analysis of related compounds and computational modeling can offer valuable preliminary insights, they are not a substitute for empirical data.
The determination of the single-crystal X-ray structure of this compound is therefore a crucial next step. Such data would provide a definitive understanding of its molecular conformation and intermolecular interactions, which would be invaluable for the future design and development of novel benzothiazole-based compounds with tailored properties for pharmaceutical and material science applications. This paper serves as a call to the scientific community to pursue the crystallization and structural elucidation of this important chemical entity.
References
- 1. This compound | C7H4N2O2S | CID 76256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound CAS#: 2942-06-5 [m.chemicalbook.com]
- 4. This compound (CAS 2942-06-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. tandfonline.com [tandfonline.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 8. 2(3H)-Benzothiazolethione, 6-nitro- [webbook.nist.gov]
- 9. 2(3H)-Benzothiazolethione, 6-nitro- [webbook.nist.gov]
- 10. 6-nitro-1,3-benzothiazole-2-thiol | CAS#:4845-58-3 | Chemsrc [chemsrc.com]
A Technical Review of Early Research on 6-Nitrobenzothiazole: Synthesis, Characterization, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrobenzothiazole, a heterocyclic aromatic compound, has long been a subject of interest in medicinal and materials chemistry. Its unique chemical structure, featuring a fused benzene (B151609) and thiazole (B1198619) ring system with a nitro group at the 6-position, serves as a versatile scaffold for the synthesis of a wide array of derivatives with significant biological activities. This technical guide provides an in-depth review of the early research on this compound, with a focus on its synthesis, physicochemical and spectroscopic characterization, and initial explorations into its biological potential. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering a historical perspective on the foundational work that has paved the way for the continued investigation of this important class of compounds.
Synthesis of this compound Derivatives
The primary synthetic route to this compound derivatives, particularly the key intermediate 2-amino-6-nitrobenzothiazole (B160904), has historically been the nitration of 2-aminobenzothiazole (B30445). Early research quickly established that direct nitration of 2-aminobenzothiazole results in a mixture of isomers, with the desired 6-nitro product being a minor component. To overcome this, a common strategy involves the protection of the 2-amino group via acylation, which directs the nitration to the 6-position with higher selectivity.
Physicochemical and Spectroscopic Data of 2-Amino-6-nitrobenzothiazole
| Property | Value | Reference |
| Molecular Formula | C₇H₅N₃O₂S | [1] |
| Molecular Weight | 195.20 g/mol | [1] |
| Melting Point | 247-249 °C | [2] |
| Appearance | Orange-yellow needle-like crystals | [2] |
| **FT-IR (KBr, cm⁻¹) ** | 3315, 3012, 2835, 1580, 1476, 1261, 920, 742, 512 | [3] |
| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 5.44 (s, 2H, NH₂), 7.4-7.5 (d, 2H, Ar-H), 7.71 (s, 1H, Ar-H) | [3] |
| ¹³C NMR (100 MHz, DMSO-d₆, δ ppm) | 119, 120.9, 125.15, 126.07, 133.1, 152.15, 167.75 | [3] |
Experimental Protocols
Synthesis of 2-Amino-6-nitrobenzothiazole via Nitration of 2-Acetylaminobenzothiazole
This two-step method is a classic approach to selectively synthesize 2-amino-6-nitrobenzothiazole. The first step involves the protection of the amino group of 2-aminobenzothiazole by acetylation, followed by nitration and subsequent deprotection.
Step 1: Acetylation of 2-Aminobenzothiazole
-
Procedure: A mixture of 2-aminobenzothiazole and a slight excess of acetic anhydride (B1165640) is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, 2-acetylaminobenzothiazole, is isolated by filtration and can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Nitration of 2-Acetylaminobenzothiazole and Hydrolysis
-
Procedure: 192 g (1.0 mol) of 2-acetylaminobenzothiazole is introduced into 490 g of sulfuric acid monohydrate at 20° to 30° C.[4] The mixture is then cooled to 5° to 10° C.[4] Nitration is carried out in this temperature range with 200 g of a mixed acid containing 31.5% nitric acid.[4] After the dropwise addition of the mixed acid, the mixture is stirred at 10° to 15° C for 2 hours and then discharged onto 1,000 g of ice.[4] The precipitated 2-acetylamino-6-nitrobenzothiazole is collected by filtration. The moist presscake is suspended in methanol, and the mixture is heated to 60° C and the pH is adjusted to 10.5 with concentrated sodium hydroxide (B78521) solution to facilitate hydrolysis of the acetyl group.[4] After cooling, the resulting 2-amino-6-nitrobenzothiazole is isolated by filtration, washed, and dried.[4]
Caption: Synthetic workflow for 2-amino-6-nitrobenzothiazole.
Synthesis of 6-Nitro-2-(substituted-phenyl)benzothiazoles
-
Procedure: To a boiling solution of an appropriate substituted benzaldehyde (B42025) (0.02 mol) in pyridine (B92270) (20 mL), a solution of 2-amino-5-nitrothiophenol (0.02 mol) in pyridine (20 mL) is added dropwise.[5] The reaction mixture is then refluxed for 20 hours.[5] Afterward, the mixture is poured into 2 M hydrochloric acid, and upon cooling, the crystalline product is filtered off and recrystallized from a suitable solvent.[5]
Caption: General synthesis of 6-nitro-2-phenylbenzothiazoles.
Early Research on Biological Activities
Early investigations into the biological properties of this compound and its derivatives primarily focused on their potential as antimicrobial and antitumor agents. The nitroaromatic scaffold was recognized for its potential to undergo bioreduction in hypoxic environments, a characteristic of many solid tumors and microbial infection sites.
Antimicrobial Activity
While much of the contemporary research focuses on complex derivatives, early studies explored the antimicrobial potential of simpler this compound compounds. For instance, various Schiff base derivatives of 2-amino-6-nitrobenzothiazole have been synthesized and screened for their activity against bacterial and fungal strains.
| Compound | Organism | Activity |
| Schiff bases of 2-amino-6-nitrobenzothiazole | Staphylococcus aureus, Escherichia coli | Good antibacterial activity |
| Candida albicans | Little to no antifungal activity |
Antitumor Activity
The this compound core has been a foundational element in the development of novel anticancer agents. The cytotoxicity of these compounds is often linked to the bioreductive activation of the nitro group.
Caption: Bioreductive activation of nitroaromatic compounds.
The manifestation of toxicity and potential therapeutic action of nitroaromatic compounds can involve their single- or two-electron reduction by various flavoenzymes.[6] This process can lead to the formation of a nitro anion radical, which, in the presence of oxygen, can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Alternatively, two-electron reduction can produce nitroso and hydroxylamine intermediates that can form covalent adducts with cellular macromolecules, contributing to cytotoxicity.[6][7]
Conclusion
The early research on this compound laid a critical foundation for the development of a diverse range of biologically active compounds. The initial challenges in its selective synthesis were overcome through strategic use of protecting groups, enabling more efficient access to the key 2-amino-6-nitrobenzothiazole intermediate. This, in turn, facilitated the exploration of its derivatives as potential antimicrobial and antitumor agents. The understanding of the bioreductive activation of the nitro group has been central to elucidating the mechanism of action of these compounds. This historical perspective underscores the enduring importance of the this compound scaffold in medicinal chemistry and continues to inspire the design and synthesis of novel therapeutic agents.
References
- 1. 2-Amino-6-nitrobenzothiazole | C7H5N3O2S | CID 22704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. 2-Amino-6-nitrobenzothiazole | 6285-57-0 [chemicalbook.com]
- 4. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 5. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Base Derivatives from 2-Amino-6-Nitrobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of Schiff base derivatives of 2-amino-6-nitrobenzothiazole (B160904), along with a compilation of their biological activities. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this promising class of compounds.
Introduction
Schiff bases derived from 2-amino-6-nitrobenzothiazole represent a versatile class of compounds with a wide spectrum of biological activities. The core structure, featuring a benzothiazole (B30560) ring, is a well-known pharmacophore present in numerous antimicrobial and anticancer agents. The imine (-N=CH-) linkage of the Schiff base provides a scaffold that can be readily modified by introducing various substituted aldehydes, allowing for the fine-tuning of their pharmacological properties. These derivatives have demonstrated significant potential as antimicrobial, anticancer, and enzyme inhibitory agents, making them attractive candidates for further investigation in drug development programs.
Data Presentation
The following tables summarize the quantitative biological activity data for a selection of Schiff base derivatives of 2-amino-6-nitrobenzothiazole.
Table 1: Anticancer Activity of 2-Amino-6-Nitrobenzothiazole Schiff Base Derivatives (IC₅₀ values in µM)
| Compound ID | Aldehyde Precursor | Cell Line | IC₅₀ (µM) | Reference |
| 1a | Benzaldehyde (B42025) | HeLa | > 50 | [1][2] |
| 1b | 4-Hydroxybenzaldehyde | MCF-7 | 6.56 | [3] |
| 1c | 4-Hydroxybenzaldehyde | HCT-116 | 7.83 | [3] |
| 1d | 4-Methoxybenzaldehyde | HeLa | 2.517 (µg/ml) | [1][2] |
| 1e | 2,5-Dimethoxybenzaldehyde | HeLa | Moderate Activity | [4] |
| 1f | 3,5-Diiodosalicylaldehyde (B1329479) | - | - | [3] |
| 2a | N'-(1-(4-bromophenyl)ethylidene) | MAO-A | 0.42 | [5] |
| 2b | N'-(5-Chloro-2-oxoindolin-3-ylidene) | MAO-B | 0.0018 | [5] |
Table 2: Antimicrobial Activity of 2-Amino-6-Nitrobenzothiazole Schiff Base Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Aldehyde Precursor | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| 3a | Benzaldehyde | 128 | 256 | >256 | [3] |
| 3b | 4-Methylbenzaldehyde | - | - | - | [6] |
| 3c | 4-Ethylbenzaldehyde | - | - | - | [6] |
| 3d | 2-Hydroxybenzaldehyde | - | - | - | [6] |
| 3e | 4-Hydroxybenzaldehyde | - | - | - | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Schiff base derivatives of 2-amino-6-nitrobenzothiazole.
Protocol 1: Conventional Synthesis of N-benzylidene-6-nitro-1,3-benzothiazol-2-amine
This protocol describes a general method for the synthesis of Schiff bases via reflux.
Materials:
-
2-amino-6-nitrobenzothiazole (0.01 mol, 1.95 g)
-
Substituted benzaldehyde (0.015 mol)
-
Ethanol (B145695) (40 mL)
-
Glacial Acetic Acid (4-5 drops)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-nitrobenzothiazole (0.01 mol) in 20 mL of ethanol.
-
To this solution, add the substituted benzaldehyde (0.015 mol) dissolved in 20 mL of ethanol.
-
Add 4-5 drops of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Toluene: Ethyl acetate: Formic acid in a 5:4:1 ratio).[4]
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the crude product with a small amount of cold ethanol.
-
Purify the product by recrystallization from ethanol to obtain the pure Schiff base derivative.
-
Dry the purified product in a desiccator over anhydrous CaCl₂.
Characterization Data for N-benzylidene-6-nitro[d]thiazol-2-amine:
-
Yield: 64%[4]
-
Melting Point: 278-280 °C[4]
-
IR (KBr) cm⁻¹: 3072 (Ar-CH stretch), 1644 (N=CH), 1328 (NO₂)[4]
-
¹H NMR (TMS) δ ppm: 8.7 (s, 1H, N=CH), 7.00-8.12 (m, 8H, Ar-H)[4]
-
MS m/z: 284.1 (M+1)[4]
Protocol 2: Microwave-Assisted Synthesis of 2,4-diiodo-6-{[(6-nitro-1,3-benzothiazol-2-yl)imino]methyl}phenol
This protocol offers a rapid and efficient alternative to conventional heating.
Materials:
-
2-amino-6-nitrobenzothiazole (0.01 mol, 1.95 g)
-
3,5-diiodosalicylaldehyde (0.01 mol, 3.74 g)
-
Ethanol (a minimal amount to dissolve the reactants)
-
Glacial Acetic Acid (a few drops)
Procedure:
-
In an Erlenmeyer flask suitable for microwave synthesis, thoroughly mix 2-amino-6-nitrobenzothiazole (0.01 mol) and 3,5-diiodosalicylaldehyde (0.01 mol).
-
Add a minimal amount of ethanol to dissolve the reactants, followed by a few drops of glacial acetic acid.
-
Cap the flask with a funnel and place it in a microwave oven.
-
Irradiate the mixture at 450W for 8-10 minutes, with irradiation intervals of 1 minute.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that separates is collected by filtration.
-
Recrystallize the product from ethanol to obtain the purified Schiff base.
-
Dry the final product under reduced pressure over anhydrous CaCl₂.[7]
Characterization Data:
-
Yield: 76-80%[7]
-
¹H-NMR (DMSO-d₆) δ ppm: 11.74 (s, 1H, –OH), 9.71 (s, 1H, N=CH), 7.8-8.2 (m, aromatic protons)[7]
-
Mass Spectrum (m/z): 551 (M⁺)[7]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of Schiff base derivatives from 2-amino-6-nitrobenzothiazole.
Caption: General workflow for the synthesis of Schiff base derivatives.
Putative Signaling Pathways for Anticancer Activity
The anticancer activity of 2-amino-6-nitrobenzothiazole Schiff base derivatives is believed to be mediated through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The diagrams below illustrate the potential mechanisms of action.
1. Inhibition of EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway leading to apoptosis.
2. Inhibition of VEGFR-2 Signaling and Angiogenesis
Caption: Inhibition of VEGFR-2 signaling, leading to a reduction in angiogenesis.
3. Inhibition of FAK Signaling Pathway
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
The Role of 6-Nitrobenzothiazole in the Synthesis of Novel Anticancer Agents: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole (B30560) scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer properties. The introduction of a nitro group at the 6-position of the benzothiazole ring has been a key strategy in the development of potent anticancer agents. This functional group can influence the molecule's electronic properties, reactivity, and ability to interact with biological targets, often leading to enhanced cytotoxicity against cancer cells. This document provides a detailed overview of the application of 6-nitrobenzothiazole in the synthesis of anticancer agents, summarizing key quantitative data, providing detailed experimental protocols, and illustrating relevant biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various derivatives synthesized from this compound, presenting their half-maximal inhibitory concentrations (IC50) against a panel of human cancer cell lines.
Table 1: Anticancer Activity of 2,6-Disubstituted Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Sulphonamide based acetamide (B32628) benzothiazole | MCF-7 (Breast) | 34.5 | [1][2] |
| HeLa (Cervical) | 44.15 | [1][2] | |
| MG63 (Osteosarcoma) | 36.1 | [1][2] |
Table 2: Anticancer Activity of Thiazolidine (B150603) and Indole (B1671886) Based Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Nitrobenzylidene containing thiazolidine derivative | MCF-7 (Breast) | 36 | [1] |
| HEPG2 (Liver) | 48 | [1] | |
| Chlorobenzyl indole semicarbazide (B1199961) benzothiazole | HT-29 (Colon) | 24 | [1] |
| H460 (Lung) | 290 | [1] | |
| A549 (Lung) | 840 | [1] | |
| MDA-MB-231 (Breast) | 880 | [1] |
Table 3: Anticancer Activity of Carbohydrazide Containing Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 ± 1.17 | [1][2] |
| LNCaP (Prostate) | 11.2 ± 0.79 | [1][2] |
Table 4: Anticancer Activity of 2-Aminobenzothiazole Hybrids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4a (linked to thiazolidine-2,4-dione) | HCT-116 (Colon) | 5.61 | [3] |
| HEPG-2 (Liver) | 7.92 | [3] | |
| MCF-7 (Breast) | 3.84 | [3] | |
| Compound 4e (linked to thiazolidine-2,4-dione) | MCF-7 (Breast) | 6.11 | [3] |
| Compound 8a (linked to cyanothiouracil) | MCF-7 (Breast) | 10.86 | [3] |
Signaling Pathways and Mechanisms of Action
Derivatives of this compound exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
One notable mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.
Furthermore, some benzothiazole derivatives have been shown to activate the p53 tumor suppressor pathway, which plays a critical role in regulating the balance between cell proliferation and apoptosis.[1] The activation of p53 can lead to cell cycle arrest and programmed cell death in cancer cells.
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives and the evaluation of their anticancer activity are provided below.
Synthesis of 6-Nitro-2-(substituted-phenyl)benzothiazoles
This protocol describes a general method for synthesizing 6-nitro-2-phenylbenzothiazole (B1597841) derivatives through the condensation of a substituted benzaldehyde (B42025) with 2-amino-5-nitrothiophenol.[4][5]
Materials:
-
Substituted benzaldehyde
-
2-Amino-5-nitrothiophenol
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring bar
-
Filtration apparatus
Procedure:
-
Dissolve the appropriate substituted benzaldehyde (0.02 mol) in pyridine (20 mL) in a round-bottom flask equipped with a stirring bar.
-
In a separate beaker, dissolve 2-amino-5-nitrothiophenol (0.02 mol) in pyridine (20 mL).
-
Heat the solution of the substituted benzaldehyde to boiling.
-
Add the solution of 2-amino-5-nitrothiophenol dropwise to the boiling solution of the substituted benzaldehyde.
-
Reflux the stirred reaction mixture for 20 hours.
-
After cooling, pour the reaction mixture into a mixture of water and ice.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure 6-nitro-2-(substituted-phenyl)benzothiazole.
Caption: General workflow for the synthesis of 6-nitro-2-phenylbenzothiazole derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (this compound derivative)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry
This assay quantifies the percentage of cells undergoing apoptosis after treatment with the test compound using Annexin V and Propidium Iodide (PI) staining.[6]
Materials:
-
Cancer cell lines
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. The populations of live, early apoptotic, late apoptotic, and necrotic cells are determined based on their fluorescence signals.
This application note provides a foundational understanding of the use of this compound in the synthesis of potential anticancer agents. The provided data and protocols serve as a valuable resource for researchers dedicated to the discovery and development of novel cancer therapeutics.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
Application Notes and Protocols for Developing Antimicrobial Compounds Using 6-Nitrobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of antimicrobial compounds derived from 6-nitrobenzothiazole. This document is intended to guide researchers in the development of novel antimicrobial agents by leveraging the versatile this compound scaffold.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Benzothiazole derivatives have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The this compound moiety, in particular, serves as a crucial pharmacophore, with its derivatives showing promise against various bacterial and fungal strains.[1][4] The presence of the nitro group, an electron-withdrawing feature, can significantly influence the antimicrobial efficacy of these compounds.[5][6]
This document outlines the synthesis of antimicrobial candidates, focusing on Schiff base derivatives of 2-amino-6-nitrobenzothiazole (B160904), and provides detailed protocols for their antimicrobial screening.
Data Presentation: Antimicrobial Activity
The following tables summarize the antimicrobial activity of various this compound derivatives, primarily Schiff bases, against a panel of pathogenic bacteria and fungi. The data has been compiled from multiple studies to facilitate easy comparison.
Table 1: Antibacterial Activity of this compound Schiff Base Derivatives
| Compound ID | Test Organism | Method | Concentration (µg/mL) | Zone of Inhibition (mm) | Standard Drug | Standard Zone of Inhibition (mm) | Reference |
| 5a | Staphylococcus aureus | Agar (B569324) Cup Plate | 100 | 12.5 ± 0.4 | Ampicillin | 15.2 ± 0.2 | [1] |
| 5a | Escherichia coli | Agar Cup Plate | 100 | 11.8 ± 0.3 | Ampicillin | 14.8 ± 0.4 | [1] |
| 5b | Staphylococcus aureus | Agar Cup Plate | 100 | 13.6 ± 0.2 | Ampicillin | 15.2 ± 0.2 | [1] |
| 5b | Escherichia coli | Agar Cup Plate | 100 | 12.4 ± 0.5 | Ampicillin | 14.8 ± 0.4 | [1] |
| 5c | Staphylococcus aureus | Agar Cup Plate | 100 | 11.2 ± 0.3 | Ampicillin | 15.2 ± 0.2 | [1] |
| 5c | Escherichia coli | Agar Cup Plate | 100 | 10.2 ± 0.2 | Ampicillin | 14.8 ± 0.4 | [1] |
| 5d | Staphylococcus aureus | Agar Cup Plate | 100 | 12.8 ± 0.4 | Ampicillin | 15.2 ± 0.2 | [1] |
| 5d | Escherichia coli | Agar Cup Plate | 100 | 11.5 ± 0.3 | Ampicillin | 14.8 ± 0.4 | [1] |
| N-01 | Pseudomonas aeruginosa | Cup Plate | 50 | - | Procaine Penicillin | - | [4] |
| N-01 | Pseudomonas aeruginosa | Cup Plate | 100 | Potent Activity | Procaine Penicillin | - | [4] |
| K-06 | Pseudomonas aeruginosa | Cup Plate | 50 | - | Procaine Penicillin | - | [4] |
| K-06 | Pseudomonas aeruginosa | Cup Plate | 100 | Potent Activity | Procaine Penicillin | - | [4] |
| K-08 | Pseudomonas aeruginosa | Cup Plate | 50 | - | Procaine Penicillin | - | [4] |
| K-08 | Pseudomonas aeruginosa | Cup Plate | 100 | Potent Activity | Procaine Penicillin | - | [4] |
Note: Data is presented as mean ± SD where available. Some studies reported "potent activity" without specific measurements.
Table 2: Antifungal Activity of this compound Schiff Base Derivatives
| Compound ID | Test Organism | Method | Concentration (µg/mL) | Zone of Inhibition (mm) | Standard Drug | Standard Zone of Inhibition (mm) | Reference |
| 5a | Candida albicans | Agar Cup Plate | 100 | No Activity | Fluconazole | 16.2 ± 0.3 | [1] |
| 5b | Candida albicans | Agar Cup Plate | 100 | No Activity | Fluconazole | 16.2 ± 0.3 | [1] |
| 5c | Candida albicans | Agar Cup Plate | 100 | No Activity | Fluconazole | 16.2 ± 0.3 | [1] |
| 5d | Candida albicans | Agar Cup Plate | 100 | No Activity | Fluconazole | 16.2 ± 0.3 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of the precursor 2-amino-6-nitrobenzothiazole and its subsequent conversion to Schiff base derivatives, as well as the antimicrobial screening protocol, are provided below.
Protocol 1: Synthesis of 2-Amino-6-nitrobenzothiazole
This protocol describes a two-step synthesis starting from aniline (B41778).[1]
Step 1: Synthesis of 2-Aminobenzothiazole (B30445)
-
React aniline with potassium thiocyanate (B1210189) to prepare 2-thiocyanatoaniline.
-
The resulting 2-thiocyanatoaniline is then treated to yield 2-aminobenzothiazole.
-
Purify the product by recrystallization from ethanol (B145695).
Step 2: Nitration of 2-Aminobenzothiazole
-
Dissolve 2-aminobenzothiazole (0.157 mol) in sulfuric acid (36 ml) while maintaining the temperature below 5°C with vigorous stirring.[1]
-
Add nitric acid (19 ml) dropwise, ensuring the temperature does not exceed 20°C.[1]
-
Continue stirring the reaction mixture for 4-5 hours.
-
Pour the mixture onto ice with stirring.
-
Add aqueous ammonia (B1221849) until the solid product turns slightly orange.
-
Filter the solids, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.[1]
Protocol 2: Synthesis of Schiff Base Derivatives of 2-Amino-6-nitrobenzothiazole
This protocol outlines the condensation reaction between 2-amino-6-nitrobenzothiazole and various aromatic aldehydes.[1]
-
To a solution of an appropriate aromatic aldehyde (0.015 mol) in 40 ml of ethanol, add 2-amino-6-nitrobenzothiazole (0.01 mol).[1]
-
Add 4-5 drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of Toluene: Ethyl acetate: Formic acid (5:4:1).[1]
-
After completion of the reaction, cool the solution.
-
Filter the precipitated product.
-
Wash the product with water and recrystallize from ethanol to obtain the purified Schiff base derivative.[1]
Protocol 3: Antimicrobial Susceptibility Testing (Agar Cup Plate Method)
This protocol describes the in vitro screening of synthesized compounds for their antimicrobial activity.[1]
-
Media Preparation: Prepare Nutrient Agar for bacterial cultures and Sabouraud Dextrose Agar for fungal cultures. Sterilize the media by autoclaving at 121°C for 15 minutes at 15 psi pressure.[1]
-
Inoculation: Cool the sterilized media to 45°C and add the respective microbial inoculum. Mix thoroughly and pour into sterile Petri dishes to solidify.
-
Well Preparation: Once the agar has solidified, create uniform wells (bores) using a sterile borer.
-
Sample and Standard Preparation: Prepare stock solutions of the test compounds and the standard drugs (e.g., Ampicillin for bacteria, Fluconazole for fungi) at a concentration of 100 µg/mL in DMSO.[1]
-
Application: Add 0.1 mL of the test solution and standard solution to separate wells on the agar plates. Use a well with DMSO alone as a solvent control.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates under appropriate conditions.
-
Data Collection: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) around each well. The experiment should be performed in triplicate, and the mean ± standard deviation should be reported.[1]
Visualizations
The following diagrams illustrate the key workflows and proposed mechanisms described in these application notes.
Caption: Synthesis of Schiff base derivatives from this compound.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Spectral, NLO and antimicrobial studies of Co(II), Ni(II) and Cu(II) complexes of Schiff base ligands of 2-amino-6-nitrobenzothiazole | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Nitrobenzothiazole Derivatives as Monoamine Oxidase (MAO) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 6-nitrobenzothiazole derivatives as potent and selective inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. The following sections detail the inhibitory activity of these compounds, provide step-by-step experimental protocols for their evaluation, and visualize key concepts through diagrams.
Introduction
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Dysregulation of MAO activity is implicated in various neurological disorders, including Parkinson's disease and depression. Consequently, the development of selective MAO inhibitors is a significant area of research in drug discovery. This compound derivatives have emerged as a promising class of compounds, demonstrating potent and often selective inhibition of MAO, particularly the MAO-B isoform. This document serves as a practical guide for researchers interested in the study and development of these inhibitors.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following tables summarize the in vitro inhibitory activity of various this compound derivatives against human MAO-A and MAO-B. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: this compound-Derived Semicarbazones - MAO-B Inhibition
| Compound ID | Structure/Substituents | MAO-B IC50 (µM) |
| Lead Compound | 1-[(4-Chlorophenyl)(phenyl)methylene]-4-(6-nitrobenzothiazol-2-yl)semicarbazide | 0.004 ± 0.001[1] |
Table 2: 2-Amino-6-nitrobenzothiazole-Derived Hydrazones - MAO-A and MAO-B Inhibition
| Compound ID | Structure/Substituents | MAO-A IC50 (µM) | MAO-B IC50 (nM) | Selectivity Index (SI) for MAO-B |
| Compound 6 | N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | 0.42 ± 0.003[2][3] | - | - |
| Compound 31 | N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | - | 1.8 ± 0.3[2][3] | 766.67[2][3] |
| Compound 43 | (Structure not fully specified in snippet) | - | 1.8 | 766.67[4] |
| Compound 44a | (Structure not fully specified in snippet) | - | 4.4 | 19,977.27[4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the evaluation of this compound derivatives as MAO inhibitors.
Protocol 1: In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric Method)
This protocol describes a fluorometric assay to determine the inhibitory activity of test compounds on MAO-A and MAO-B. The method is based on the detection of hydrogen peroxide (H₂O₂), a product of the MAO-catalyzed oxidation of a substrate, using the Amplex® Red reagent.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Test compounds (this compound derivatives)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
p-Tyramine (substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and reference inhibitors in DMSO.
-
Prepare a working solution of p-tyramine in phosphate buffer.
-
Prepare a detection solution containing Amplex® Red reagent and HRP in phosphate buffer. Keep this solution protected from light.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add 10 µL of the appropriate enzyme fraction (MAO-A or MAO-B).
-
To separate wells, add the test compounds at various concentrations (e.g., 0.5 nM to 50 µM). Include wells for a positive control (reference inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the enzyme with the test compounds for 15 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the p-tyramine substrate to all wells.
-
Simultaneously, add the Amplex Red/HRP detection solution.
-
-
Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Enzyme Kinetics Study for Determination of Inhibition Type and Kᵢ
This protocol outlines the procedure to determine the mechanism of MAO inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ).
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Perform the MAO inhibition assay as described in Protocol 1, but with varying concentrations of both the substrate (p-tyramine) and the inhibitor.
-
Typically, several fixed concentrations of the inhibitor are used, and for each inhibitor concentration, a range of substrate concentrations is tested.
-
-
Data Collection:
-
Measure the initial reaction velocities (rate of fluorescence increase) for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
Generate Lineweaver-Burk plots by plotting the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.
-
The pattern of the lines on the Lineweaver-Burk plot indicates the type of inhibition:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
Mixed inhibition: Lines intersect in the second or third quadrant.
-
-
The inhibition constant (Kᵢ) can be calculated from secondary plots, such as a plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration. For competitive inhibition, the x-intercept of this secondary plot is -Kᵢ.[5]
-
Visualizations
Signaling Pathway of MAO Inhibition
Caption: Mechanism of MAO inhibition by this compound derivatives.
General Structure of this compound-Based MAO Inhibitors
Caption: Core structure of this compound MAO inhibitors.
Experimental Workflow for Evaluating MAO Inhibitors
Caption: Workflow for the discovery and evaluation of MAO inhibitors.
References
- 1. Design, synthesis, in vitro MAO-B inhibitory evaluation, and computational studies of some this compound-derived semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of 2-Amino-6-nitrobenzothiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amino-6-nitrobenzothiazole (B160904) is a crucial intermediate in the synthesis of various azo dyes and has been investigated for its potential biological activities. This document provides detailed protocols for the chemical synthesis of 2-amino-6-nitrobenzothiazole, compiled from established literature. The methodologies presented are intended to offer researchers a comprehensive guide for the preparation of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the different synthetic routes to 2-amino-6-nitrobenzothiazole.
| Synthesis Route | Starting Material | Key Reagents | Yield (%) | Melting Point (°C) | Reference |
| Nitration of 2-Acetylaminobenzothiazole | 2-Acetylaminobenzothiazole | H₂SO₄, HNO₃ | Not explicitly stated for the final product, but an intermediate yield is given. | 248-250 | [1] |
| Nitration of 2-Acetylaminobenzothiazole | 2-Acetylaminobenzothiazole | HNO₃, Methanol, NaOH | ~70 (calculated from molar amounts) | 246-249 | [2] |
| From p-Nitroaniline | 4-Nitroaniline | KSCN, Br₂, Acetonitrile, BF₃/SiO₂ | Not explicitly stated | Not explicitly stated | [3] |
| From Phenylthiourea (B91264) | Phenylthiourea | H₂SO₄, Br₂, HNO₃ | 95 | 240-243 | [4] |
Experimental Protocols
Two primary, detailed protocols for the synthesis of 2-amino-6-nitrobenzothiazole are outlined below.
Protocol 1: Synthesis via Nitration of 2-Acetylaminobenzothiazole followed by Hydrolysis
This two-step method involves the protection of the amino group of 2-aminobenzothiazole (B30445) by acetylation, followed by nitration and subsequent deprotection to yield the final product. This route is reported to provide high selectivity for the 6-nitro isomer.[1][2]
Step 1: Nitration of 2-Acetylaminobenzothiazole
-
Introduce 192 g (1.0 mol) of 2-acetylaminobenzothiazole into 490 g of sulfuric acid monohydrate at a temperature between 20°C and 30°C.
-
Cool the resulting mixture to a temperature range of 5°C to 10°C.
-
Perform the nitration by adding 200 g of a mixed acid solution containing 31.5% nitric acid dropwise, while maintaining the temperature between 10°C and 15°C.
-
After the addition is complete, continue to stir the mixture for 2 hours at 10°C to 15°C.
-
Discharge the reaction mixture onto 1,000 g of ice.
-
Isolate the precipitated solid, which is 2-acetylamino-6-nitrobenzothiazole, and wash it with water.
Step 2: Hydrolysis of 2-Acetylamino-6-nitrobenzothiazole
-
Suspend the water-moist 2-acetylamino-6-nitrobenzothiazole in 1,650 ml of methanol.
-
Heat the suspension to 60°C.
-
Adjust the pH of the suspension to 10.5 using a concentrated sodium hydroxide (B78521) solution and maintain this pH for 5 hours.
-
Cool the mixture to 20°C to crystallize the product.
-
Isolate the crystals of 2-amino-6-nitrobenzothiazole by filtration.
-
Wash the isolated product with 200 ml of methanol, followed by water until it is free from alkali.
-
Dry the final product.
Protocol 2: One-Pot Synthesis from Phenylthiourea
This protocol describes a one-pot synthesis involving the cyclization and subsequent nitration of phenylthiourea.[4]
-
Prepare a solution of 152 g (1.0 mol) of phenylthiourea in 300 ml of 98% sulfuric acid.
-
Add 8 g of bromine to the solution to facilitate the cyclization to the sulfate (B86663) salt of 2-aminobenzothiazole.
-
Cool the resulting reaction mixture to 10°C with stirring.
-
Add 70 g (1.1 mol) of 98% nitric acid over a period of 45 minutes. It is recommended to bubble nitrogen through the solution before and during the nitric acid addition.
-
Allow the solution to warm to 15°C.
-
Pour the reaction mixture over 500 g of ice to precipitate the product.
-
Recover the precipitated 2-amino-6-nitrobenzothiazole by filtration.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for the synthesis of 2-amino-6-nitrobenzothiazole via the nitration of 2-acetylaminobenzothiazole followed by hydrolysis.
Caption: Synthesis workflow of 2-amino-6-nitrobenzothiazole.
References
- 1. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 2. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 3. 2-Amino-6-nitrobenzothiazole | 6285-57-0 [chemicalbook.com]
- 4. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Azo Dyestuffs Using 6-Nitrobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of azo dyestuffs utilizing 6-nitrobenzothiazole as a key precursor. Azo dyes incorporating the benzothiazole (B30560) moiety are noted for their vibrant colors and good fastness properties, making them valuable in the textile industry and as functional dyes.[1] The presence of the nitro group at the 6-position of the benzothiazole ring acts as an auxochrome, deepening the color of the resulting dyes.
The synthesis of these dyes follows a well-established two-step process: the diazotization of 2-amino-6-nitrobenzothiazole (B160904) to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich aromatic compound.[2][3]
Chemical Principles
The overall synthesis is a sequential process involving two primary reactions:
-
Diazotization: 2-Amino-6-nitrobenzothiazole is converted into a diazonium salt by treating it with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[2][3]
-
Azo Coupling: The resulting electrophilic diazonium salt is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-), creating the final azo dye. The pH of the reaction medium is a critical parameter, with alkaline conditions favoring coupling with phenols and acidic conditions being optimal for coupling with aromatic amines.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of azo dyes from 2-amino-6-nitrobenzothiazole. Researchers should note that these are starting points, and optimization of reaction conditions may be necessary for specific coupling components.
Protocol 1: Diazotization of 2-Amino-6-nitrobenzothiazole
This procedure describes the formation of the diazonium salt solution, which is highly reactive and should be used immediately in the subsequent coupling reaction.
Materials:
-
2-Amino-6-nitrobenzothiazole
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, suspend 2-amino-6-nitrobenzothiazole (1.0 molar equivalent) in a mixture of concentrated acid (e.g., HCl, 3.0 molar equivalents) and water.
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring. A fine slurry of the amine salt may form.
-
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water.
-
Slowly add the chilled sodium nitrite solution dropwise to the stirred amine salt suspension. The rate of addition should be carefully controlled to maintain the reaction temperature between 0-5 °C.
-
Continue stirring the reaction mixture at 0-5 °C for 30 minutes to ensure complete diazotization. The resulting diazonium salt solution should be kept cold and used immediately.
Protocol 2: Azo Coupling with Phenolic Compounds (Alkaline Conditions)
This protocol describes the coupling of the diazotized 2-amino-6-nitrobenzothiazole with a phenolic compound.
Materials:
-
Diazonium salt solution from Protocol 1
-
Phenolic coupling component (e.g., phenol, resorcinol, naphthol)
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve the phenolic coupling component (1.0 molar equivalent) in a cold, dilute solution of sodium hydroxide (e.g., 10% w/v).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye will form.
-
Isolate the crude dye by filtration, wash thoroughly with cold water, and dry.
-
The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Protocol 3: Azo Coupling with Aromatic Amines (Acidic Conditions)
This protocol describes the coupling of the diazotized 2-amino-6-nitrobenzothiazole with an aromatic amine.
Materials:
-
Diazonium salt solution from Protocol 1
-
Aromatic amine coupling component (e.g., aniline, N,N-dimethylaniline)
-
Hydrochloric Acid (HCl) or Acetic Acid
-
Sodium Acetate (B1210297) (for pH adjustment)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve the aromatic amine coupling component (1.0 molar equivalent) in a cold, dilute solution of an acid (e.g., HCl or acetic acid).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.
-
If necessary, adjust the pH of the solution to 4-5 by the addition of a sodium acetate solution to facilitate the precipitation of the dye.
-
Isolate the crude dye by filtration, wash thoroughly with cold water, and dry.
-
The crude dye can be purified by recrystallization from an appropriate solvent.
Quantitative Data
The following tables summarize the synthesis and spectral data for a selection of azo dyes prepared from 2-amino-6-nitrobenzothiazole and various coupling components.
| Coupling Component | Dye Structure | Yield (%) | Melting Point (°C) | λmax (nm) | Reference |
| Phenol | 2-((6-nitrobenzo[d]thiazol-2-yl)diazenyl)phenol | - | - | - | [4] |
| Resorcinol | 4-((6-nitrobenzo[d]thiazol-2-yl)diazenyl)benzene-1,3-diol | 72 | 310-312 | 492 | [4] |
| m-Toluidine | 3-methyl-4-((6-nitrobenzo[d]thiazol-2-yl)diazenyl)aniline | - | - | - | [4] |
| Pyrogallol | 2,3,4-trihydroxy-5-((6-nitrobenzo[d]thiazol-2-yl)diazenyl)benzaldehyde | - | - | 409 | [5] |
Data for 2-amino-1,3-benzothiazole (a related precursor) is provided for comparative purposes.
| Coupling Component | Dye Structure | Yield (%) | Melting Point (°C) | λmax (nm) | Reference |
| Phenol | 2-(benzo[d]thiazol-2-yldiazenyl)phenol | 75 | 288-290 | 482 | [4] |
| Resorcinol | 4-(benzo[d]thiazol-2-yldiazenyl)benzene-1,3-diol | 72 | 310-312 | 492 | [4] |
| m-Toluidine | 4-(benzo[d]thiazol-2-yldiazenyl)-3-methylaniline | 65 | 250-252 | 472 | [4] |
Fastness Properties
Azo dyes derived from heterocyclic amines like 2-amino-6-nitrobenzothiazole are often used as disperse dyes for synthetic fibers such as polyester. Their fastness properties are a critical measure of their performance.
| Dye Type | Light Fastness | Wash Fastness | Perspiration Fastness | Reference |
| Thiazole Azo Dyes | Fair to Moderate | Moderate to Good | Moderate to Good | [6] |
| Reactive Azo Dyes | Medium to High | Medium to High | - | [7] |
Note: Fastness is typically rated on a scale of 1 (poor) to 5 (excellent) or 1 to 8 for light fastness.
Visualizations
Logical Relationships in Azo Dye Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
- 5. researchgate.net [researchgate.net]
- 6. acu.edu.in [acu.edu.in]
- 7. Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for the Analytical Determination of 6-Nitrobenzothiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Nitrobenzothiazole is a heterocyclic aromatic organic compound that serves as a key intermediate in the synthesis of various dyes and pharmaceuticals. Its accurate and precise quantification is crucial for quality control in manufacturing processes, as well as for studying its potential environmental and biological fate. This document provides detailed application notes and protocols for the determination of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Methods.
Analytical Methods Overview
A summary of the key performance characteristics of the described analytical methods for the determination of this compound is presented in the table below. This allows for a quick comparison of the methods based on their sensitivity, linearity, and other validation parameters.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) |
| RP-HPLC-UV | ~0.1 µg/mL | ~0.3 µg/mL | 0.5 - 50 µg/mL | 98 - 102% | < 2% |
| UV-Vis Spectrophotometry | ~0.5 µg/mL | ~1.5 µg/mL | 1 - 25 µg/mL | 97 - 103% | < 3% |
| GC-MS | ~0.01 ng/L | ~0.04 ng/L | 0.05 - 10 ng/L | 95 - 105% | < 15% |
| Electrochemical Sensor | ~0.02 µM | ~0.07 µM | 0.05 - 100 µM | 96 - 104% | < 5% |
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) coupled with UV detection is a robust and widely used technique for the quantification of this compound. The method offers good sensitivity, specificity, and reproducibility.
Experimental Protocol: RP-HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need optimization based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 300-320 nm).
-
Injection Volume: 10 µL
3. Standard Solution Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 0.5, 1, 5, 10, 25, and 50 µg/mL).
4. Sample Preparation:
-
Solid Samples (e.g., pharmaceutical formulations):
-
Accurately weigh a portion of the powdered sample equivalent to about 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Liquid Samples (e.g., reaction mixtures):
-
Dilute an accurately measured volume of the liquid sample with the mobile phase to bring the concentration of this compound within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
5. Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Inject the prepared sample solutions into the HPLC system.
-
Determine the concentration of this compound in the samples from the calibration curve using the peak area obtained.
6. Method Validation Parameters:
-
Specificity: Assessed by analyzing a blank and a placebo sample to ensure no interference at the retention time of this compound.
-
Linearity: Determined by a linear regression analysis of the calibration curve. A correlation coefficient (r²) > 0.999 is desirable.
-
Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a sample matrix. Recoveries between 98% and 102% are generally acceptable.
-
Precision: Assessed by the relative standard deviation (%RSD) of replicate injections of a standard solution (repeatability) and by analyzing the same sample on different days (intermediate precision). %RSD values should typically be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
Workflow Diagram: HPLC Analysis
Caption: General workflow for the HPLC analysis of this compound.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of this compound in solutions. The method is based on the principle that this compound absorbs light in the UV-Vis region.
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
Double-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
2. Method Parameters:
-
Solvent: Acetonitrile or Methanol
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm.
-
Blank: The solvent used for sample and standard preparation.
3. Standard Solution Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 2, 5, 10, 15, 20, and 25 µg/mL) by diluting the stock solution with the same solvent.
4. Sample Preparation:
-
Prepare a sample solution in the same manner as for HPLC analysis, ensuring the final concentration falls within the linear range of the calibration curve. Filtration of the final solution is recommended to remove any particulate matter.
5. Analysis and Quantification:
-
Record the absorbance of each standard solution and the sample solution at the predetermined λmax against the solvent blank.
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
6. Method Validation Parameters:
-
Validation parameters are similar to those for the HPLC method, with a focus on specificity (ensuring no other components in the sample absorb at the analytical wavelength), linearity, accuracy, and precision.
Logical Diagram: UV-Vis Quantification
Caption: Logical steps for quantifying this compound using UV-Vis spectrophotometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for the determination of trace levels of this compound, particularly in complex matrices such as industrial wastewater.[1][2]
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole)
-
Autosampler
-
Appropriate GC column
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless injection.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C (hold for 2 min), ramp to 280 °C at 6 °C/min, and hold for 10 min.[1]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound should be determined from its mass spectrum (e.g., m/z 180, 134, 108).
3. Standard Solution Preparation:
-
Prepare stock and working standard solutions of this compound in a suitable solvent like ethyl acetate (B1210297) or toluene (B28343).
4. Sample Preparation (e.g., for Industrial Wastewater):
-
Liquid-Liquid Extraction (LLE):
-
To 1 L of wastewater sample, adjust the pH to around 8.5.
-
Extract the sample twice with 50 mL portions of ethyl acetate or toluene in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Condition a suitable SPE cartridge (e.g., C18) with the appropriate solvents.
-
Pass the water sample through the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the this compound with a small volume of an organic solvent (e.g., acetonitrile or ethyl acetate).
-
Concentrate the eluate if necessary.
-
5. Analysis and Quantification:
-
Inject the prepared standards and samples into the GC-MS system.
-
Identify this compound based on its retention time and the presence of characteristic ions.
-
Quantify using a calibration curve constructed from the peak areas of the standard solutions.
Workflow Diagram: GC-MS Analysis of Wastewater
Caption: Workflow for the determination of this compound in wastewater by GC-MS.
Electrochemical Methods
Electrochemical sensors offer a rapid, sensitive, and portable alternative for the determination of this compound. These methods are based on the electrochemical reduction of the nitro group on the surface of a modified electrode.
Experimental Protocol: Electrochemical Determination
1. Instrumentation:
-
Potentiostat/Galvanostat with a three-electrode system:
-
Working Electrode: A modified electrode, e.g., a glassy carbon electrode (GCE) modified with nanomaterials (such as carbon nanotubes, graphene, or metal nanoparticles) to enhance sensitivity and selectivity.
-
Reference Electrode: Ag/AgCl electrode.
-
Counter Electrode: Platinum wire.
-
2. Electrochemical Method:
-
Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are often used for their high sensitivity.
-
Supporting Electrolyte: A suitable buffer solution, e.g., phosphate (B84403) buffer solution (PBS) at a specific pH (e.g., pH 7.0), needs to be optimized.
-
Potential Range: Scanned towards negative potentials to observe the reduction peak of the nitro group. The exact range depends on the electrode and pH.
3. Electrode Preparation:
-
Polish the bare GCE with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water.
-
Modify the GCE surface with the chosen nanomaterial. This can be done by drop-casting a dispersion of the nanomaterial onto the electrode surface and allowing it to dry.
4. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent and dilute it with the supporting electrolyte to prepare working standards.
-
Samples should be dissolved or diluted in the supporting electrolyte.
5. Analysis and Quantification:
-
Record the voltammograms for the standard solutions and the sample.
-
A reduction peak corresponding to this compound will be observed.
-
Construct a calibration curve by plotting the peak current against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample from the calibration curve.
Logical Diagram: Electrochemical Sensing
Caption: Logical flow for the electrochemical determination of this compound.
References
The Role of 6-Nitrobenzothiazole in the Synthesis of Potent Hydrazone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of hydrazone derivatives incorporating the 6-nitrobenzothiazole scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse and potent biological activities, including monoamine oxidase (MAO) inhibition and anticancer effects. These notes are intended to serve as a comprehensive guide for researchers in the fields of organic synthesis, pharmacology, and drug discovery.
Introduction
Hydrazones are a versatile class of organic compounds characterized by the >C=N-NH- functional group. The incorporation of a this compound moiety into hydrazone structures has been shown to yield derivatives with significant therapeutic potential. The electron-withdrawing nature of the nitro group and the bicyclic benzothiazole (B30560) ring system contribute to the unique electronic and steric properties of these molecules, influencing their binding affinity to various biological targets. This document outlines the synthetic route to these derivatives, presents their biological activities in a structured format, and provides detailed experimental protocols.
Synthetic Workflow
The synthesis of this compound-based hydrazone derivatives is a multi-step process that begins with the formation of the key intermediate, 2-hydrazinyl-6-nitrobenzothiazole, from 2-amino-6-nitrobenzothiazole (B160904). This intermediate is then condensed with a variety of substituted aldehydes or ketones to yield the final hydrazone products.
Caption: General synthetic route for this compound hydrazone derivatives.
Biological Activities
Hydrazone derivatives of this compound have demonstrated significant potential as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters, and as potent anticancer agents.
Monoamine Oxidase (MAO) Inhibition
Several synthesized derivatives have shown selective and potent inhibition of MAO-A and MAO-B isoforms. The inhibitory activities are presented in terms of IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 1: MAO Inhibitory Activity of this compound Hydrazone Derivatives
| Compound ID | R-Group on Hydrazone | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| 1 | N'-(1-(4-bromophenyl)ethylidene) | 0.42 ± 0.003 | - | - | [1] |
| 2 | N'-(5-chloro-2-oxoindolin-3-ylidene) | - | 0.0018 ± 0.0003 | 766.67 | [1] |
| 3e | (structure with methoxy (B1213986) group) | - | 0.060 | - | [2] |
Note: A lower IC50 value indicates higher potency. The Selectivity Index is calculated as IC50(MAO-A) / IC50(MAO-B).
The mechanism of MAO inhibition by these compounds has been identified as competitive and reversible.[1] This indicates that the hydrazone derivatives compete with the natural substrates of the enzyme for binding to the active site.
Caption: Mechanism of competitive MAO inhibition.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound hydrazones against various cancer cell lines. The cytotoxic effects are typically evaluated using assays that measure cell viability, with results often presented as IC50 values.
Table 2: Anticancer Activity of this compound Hydrazone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 38 | Capan-1 (Pancreatic adenocarcinoma) | 0.6 | [3] |
| 38 | NCI-H460 (Non-small cell lung cancer) | 0.9 | [3] |
| 45-52 series | Various cell lines | 1.3 - 12.8 | [3] |
The anticancer mechanism of these compounds is still under investigation, but initial studies suggest the induction of apoptosis and cell cycle arrest.[4]
Caption: Proposed anticancer mechanism of action.
Experimental Protocols
The following are detailed protocols for the synthesis of the key intermediates and the final hydrazone derivatives.
Materials and Reagents
-
Aniline
-
Potassium thiocyanate (KSCN)
-
Acetic acid (glacial)
-
Bromine (Br2)
-
Sulfuric acid (H2SO4, concentrated)
-
Nitric acid (HNO3, concentrated)
-
Hydrazine hydrate (80-100%)
-
Ethanol
-
Substituted aldehydes or ketones
-
Standard laboratory glassware and equipment
Synthesis of 2-Amino-6-nitrobenzothiazole
This procedure involves the synthesis of 2-thiocyanatoaniline followed by nitration.[5]
-
Synthesis of 2-thiocyanatoaniline:
-
Dissolve aniline (0.1 mol) in glacial acetic acid.
-
In a separate flask, dissolve potassium thiocyanate (0.2 mol) in glacial acetic acid.
-
Add the aniline solution to the potassium thiocyanate solution and cool the mixture to 0-5 °C.
-
Slowly add a solution of bromine (0.1 mol) in acetic acid while maintaining the temperature between 0-10 °C with vigorous stirring.
-
After the addition is complete, continue stirring for 1 hour at 5 °C.
-
Pour the reaction mixture into water. Collect the resulting solid by filtration and recrystallize from ethanol to obtain 2-thiocyanatoaniline.
-
-
Nitration to 2-Amino-6-nitrobenzothiazole:
-
Carefully dissolve 2-aminobenzothiazole (B30445) (a precursor to the nitro-substituted compound, synthesized from 2-thiocyanatoaniline) in concentrated sulfuric acid at a temperature below 5°C with vigorous stirring.
-
Add concentrated nitric acid dropwise, ensuring the temperature remains at or below 20°C.
-
Stir the reaction mixture for 4-5 hours.
-
Pour the mixture onto ice with stirring.
-
Neutralize with aqueous ammonia (B1221849) until the solids turn slightly orange.
-
Filter the solids, wash with water, and dry. Recrystallize the crude product from ethanol to obtain 2-amino-6-nitrobenzothiazole.[5]
-
Synthesis of 2-Hydrazinyl-6-nitrobenzothiazole
This protocol describes the conversion of the 2-amino group to a hydrazinyl group.
-
In a round-bottom flask equipped with a reflux condenser, add 2-amino-6-nitrobenzothiazole and an excess of hydrazine hydrate.
-
Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry to yield 2-hydrazinyl-6-nitrobenzothiazole.[6][7]
General Procedure for the Synthesis of this compound Hydrazone Derivatives
This is a general procedure for the condensation reaction to form the final hydrazone products.
-
Dissolve 2-hydrazinyl-6-nitrobenzothiazole (1 mmol) in ethanol (25 mL) in a round-bottom flask.
-
Add the desired substituted aldehyde or ketone (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture at reflux for 3-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.[8][9]
Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reactions.
-
Melting Point (m.p.): To determine the purity of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=N of the hydrazone, NO2).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed chemical structure of the molecules.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Conclusion
The this compound scaffold serves as a valuable building block for the synthesis of hydrazone derivatives with potent biological activities. The protocols outlined in this document provide a comprehensive guide for the synthesis and initial biological evaluation of these promising compounds. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for the development of new therapeutic agents.
References
- 1. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 6-Nitrobenzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Nitrobenzothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2] A key aspect of characterizing the mechanism of action of these compounds, particularly in the context of cancer research, is to understand their effects on cell cycle progression and apoptosis. Flow cytometry is a powerful and high-throughput technique that enables the quantitative analysis of these cellular processes.
These application notes provide detailed protocols for analyzing cells treated with this compound compounds using flow cytometry. The protocols cover the assessment of apoptosis through Annexin V and Propidium Iodode (PI) staining and the analysis of cell cycle distribution. Additionally, potential signaling pathways affected by these compounds are discussed and visualized.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from flow cytometry experiments on cancer cell lines treated with a generic this compound compound. These tables are for illustrative purposes to guide data presentation.
Table 1: Apoptosis Analysis in HepG2 Cells Treated with this compound Compound for 24 Hours
| Compound Concentration (µM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) | % Live (Annexin V-/PI-) |
| 0 (Vehicle Control) | 3.5 ± 0.5 | 1.2 ± 0.2 | 95.3 ± 0.7 |
| 10 | 15.2 ± 1.1 | 5.8 ± 0.6 | 79.0 ± 1.5 |
| 25 | 35.7 ± 2.3 | 12.4 ± 1.0 | 51.9 ± 2.8 |
| 50 | 48.9 ± 3.1 | 25.1 ± 1.8 | 26.0 ± 3.5 |
Table 2: Cell Cycle Analysis in MDA-MB-231 Cells Treated with this compound Compound for 48 Hours
| Compound Concentration (µM) | % Sub-G1 (Apoptotic) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle Control) | 2.1 ± 0.3 | 55.4 ± 2.1 | 28.3 ± 1.5 | 14.2 ± 1.0 |
| 10 | 10.5 ± 0.9 | 65.2 ± 2.5 | 15.1 ± 1.2 | 9.2 ± 0.8 |
| 25 | 28.4 ± 1.8 | 40.1 ± 1.9 | 18.5 ± 1.4 | 13.0 ± 1.1 |
| 50 | 45.3 ± 2.7 | 25.6 ± 2.0 | 12.8 ± 1.3 | 16.3 ± 1.6 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V/PI Staining
This protocol details the procedure for detecting apoptosis in cells treated with this compound compounds by staining with Annexin V and Propidium Iodide (PI).
Materials:
-
Target cancer cell line (e.g., HepG2, MCF-7)
-
6-well cell culture plates
-
This compound compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment. Allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compound for the desired time period (e.g., 24, 48 hours). Include a vehicle-only control.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.[3]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[4]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analysis: Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound compounds.
Materials:
-
Target cancer cell line
-
6-well cell culture plates
-
This compound compound
-
Phosphate-Buffered Saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the this compound compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate overnight at -20°C or for at least 2 hours at 4°C.[3][5]
-
Rehydration and Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.[5]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.[5]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential mitochondrial-mediated apoptosis pathway induced by this compound compounds.
Caption: General experimental workflow for flow cytometry analysis of treated cells.
Discussion of Potential Signaling Pathways
Benzothiazole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways. The induction of apoptosis is a common mechanism, often involving the intrinsic or mitochondrial pathway.[6] Treatment with these compounds can lead to an increase in reactive oxygen species (ROS), which in turn causes mitochondrial stress.[7] This is characterized by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[6] These changes in the Bax/Bcl-2 ratio disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, culminating in the biochemical and morphological hallmarks of apoptosis.[6]
Furthermore, studies on various benzothiazole derivatives have implicated other signaling pathways in their mechanism of action. These include the downregulation of key survival pathways such as the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[8] Therefore, when analyzing the effects of novel this compound compounds, it may be pertinent to investigate the status of key proteins in these pathways using techniques like Western blotting to complement the flow cytometry data.
References
- 1. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis induced by 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile in human leukemia cells involves ROS-mitochondrial mediated death signaling and activation of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6-Nitrobenzothiazole in the Development of Anti-Inflammatory Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole (B30560) and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities. Among these, the 6-nitrobenzothiazole scaffold has emerged as a promising pharmacophore for the design and synthesis of novel anti-inflammatory agents. The electron-withdrawing nature of the nitro group at the 6-position can modulate the electronic properties of the benzothiazole ring system, potentially enhancing its interaction with biological targets involved in the inflammatory cascade.
These application notes provide a comprehensive overview of the use of this compound derivatives as anti-inflammatory agents, detailing their mechanism of action, experimental protocols for their evaluation, and a summary of their reported biological activities.
Mechanism of Action
The anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to modulate key signaling pathways that are crucial in the inflammatory response. The principal mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Inhibition of the NF-κB Pathway:
NF-κB is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound derivatives have been shown to suppress the activation of NF-κB, thereby downregulating the expression of these pro-inflammatory mediators.[1][2]
Modulation of the MAPK Pathway:
The MAPK family of serine/threonine protein kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a critical role in transducing extracellular signals into cellular responses, including inflammation.[3] The activation of these kinases leads to the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).[2] Certain benzothiazole derivatives have demonstrated the ability to inhibit the phosphorylation of key MAPK proteins, thus attenuating the downstream inflammatory signaling.[2][4]
By targeting these central pathways, this compound-based compounds can effectively reduce the production of key inflammatory markers, including nitric oxide (NO), prostaglandins (B1171923) (PGs), TNF-α, and IL-6.
Signaling Pathway Diagrams
Quantitative Data Summary
The following tables summarize representative quantitative data for the anti-inflammatory activity of nitro-substituted benzothiazole derivatives from various studies.
Table 1: In Vitro Anti-inflammatory and Cytotoxic Activities of Benzothiazole Derivatives.
| Compound ID | Substitution | Assay | Cell Line | IC50 (µM) | Reference |
| Compound A | 2-substituted, nitro | MTT (24h) | HepG2 | 56.98 | [5] |
| Compound A | 2-substituted, nitro | MTT (48h) | HepG2 | 38.54 | [5] |
| Compound B | 2-substituted, fluorine | MTT (24h) | HepG2 | 59.17 | [5] |
| Compound B | 2-substituted, fluorine | MTT (48h) | HepG2 | 29.63 | [5] |
| N3 | 6-nitrobenzo[d]thiazol-2-amine | Hemolysis Inhibition | - | Up to 43.47 ± 1.36% | [6] |
| BMP326 | 1-(1,3-benzothiazol-2-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol | Nitric Oxide Production | RAW264.7 | - | [2] |
| Compound 4f | N-[3-(substituted-4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-amine | p38α MAP kinase inhibition | - | 0.036 ± 0.12 | [4] |
Table 2: In Vivo Anti-inflammatory Activity of Benzothiazole Derivatives.
| Compound ID | Derivative Class | Animal Model | Assay | Dose (mg/kg) | % Inhibition | Time (h) | Reference |
| 17c | Benzothiazole-benzenesulphonamide | Rat | Carrageenan-induced paw edema | - | 72 | 1 | [7] |
| 17c | Benzothiazole-benzenesulphonamide | Rat | Carrageenan-induced paw edema | - | 76 | 2 | [7] |
| 17c | Benzothiazole-benzenesulphonamide | Rat | Carrageenan-induced paw edema | - | 80 | 3 | [7] |
| 17i | Benzothiazole-benzenesulphonamide | Rat | Carrageenan-induced paw edema | - | 64 | 1 | [7] |
| 17i | Benzothiazole-benzenesulphonamide | Rat | Carrageenan-induced paw edema | - | 73 | 2 | [7] |
| 17i | Benzothiazole-benzenesulphonamide | Rat | Carrageenan-induced paw edema | - | 78 | 3 | [7] |
| 4f | 1,2,4-triazole-based benzothiazole-2-amine | Rat | Carrageenan-induced paw edema | - | 85.31 | - | [4] |
Experimental Protocols
Synthesis of this compound Derivatives
A general procedure for the synthesis of N-substituted-6-nitro[d]thiazol-2-amine involves the condensation of 2-amino-6-nitrobenzothiazole (B160904) with a substituted benzaldehyde (B42025).[7]
Materials:
-
2-amino-6-nitrobenzothiazole (0.01 mol)
-
Substituted benzaldehyde (0.015 mol)
-
Ethanol (40 mL)
-
Glacial acetic acid (4-5 drops)
Procedure:
-
To a solution of the substituted benzaldehyde in ethanol, add 2-amino-6-nitrobenzothiazole.
-
Add a few drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Recrystallize the crude product from ethanol to obtain the purified N-substituted-6-nitro[d]thiazol-2-amine.
In Vitro Anti-inflammatory Assays
This assay measures the inhibitory effect of test compounds on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells.[8][9]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Test compounds (this compound derivatives)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition compared to the LPS-treated control group.
This assay evaluates the ability of test compounds to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[1]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
LPS
-
PGE2 ELISA kit
-
Test compounds
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Induce COX-2 expression by stimulating the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of Prostaglandin E2 (PGE2) in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.
This protocol is for quantifying the levels of pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants.[10][11]
Materials:
-
Cell culture supernatants from treated cells
-
Human or Murine TNF-α and IL-6 ELISA kits
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add standards and cell culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate and wash, then add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate and wash, then add the substrate solution and incubate in the dark.
-
Add the stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This method is used to determine the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.[2][6]
Materials:
-
Treated cells
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse the treated cells and extract total protein.
-
Quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Perform densitometry to quantify the protein expression levels, normalizing to a loading control like β-actin.
In Vivo Anti-inflammatory Assay
This is a classic and widely used model to evaluate the in vivo anti-inflammatory activity of new compounds.[4][12]
Materials:
-
Wistar rats
-
Carrageenan (1% in saline)
-
Test compounds
-
Standard drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the rats overnight before the experiment.
-
Administer the test compounds and the standard drug orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group that received only the vehicle and carrageenan.
Conclusion
The this compound scaffold holds significant promise for the development of novel anti-inflammatory agents. The established mechanisms of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, provide a strong rationale for their therapeutic potential. The detailed protocols provided herein offer a robust framework for the synthesis, in vitro, and in vivo evaluation of new this compound derivatives. Further research focusing on structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties will be crucial in advancing these promising compounds towards clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-Nitrobenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-6-nitrobenzothiazole (B160904).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 2-amino-6-nitrobenzothiazole?
There are several established methods for the synthesis of 2-amino-6-nitrobenzothiazole. The choice of route often depends on the desired purity, yield, and available starting materials. Key methods include:
-
Nitration of N-Acyl-2-aminobenzothiazole: This is a widely used method that offers high selectivity for the desired 6-nitro isomer. It involves the protection of the amino group, followed by nitration and subsequent deprotection.[1][2][3]
-
Synthesis from 4-Nitroaniline (B120555): This route involves the reaction of 4-nitroaniline with potassium thiocyanate (B1210189) in the presence of a catalyst and bromine.[4]
-
One-Pot Synthesis from Phenylthiourea (B91264): This method involves the cyclization and nitration of phenylthiourea in a single reaction vessel, reportedly achieving high yields.[3][5]
-
Direct Nitration of 2-Aminobenzothiazole (B30445): While possible, this method is generally not recommended for producing the pure 6-nitro isomer as it tends to yield a mixture of isomers, with the 6-nitro product often being a minor component.[2]
Q2: Why is my yield of 2-amino-6-nitrobenzothiazole consistently low?
Low yields can stem from several factors. Refer to the troubleshooting guide below for specific issues. Common causes include:
-
Suboptimal Reaction Temperature: Temperature control is critical, especially during the nitration step. Deviations can lead to side reactions or incomplete conversion.
-
Improper Reagent Stoichiometry: The molar ratios of reactants, particularly the nitrating agent, must be carefully controlled.
-
Inefficient Purification: Product loss during recrystallization or other purification steps can significantly reduce the final yield.
-
Formation of Isomeric Impurities: Direct nitration of unprotected 2-aminobenzothiazole is known to produce a mixture of isomers, with the desired 6-nitro isomer being only a small fraction of the product.[2]
Q3: How can I improve the purity of my final product?
Recrystallization is a common and effective method for purifying 2-amino-6-nitrobenzothiazole. Ethanol (B145695) is frequently used as the recrystallization solvent.[4][6] For industrial-scale purification, monitoring by High-Performance Liquid Chromatography (HPLC) is recommended to ensure the removal of impurities.[5]
Q4: What are the key safety precautions to consider during the synthesis?
The synthesis of 2-amino-6-nitrobenzothiazole involves the use of hazardous materials. It is crucial to:
-
Handle strong acids like sulfuric acid and nitric acid with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.
-
Be aware that nitration reactions are exothermic and can lead to runaway reactions if not properly controlled. Maintain strict temperature control and add reagents slowly.
-
2-Amino-6-nitrobenzothiazole itself is considered harmful if swallowed, inhaled, or in contact with skin, and can cause eye and skin irritation.[3][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] Ensure the reaction is stirred for the recommended duration at the specified temperature. |
| Side reactions: Incorrect temperature control during nitration. | Maintain the recommended temperature range (e.g., 0-10°C) during the addition of the nitrating agent.[1][5] | |
| Product loss during workup: Inefficient extraction or recrystallization. | Optimize the recrystallization solvent and procedure. Ensure complete precipitation of the product before filtration. | |
| Product is a mixture of isomers | Direct nitration of 2-aminobenzothiazole: This method is not selective for the 6-nitro position.[2] | Use an N-acylated 2-aminobenzothiazole as the starting material to direct the nitration to the 6-position.[1][2][3] |
| Difficulty in purifying the product | Presence of persistent impurities: Byproducts from side reactions. | Multiple recrystallizations may be necessary. Consider column chromatography for highly impure samples. |
| Oily product instead of solid: Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum.[1] If the issue persists, attempt recrystallization from a different solvent system. | |
| Reaction does not start | Inactive reagents: Degradation of starting materials or reagents. | Use fresh or properly stored reagents. Check the concentration of acids. |
| Insufficient catalysis: If using a catalyzed reaction, the catalyst may be poisoned or inactive. | Use a fresh batch of catalyst. Ensure the reaction conditions are suitable for the catalyst. |
Data Presentation
Table 1: Comparison of Synthetic Routes for 2-Amino-6-Nitrobenzothiazole
| Synthetic Route | Starting Material(s) | Key Reagents | Reported Yield | Reference |
| N-Acylation, Nitration, Deprotection | 2-Acetylaminobenzothiazole | Sulfuric acid, Nitric acid, Sodium hydroxide (B78521) | Not explicitly stated, but implied to be high selectivity and yield | [1][2] |
| From 4-Nitroaniline | 4-Nitroaniline, Potassium thiocyanate | Acetonitrile (B52724), BF3/SiO2, Bromine | 93% | [4] |
| One-Pot from Phenylthiourea | Phenylthiourea | Sulfuric acid, Bromine, Nitric acid | >96% | [3][5] |
| Direct Nitration | 2-Aminobenzothiazole | Nitric acid | ~20% of 6-nitro isomer | [2] |
Table 2: Physical and Spectral Data of 2-Amino-6-Nitrobenzothiazole
| Property | Value | Reference |
| Appearance | Yellow crystalline powder or orange crystals | [4][7] |
| Melting Point | 247-249 °C | [7] |
| Molecular Formula | C₇H₅N₃O₂S | [7] |
| FT-IR (KBr, cm⁻¹) | 3315, 3012, 2835, 1580, 1476, 1261, 920, 742, 512 | [4] |
| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 5.44 (s, 2H, NH₂), 7.4-7.5 (d, 2H, Ar-H), 7.71 (s, 1H, Ar-H) | [4] |
| ¹³C NMR (100 MHz, DMSO-d₆, δ ppm) | 119, 120.9, 125.15, 126.07, 133.1, 152.15, 167.75 | [4] |
Experimental Protocols
Protocol 1: Synthesis via Nitration of 2-Acetylaminobenzothiazole [1][2]
-
Nitration: Dissolve 2-acetylaminobenzothiazole in concentrated sulfuric acid at 20-30°C. Cool the mixture to 5-10°C. Add a mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature between 5-10°C. Stir for 2 hours at 10-15°C.
-
Workup: Pour the reaction mixture onto ice. The precipitate, 2-acetylamino-6-nitrobenzothiazole, is collected by filtration and washed with water.
-
Hydrolysis (Deprotection): Suspend the moist 2-acetylamino-6-nitrobenzothiazole in methanol. Heat to 60°C and adjust the pH to 10.5 with concentrated sodium hydroxide solution. Maintain this pH for 5 hours.
-
Isolation: Cool the mixture to 20°C. The crystallized 2-amino-6-nitrobenzothiazole is isolated by filtration, washed with methanol, and then with water until neutral. Dry the product under vacuum.
Protocol 2: Synthesis from 4-Nitroaniline [4]
-
Reaction Setup: Slowly add a solution of 4-nitroaniline in acetonitrile to a solution of potassium thiocyanate in acetonitrile. Add BF₃/SiO₂ nanocatalyst and place the mixture in an ice-salt bath with mechanical stirring for 30 minutes.
-
Bromination: Slowly add a solution of bromine in acetonitrile through a dropping funnel, ensuring the reaction temperature does not exceed 0°C.
-
Reaction Completion: Continue stirring at room temperature for 4 hours, monitoring the reaction progress by TLC.
-
Workup: Pour the reaction mixture into water, heat to 70°C, and filter to remove the catalyst. Neutralize the filtrate with 10% NaOH solution.
-
Purification: Collect the precipitated solid by filtration, dry, and recrystallize from ethanol to obtain 2-amino-6-nitrobenzothiazole.
Mandatory Visualization
Caption: Comparative workflow of two common synthetic routes for 2-amino-6-nitrobenzothiazole.
Caption: Troubleshooting logic for addressing low yields in the synthesis.
References
- 1. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 2. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. 2-Amino-6-nitrobenzothiazole | 6285-57-0 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. 2-Amino-6-nitrobenzothiazol 95% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting common problems in 6-Nitrobenzothiazole reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 6-Nitrobenzothiazole and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of 2-amino-6-nitrobenzothiazole (B160904)?
A1: The primary challenge in synthesizing 2-amino-6-nitrobenzothiazole via direct nitration of 2-aminobenzothiazole (B30445) is the formation of a mixture of isomers. Direct nitration often yields the desired 6-nitro isomer as a minor product, with significant amounts of other isomers being formed.[1][2] To overcome this, a common strategy is to first protect the amino group by acylation (e.g., acetylation). The resulting 2-acylaminobenzothiazole can then be nitrated with high selectivity for the 6-position. The acyl group is subsequently removed by hydrolysis to yield 2-amino-6-nitrobenzothiazole with much higher purity.[1][2]
Q2: My reduction of the nitro group on a this compound derivative is sluggish or incomplete. What are common causes and solutions?
A2: Incomplete reduction of the nitro group can be due to several factors, including the choice of reducing agent, catalyst deactivation, or poor substrate solubility.
-
Reagent Choice: Different reducing agents have varying activities and compatibilities with other functional groups.[3][4][5] For substrates with sensitive functional groups, milder reagents like tin(II) chloride (SnCl₂) or iron in acidic media are often preferred.[3] For more robust substrates, catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) is a common and effective method.[3][5] If one method fails, trying an alternative is a good troubleshooting step.
-
Catalyst Activity: In catalytic hydrogenations, the catalyst (e.g., Pd/C) can become poisoned or deactivated. Ensure the catalyst is fresh and handled under an inert atmosphere to prevent oxidation. Increasing the catalyst loading or using a different catalyst, such as platinum(IV) oxide, may also improve results.[5]
-
Solubility: Poor solubility of the this compound derivative in the reaction solvent can limit the reaction rate.[6] Trying different solvent systems or increasing the reaction temperature (if the substrate is stable) can enhance solubility and improve the reaction outcome.
Q3: I am observing significant side product formation in my Suzuki coupling reaction with a this compound derivative. How can I minimize these?
A3: Common side products in Suzuki coupling reactions include homocoupled biaryls (from the boronic acid) and protodeboronation (replacement of the boronic acid group with hydrogen).[7]
To minimize these:
-
Control Stoichiometry: While a slight excess of the boronic acid is often used, a large excess can promote homocoupling. Try reducing the equivalents of the boronic acid.[7]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition, which can lead to side reactions.
-
Base and Solvent Purity: The choice and purity of the base and solvent are critical. The base should be finely powdered, and the solvent should be dry and degassed. For some Suzuki couplings, a small amount of water can be beneficial, while for others, strictly anhydrous conditions are necessary.[7][8]
-
Ligand Choice: The ligand used can significantly impact the reaction. Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald, can improve catalyst stability and activity, especially for challenging couplings.[7][8]
Troubleshooting Guides
Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Problem: Low or no yield of the desired product when reacting a this compound derivative with a nucleophile.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Ring Activation | The nitro group is a strong electron-withdrawing group that activates the benzothiazole (B30560) ring for nucleophilic attack.[9][10] However, if the reaction is still slow, consider if other substituents on the ring are electron-donating, which would deactivate the ring. |
| Poor Leaving Group | While the nitro group itself can sometimes be displaced, more commonly another leaving group (e.g., a halide) is present on the ring. The reactivity order for halide leaving groups is generally F > Cl > Br > I in SNAr, which is opposite to SN1/SN2 reactions.[10] |
| Nucleophile Degradation | The nucleophile may be unstable under the reaction conditions (e.g., high temperature or strong base). Verify the stability of your nucleophile. |
| Reaction Conditions | Optimize the reaction temperature and solvent. Aprotic polar solvents like DMF or DMSO are often effective for SNAr reactions. |
Schiff Base Formation Issues
Problem: Difficulty in forming a Schiff base between 2-amino-6-nitrobenzothiazole and an aldehyde/ketone.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Schiff base formation is a reversible equilibrium reaction. To drive the reaction to completion, it is often necessary to remove the water that is formed. This can be achieved by azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like toluene) or by adding a dehydrating agent. |
| Catalyst Inactivity | An acid catalyst, such as glacial acetic acid or p-toluenesulfonic acid, is typically required.[11] Ensure the catalyst is active and used in an appropriate amount. |
| Steric Hindrance | A sterically hindered aldehyde/ketone or the amine can slow down the reaction. Increased reaction times or temperatures may be necessary. |
| Product Precipitation | The Schiff base product may be insoluble and precipitate from the reaction mixture, potentially halting the reaction. Choose a solvent in which the product has some solubility at the reaction temperature. |
Experimental Protocols
Synthesis of 2-amino-6-nitrobenzothiazole via Protection Strategy
This protocol is based on the principle of protecting the amino group to achieve selective nitration at the 6-position.[1][2]
-
Acetylation of 2-aminobenzothiazole:
-
Dissolve 2-aminobenzothiazole in a suitable solvent like acetic anhydride (B1165640) or pyridine.
-
Add acetyl chloride or acetic anhydride dropwise at a controlled temperature (e.g., 0-10 °C).
-
Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Work up the reaction by pouring it into ice water to precipitate the 2-acetylaminobenzothiazole. Filter, wash with water, and dry the product.
-
-
Nitration of 2-acetylaminobenzothiazole:
-
Dissolve 2-acetylaminobenzothiazole in concentrated sulfuric acid at a low temperature (e.g., 5-10 °C).[1]
-
Slowly add a nitrating mixture (a mixture of nitric acid and sulfuric acid) while maintaining the low temperature.[1]
-
Stir the mixture for a few hours at a controlled temperature.[1]
-
Carefully pour the reaction mixture onto ice to precipitate the nitrated product.[1]
-
Filter, wash thoroughly with water to remove excess acid, and dry the 2-acetylamino-6-nitrobenzothiazole.
-
-
Hydrolysis of 2-acetylamino-6-nitrobenzothiazole:
-
Suspend the 2-acetylamino-6-nitrobenzothiazole in an acidic or basic solution (e.g., aqueous HCl or NaOH).
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize it to precipitate the 2-amino-6-nitrobenzothiazole.
-
Filter the product, wash with water, and recrystallize from a suitable solvent like ethanol (B145695) to obtain the purified product.[11]
-
Visualizations
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
General Mechanism for Nucleophilic Aromatic Substitution (SNAr)
Caption: The addition-elimination mechanism of SNAr reactions.
Logical Flow for Nitro Group Reduction
Caption: Decision process for selecting a nitro group reduction strategy.
References
- 1. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 2. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. rjpbcs.com [rjpbcs.com]
Technical Support Center: Purification of Crude 2-Amino-6-Nitrobenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-amino-6-nitrobenzothiazole (B160904).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 2-amino-6-nitrobenzothiazole?
A1: Common impurities can include isomeric mononitro and dinitro compounds, such as 2-amino-4-nitrobenzothiazole, 2-amino-5-nitrobenzothiazole, and 2-amino-7-nitrobenzothiazole.[1][2] Depending on the synthetic route, starting materials and by-products like nitrophenolic compounds may also be present.[3]
Q2: Which is the recommended primary purification technique for crude 2-amino-6-nitrobenzothiazole?
A2: Recrystallization is a commonly cited and effective primary purification technique for this compound. Ethanol (B145695) has been successfully used as a solvent for recrystallization.[4][5]
Q3: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates as a liquid instead of solid crystals. This can happen if the solution is supersaturated or if the melting point of the impure compound is lower than the boiling point of the solvent. To address this:
-
Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.
-
Lower the cooling temperature slowly: Rapid cooling can promote oiling. Let the solution cool to room temperature undisturbed before moving it to an ice bath.
-
Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. This can create nucleation sites for crystal growth.
-
Use a seed crystal: If you have a pure crystal of 2-amino-6-nitrobenzothiazole, adding it to the cooled solution can induce crystallization.
Q4: The color of my purified product is still off-white or yellowish. How can I improve the color?
A4: A persistent color may indicate the presence of colored impurities.
-
Activated Carbon Treatment: You can try treating the hot solution during recrystallization with a small amount of activated carbon (e.g., Norit). The carbon will adsorb colored impurities, and it can then be removed by hot filtration. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.
-
Multiple Recrystallizations: A second recrystallization can often significantly improve the purity and color of the final product.
Q5: What is a suitable solvent system for column chromatography of 2-amino-6-nitrobenzothiazole?
Q6: How can I remove acidic impurities from my crude product?
A6: Washing the crude product with an alkaline solution can effectively remove acidic impurities. A multi-stage counter-current washing system with an alkaline water stream is an industrial method used to neutralize and extract nitrophenolic and other acidic oxidation compounds.[3] For laboratory scale, washing the crude solid with a dilute aqueous solution of a mild base like sodium bicarbonate, followed by washing with water to remove the base, can be effective.
Quantitative Data Summary
The following table summarizes key data related to the purity of 2-amino-6-nitrobenzothiazole after a specific synthesis and work-up procedure.
| Parameter | Value | Source |
| Melting Point | 246-249 °C | [2] |
| Melting Point | 248-250 °C | [1] |
| Melting Point | 248-252 °C | [1][2] |
| 2-Amino-5-nitrobenzothiazole Impurity | < 0.1% | [2] |
| 2-Amino-5-nitrobenzothiazole Impurity | 0.3% | [1][2] |
| Isomeric 4-, 5-, and 7-nitro Impurities | at most 1.5% each | [1] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
Objective: To purify crude 2-amino-6-nitrobenzothiazole by removing soluble impurities.
Materials:
-
Crude 2-amino-6-nitrobenzothiazole
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude 2-amino-6-nitrobenzothiazole in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil while stirring.
-
Solvent Addition: Continue adding small portions of hot ethanol until the solid has just completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 50-80°C) until a constant weight is achieved.[1][2]
Protocol 2: General Column Chromatography
Objective: To separate 2-amino-6-nitrobenzothiazole from impurities with different polarities.
Materials:
-
Crude 2-amino-6-nitrobenzothiazole
-
Silica (B1680970) gel (60-120 mesh)
-
Solvents (e.g., hexane (B92381), ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: First, determine a suitable solvent system using TLC. Spot the crude mixture on a TLC plate and develop it in various ratios of ethyl acetate (B1210297) and hexane. The ideal system will show good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin eluting with the solvent system determined by TLC. If a gradient elution is needed, start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.
-
Fraction Collection: Collect the eluent in fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure 2-amino-6-nitrobenzothiazole.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for the recrystallization of 2-amino-6-nitrobenzothiazole.
Caption: General workflow for purification by column chromatography.
References
- 1. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 2. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 3. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. 2-Amino-6-nitrobenzothiazole | 6285-57-0 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Improving Nitration Selectivity of 2-Aminobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance for improving the regioselectivity of the nitration of 2-aminobenzothiazole (B30445). Direct nitration is often problematic, leading to a mixture of isomers. This guide offers detailed FAQs, troubleshooting advice, and optimized protocols to selectively synthesize the desired 2-amino-6-nitrobenzothiazole (B160904), an important intermediate in drug development and dye synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of 2-aminobenzothiazole not selective?
A1: Direct nitration of 2-aminobenzothiazole using standard mixed acids (HNO₃/H₂SO₄) results in poor selectivity. The strong electron-donating amino group at the 2-position activates multiple positions on the fused benzene (B151609) ring for electrophilic attack. This leads to a mixture of nitro isomers, with the desired 6-nitro derivative being only a minor product.[1][2][3]
Q2: What are the major products of direct nitration of 2-aminobenzothiazole?
A2: The direct nitration yields an isomeric mixture where the 2-amino-5-nitrobenzothiazole is the major product, constituting 70-80% of the mixture. The desired 2-amino-6-nitrobenzothiazole is formed in only about 15-20%, with other mono- and di-nitro isomers making up the remainder.[2][4] This product distribution makes the direct method unsuitable for the industrial preparation of pure 2-amino-6-nitrobenzothiazole.[2]
Q3: What is the most effective strategy to achieve high selectivity for the 6-nitro isomer?
A3: The most effective and widely adopted strategy is a three-step process:
-
Protection: The 2-amino group is first protected by acylation.[2][3][4]
-
Nitration: The resulting 2-acylaminobenzothiazole is then nitrated. The acyl group moderates the activating effect of the amine, directing the nitration primarily to the 6-position.
-
Deprotection: The acyl group is subsequently removed by hydrolysis (saponification) to yield the highly pure 2-amino-6-nitrobenzothiazole.[2][4]
Q4: Which acyl protecting groups are most effective?
A4: The formyl and acetyl groups are the most commonly used and preferred protecting groups for this synthesis due to their effectiveness in directing nitration and their relative ease of removal.[2]
Q5: What are the typical reaction conditions for the selective nitration of 2-acylaminobenzothiazole?
A5: Typically, the 2-acylaminobenzothiazole is dissolved in 2 to 6 times its weight in sulfuric acid and cooled to between 0°C and 10°C.[2][4] A nitrating mixture of nitric acid and sulfuric acid is then added dropwise while maintaining the low temperature. The reaction is usually stirred for a few hours before being worked up by pouring it onto ice.[2]
Q6: How is the acyl protecting group removed after nitration?
A6: The acyl group is removed by saponification. This is typically achieved by heating the 2-acylamino-6-nitrobenzothiazole intermediate in an aqueous or aqueous-alcoholic (e.g., methanol) solution with a dilute mineral acid or an alkali metal hydroxide (B78521) solution, such as sodium hydroxide.[2][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity / Mixture of Isomers | Direct nitration of unprotected 2-aminobenzothiazole was performed. | Implement the protection-nitration-deprotection strategy. Protect the amino group with an acetyl or formyl group before nitration to ensure high selectivity for the 6-position.[2][3] |
| Low Yield of Final Product | Incomplete reaction during any of the three stages (protection, nitration, deprotection). Side reactions due to incorrect temperature control or stoichiometry. | Ensure complete conversion at each step using TLC monitoring. Maintain low temperatures (0-10°C) during the nitration step to minimize side reactions.[2][5] Use the correct stoichiometry of the nitrating agent (molar ratio of acylaminobenzothiazole to nitric acid should be 1.0:1.0 to 1.5).[4] |
| Reaction is too slow or does not proceed | In strongly acidic media, the unprotected amino group can be protonated, deactivating the ring system and hindering electrophilic substitution. | While protection is the best solution, if direct nitration must be attempted, carefully controlling the acidity and temperature is crucial. However, the protection strategy is strongly recommended for both yield and selectivity.[6] |
| Difficulty in Removing the Acyl Group (Deprotection) | Hydrolysis conditions (temperature, time, reagent concentration) are insufficient. | Ensure adequate heating (e.g., 60°C or reflux) and reaction time for the saponification step.[2][4] Adjust the concentration of the acid or base used for hydrolysis. Monitor the reaction via TLC until the starting material is fully consumed. |
| Formation of Dark-Colored Impurities | Side reactions, oxidation, or decomposition, often caused by excessively high temperatures during nitration or work-up. | Strictly control the temperature during the addition of the nitrating agent.[6] Ensure the reaction mixture is poured onto a sufficient amount of ice to quench the reaction and dissipate heat effectively. |
Quantitative Data Summary
The use of a protecting group strategy dramatically improves the selectivity of the nitration reaction.
Table 1: Comparison of Isomer Distribution in Nitration of 2-Aminobenzothiazole
| Method | 4-Nitro Isomer | 5-Nitro Isomer | 6-Nitro Isomer | 7-Nitro Isomer | Other Impurities | Source(s) |
| Direct Nitration | - | 70-80% | 15-20% | - | 5-10% | [2][4] |
| Formyl Protection | < 1.2% | < 0.05% | > 98% | < 1.2% | Minimal | [2] |
| Acetyl Protection | < 1.5% | < 0.3% | > 98% | < 1.5% | Minimal | [2][4] |
Table 2: Reaction Conditions for Nitration of Protected 2-Aminobenzothiazole
| Protecting Group | Nitrating Agent | Solvent | Temperature | Reaction Time | Source(s) |
| Acetyl | Mixed Acid (31.5% HNO₃ in H₂SO₄) | H₂SO₄ monohydrate | 5-15°C | 2 hours | [2] |
| Acetyl | 94% Nitric Acid | None | 0-28°C | 3 hours | [2][4] |
| Formyl | Mixed Acid (as above) | H₂SO₄ monohydrate | 5-15°C | 2 hours | [2] |
Experimental Protocols
Protocol 1: Acylation of 2-Aminobenzothiazole (Acetylation)
This protocol is a prerequisite for selective nitration.
-
Dissolve 2-aminobenzothiazole in acetic anhydride.
-
Add a catalytic amount of sulfuric acid (a few drops).
-
Stir the mixture at room temperature. The reaction is typically exothermic.
-
After the reaction is complete (monitor by TLC), pour the mixture into water to precipitate the 2-acetylaminobenzothiazole.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.
Protocol 2: Selective Nitration of 2-Acetylaminobenzothiazole
-
Carefully add 192 g (1.0 mol) of 2-acetylaminobenzothiazole to 490 g of sulfuric acid monohydrate, keeping the temperature between 20-30°C.[2]
-
Cool the mixture to 5-10°C in an ice bath.[2]
-
Slowly add 200 g of a pre-mixed cold nitrating acid (containing 31.5% nitric acid in sulfuric acid) dropwise, ensuring the temperature remains between 5-10°C.[2]
-
After the addition is complete, stir the mixture for 2 hours at 10-15°C.[2]
-
Pour the reaction mixture slowly onto 1,000 g of crushed ice with vigorous stirring.[2]
-
Filter the resulting precipitate (2-acetylamino-6-nitrobenzothiazole) and wash it with a large volume of water until the washings are neutral.[2]
Protocol 3: Deprotection of 2-Acetylamino-6-nitrobenzothiazole
-
Suspend the water-moist 2-acetylamino-6-nitrobenzothiazole from the previous step in approximately 1,650 ml of methanol.[2]
-
Heat the suspension to 60°C.[4]
-
Adjust the pH to 10.5 by adding concentrated sodium hydroxide solution and maintain this pH for several hours until the hydrolysis is complete (monitor by TLC).[4]
-
Cool the mixture to 20°C to crystallize the product.[4]
-
Isolate the 2-amino-6-nitrobenzothiazole by filtration.
-
Wash the product with cold methanol, followed by water until the filtrate is free from alkali.[4]
-
Dry the final product in a vacuum oven. The resulting 2-amino-6-nitrobenzothiazole is of high purity.[2][4]
Visualizations
The following diagrams illustrate the workflow and logical relationships in the selective nitration process.
References
- 1. benchchem.com [benchchem.com]
- 2. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. benchchem.com [benchchem.com]
How to avoid the formation of isomers during 6-Nitrobenzothiazole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on avoiding the formation of isomers during the synthesis of 6-Nitrobenzothiazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design.
Troubleshooting Guide: Isomer Formation
This section addresses common issues encountered during the synthesis of this compound, focusing on the formation of unwanted isomers.
| Problem | Possible Cause | Solution |
| Low yield of this compound and a mixture of multiple nitro isomers. | Direct nitration of 2-aminobenzothiazole (B30445). The amino group is an ortho-, para-director, but the reaction often leads to a complex mixture of isomers with the 5-nitro isomer being a major product.[1] | Protect the 2-amino group by acylation (e.g., with acetic anhydride (B1165640) to form 2-acetylaminobenzothiazole) before the nitration step. This directs the nitration primarily to the 6-position. The acyl group can be subsequently removed by hydrolysis.[1][2] |
| Formation of 4-, 5-, and 7-nitro isomers as significant impurities. | The unprotected 2-amino group in 2-aminobenzothiazole directs nitration to multiple positions on the benzene (B151609) ring.[1] | Acylation of the 2-amino group is a highly effective method to achieve high regioselectivity for the 6-position. This significantly reduces the formation of the 4-, 5-, and 7-nitro isomers to minimal amounts.[1] |
| Difficulty in separating the desired 6-nitro isomer from other isomers. | Positional isomers of nitrobenzothiazole have very similar physical properties, making separation by standard techniques like crystallization challenging. | The most effective strategy is to avoid the formation of isomers in the first place by using a protecting group. If a mixture is obtained, separation may be attempted using High-Performance Liquid Chromatography (HPLC).[3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers formed during the nitration of 2-aminobenzothiazole?
A1: The direct nitration of 2-aminobenzothiazole typically yields a mixture of isomers, with the main components being 2-amino-5-nitrobenzothiazole and 2-amino-6-nitrobenzothiazole (B160904). Smaller amounts of 2-amino-4-nitrobenzothiazole and 2-amino-7-nitrobenzothiazole can also be formed.[1]
Q2: Why does protecting the 2-amino group improve the yield of the 6-nitro isomer?
A2: Protecting the 2-amino group with an acyl group (e.g., acetyl) changes its directing effect. The bulky acyl group can sterically hinder substitution at the ortho positions (4- and 7-positions). The electronic effect of the acyl group favors nitration at the 6-position, leading to a much higher yield of the desired 2-acylamino-6-nitrobenzothiazole intermediate.[1]
Q3: What are the typical reaction conditions for the nitration of 2-acetylaminobenzothiazole?
A3: The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature, generally between 0°C and 10°C, to control the reaction rate and minimize side reactions.[1]
Q4: How is the acyl protecting group removed after nitration?
A4: The acyl group is typically removed by hydrolysis. This can be achieved by heating the 2-acylamino-6-nitrobenzothiazole intermediate in the presence of an acid or a base. For example, saponification with a sodium hydroxide (B78521) solution in an alcohol-water mixture is a common method.[1]
Data Presentation: Isomer Distribution in the Nitration of 2-Aminobenzothiazole
The following table summarizes the approximate isomer distribution with and without the protection of the 2-amino group.
| Starting Material | Nitration Product | Approximate Yield of 6-Nitro Isomer | Approximate Yield of Other Isomers | Reference |
| 2-Aminobenzothiazole | Mixture of nitro isomers | ~15-20% | ~70-80% (mainly 5-nitro), 5-10% (other isomers) | [1] |
| 2-Acetylaminobenzothiazole | 2-Amino-6-nitrobenzothiazole | >95% | <1.5% each of 4-, 5-, and 7-nitro isomers | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetylaminobenzothiazole (Protection Step)
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In a suitable reaction vessel, suspend 2-aminobenzothiazole in acetic anhydride.
-
Heat the mixture gently with stirring until the 2-aminobenzothiazole has completely dissolved.
-
Continue heating for a short period to ensure the reaction goes to completion.
-
Cool the reaction mixture and pour it into cold water to precipitate the 2-acetylaminobenzothiazole.
-
Filter the solid product, wash it with water until the washings are neutral, and dry it thoroughly.
Protocol 2: Nitration of 2-Acetylaminobenzothiazole
-
In a flask equipped with a stirrer and a thermometer, dissolve 2-acetylaminobenzothiazole in concentrated sulfuric acid, keeping the temperature below 30°C.
-
Cool the solution to 5-10°C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture at 10-15°C for approximately 2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the 2-acetylamino-6-nitrobenzothiazole.
-
Filter the precipitate and wash it thoroughly with water.
Protocol 3: Hydrolysis of 2-Acetylamino-6-nitrobenzothiazole (Deprotection Step)
-
Suspend the water-moist 2-acetylamino-6-nitrobenzothiazole in a mixture of methanol (B129727) and water.
-
Heat the suspension to around 60°C.
-
Adjust the pH to 10-12 by adding a concentrated sodium hydroxide solution and maintain this pH for several hours with stirring.
-
Cool the mixture to room temperature to allow the 2-amino-6-nitrobenzothiazole to crystallize.
-
Filter the product, wash it with methanol and then with water until the washings are neutral.
-
Dry the final product, 2-amino-6-nitrobenzothiazole, in a vacuum oven.
Mandatory Visualization
References
- 1. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. Separation of 2-Amino-6-nitrobenzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chromtech.com [chromtech.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Industrial Production of 2-amino-6-nitrobenzothiazole
This technical support center provides essential guidance for researchers, scientists, and drug development professionals involved in scaling up the production of 2-amino-6-nitrobenzothiazole (B160904) (CAS: 6285-57-0). It addresses common challenges through troubleshooting guides and frequently asked questions, supported by detailed experimental protocols and data.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 2-amino-6-nitrobenzothiazole and why is it significant for industrial use? A1: 2-amino-6-nitrobenzothiazole is a key chemical intermediate, primarily used in the synthesis of valuable azo dyes and as a building block for various biologically active molecules in the pharmaceutical industry.[1][2][3] Its versatile structure, featuring a benzothiazole (B30560) ring with amino and nitro groups, makes it a valuable starting material for developing new therapeutic agents, including potential antimicrobial and anticancer compounds.[3]
Q2: What are the primary synthesis routes for industrial-scale production? A2: The most common routes start from either 2-aminobenzothiazole (B30445) or phenyl thiourea.
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Two-Step Synthesis from 2-Aminobenzothiazole: This high-selectivity method involves first protecting the amino group through acylation (e.g., with acetic anhydride), followed by nitration, and finally deprotection (hydrolysis) to yield the final product.[1][2][4] This process minimizes the formation of unwanted isomers.[1][2]
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One-Pot Synthesis from Phenyl Thiourea: This method combines cyclization and nitration in a single reaction vessel using concentrated sulfuric acid and fuming nitric acid. It is reported to have a very high yield (over 96%) and is considered suitable for industrial production due to its efficiency and simple operation.[4]
Q3: What are the critical safety precautions when handling this compound? A3: 2-amino-6-nitrobenzothiazole is hazardous. It is harmful if swallowed, inhaled, or comes into contact with skin, and it causes irritation to the skin, eyes, and respiratory system.[4][5] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a respirator (NIOSH-approved N95 dust mask or equivalent).[5] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6][7] The compound is incompatible with strong oxidizing agents and strong acids.[8]
Q4: What are the common impurities encountered during production? A4: The most significant impurities are isomeric nitro compounds, particularly 2-amino-5-nitrobenzothiazole, as well as 4- and 7-nitro isomers.[1][2] These arise from the nitration of the unprotected 2-aminobenzothiazole ring at various positions. The formation of these isomers can be significantly suppressed by using an acyl protecting group on the amine before nitration.[1][2]
Q5: How can the final product be purified to meet pharmaceutical standards? A5: The primary method for purification is recrystallization. Solvents such as ethanol (B145695) and methanol (B129727) are commonly used to purify the crude product after it has been precipitated and washed.[1][9] The process of saponification (hydrolysis of the acyl group) in methanol can also result in the crystallization of a pure product, which can then be isolated, washed, and dried.[2] For pharmaceutical applications, achieving high purity (>98%) is critical to avoid introducing impurities into subsequent synthetic steps.[3]
Section 2: Troubleshooting Guide
Problem: Low Product Yield
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Q: My final yield is significantly lower than expected. What are the potential causes?
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A: Several factors can contribute to low yield.
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Incomplete Nitration: Ensure the molar ratio of the nitrating agent to the substrate is correct (typically 1.0:1.0 to 1.5:1.0 for acylaminobenzothiazole to nitric acid).[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9]
-
Side Reactions: Poor temperature control during the exothermic nitration step can lead to unwanted side products. Maintain the recommended temperature range (e.g., 0-15°C) rigorously.[1][2]
-
Inefficient Deprotection: If using the acylation route, ensure the hydrolysis (saponification) step is complete. This can be achieved by maintaining the pH at approximately 10.5 for several hours at an elevated temperature (e.g., 60°C).[2]
-
Loss During Workup: Product can be lost during filtration and washing. Ensure the product has fully precipitated before filtration, which can be aided by pouring the reaction mixture over an ice-water slurry.[1][2]
-
-
Problem: High Impurity Levels (Isomer Formation)
-
Q: My product is contaminated with significant amounts of the 2-amino-5-nitrobenzothiazole isomer. How can I improve selectivity?
-
A: High levels of the 5-nitro isomer are a common result of direct nitration of 2-aminobenzothiazole. The most effective strategy to ensure high selectivity for the 6-nitro position is to protect the amino group with an acyl group (e.g., acetyl) prior to nitration.[1][2] This directs the nitration preferentially to the 6-position. Following nitration, the acyl group is removed by hydrolysis. This method has been shown to reduce the 5-nitro isomer content to as low as 0.1-0.3%.[1][2]
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Problem: Poor Reaction Control and Temperature Spikes
-
Q: The nitration reaction temperature is difficult to control. What are the risks and how can I manage it?
-
A: Nitration is a highly exothermic reaction, and poor control can lead to a runaway reaction, posing a significant safety risk. Furthermore, temperature spikes reduce product quality by increasing the formation of unwanted isomers and other byproducts.
-
Management Strategies:
-
Slow Reagent Addition: Add the nitrating agent (e.g., mixed acid) dropwise and slowly to the substrate solution.[9]
-
Efficient Cooling: Use an ice bath or a cryostat to maintain a consistently low temperature (e.g., 5-10°C) throughout the addition.[2]
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to promote even heat distribution and prevent localized hot spots.[9]
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Dilution: Dissolving the substrate in a sufficient amount of sulfuric acid (2 to 6 times the weight) helps to absorb and dissipate the heat generated.[2]
-
-
Problem: Product Isolation and Filtration Difficulties
-
Q: The precipitated product is difficult to filter and has a low bulk density. Why is this happening?
-
A: 2-amino-6-nitrobenzothiazole can exist in at least two different crystal modifications, which have different physical properties.[2] Modification A consists of light, needle-shaped crystals with low bulk density, while Modification B is composed of coarser, denser crystals. The modification obtained can depend on the specific workup conditions, such as the solvent used for saponification and the cooling rate. For easier handling and filtration, conditions that favor the denser Modification B, such as saponification in methanol followed by cooling, are preferable.[2]
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Section 3: Experimental Protocols
Protocol: High-Selectivity Synthesis via Acylation-Nitration-Deprotection
This protocol is based on a proven method for producing high-purity 2-amino-6-nitrobenzothiazole with minimal isomeric impurities.[1][2]
Step 1: Acylation of 2-Aminobenzothiazole
-
React 2-aminobenzothiazole with acetic anhydride (B1165640) to form 2-acetylaminobenzothiazole. (This starting material is also commercially available).
Step 2: Nitration of 2-Acetylaminobenzothiazole
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In a suitable reactor equipped with cooling and vigorous stirring, introduce 490g of sulfuric acid monohydrate.
-
While maintaining the temperature between 20-30°C, add 192g (1.0 mol) of 2-acetylaminobenzothiazole.
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Cool the resulting mixture to 5-10°C.
-
Prepare a mixed acid solution containing 31.5% nitric acid in sulfuric acid.
-
Slowly add 200g of the mixed acid to the reaction mixture, ensuring the temperature is maintained between 5-10°C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 10-15°C for an additional 2 hours to ensure the reaction goes to completion.
-
Prepare a slurry of 1,000g of ice in water. Discharge the reaction mixture onto the ice slurry to precipitate the product, 2-acetylamino-6-nitrobenzothiazole.
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Isolate the precipitate by filtration and wash the filter cake thoroughly with water.
Step 3: Saponification (Deprotection) to Yield Final Product
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Suspend the water-moist filter cake of 2-acetylamino-6-nitrobenzothiazole in 1,650 ml of methanol.
-
Heat the suspension to 60°C.
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Slowly add concentrated sodium hydroxide (B78521) solution to adjust and maintain the pH at 10.5. This process may take up to 5 hours.
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Once the reaction is complete (monitored by TLC), cool the mixture to 20°C to crystallize the final product.
-
Isolate the 2-amino-6-nitrobenzothiazole crystals by filtration.
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Wash the crystals first with 200 ml of methanol and then with water until the washings are free from alkali.
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Dry the final product in a vacuum oven at 50-80°C. This yields high-purity 2-amino-6-nitrobenzothiazole.[2]
Section 4: Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 6285-57-0 | [10] |
| Molecular Formula | C₇H₅N₃O₂S | |
| Molecular Weight | 195.20 g/mol | - |
| Melting Point | 247-252 °C | [1][2] |
| Appearance | Yellow to orange solid/powder | [9] |
| Solubility | Insoluble in water | [11] |
| Hazard Class | Acute Tox. 4 (Oral, Dermal, Inhalation) | [5] |
Table 2: Comparison of Industrial Synthesis Routes
| Parameter | Route 1: Acylation-Protection | Route 2: One-Pot from Phenyl Thiourea |
| Starting Material | 2-Aminobenzothiazole | Phenyl Thiourea |
| Key Steps | Acylation -> Nitration -> Hydrolysis | Cyclization & Nitration in one step |
| Reported Purity | High (<0.3% 5-nitro isomer)[2] | Content reported at 97%[4] |
| Reported Yield | Good (e.g., 171g from 192g precursor)[2] | Very High (>96%)[4] |
| Pros | High selectivity, very pure product | Fewer steps, high yield, simple operation |
| Cons | More process steps | May require fuming nitric acid |
Section 5: Visualizations
References
- 1. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 2. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. 2-Amino-6-nitrobenzothiazole | 6285-57-0 [chemicalbook.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. 2-Amino-6-nitrobenzothiazole = 97 6285-57-0 [sigmaaldrich.com]
- 11. 2-AMINO-6-NITROBENZOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Managing side reactions in the synthesis of 6-Nitrobenzothiazole derivatives
Technical Support Center: Synthesis of 6-Nitrobenzothiazole Derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges in the synthesis of this compound derivatives, with a focus on managing and mitigating side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My direct nitration of 2-aminobenzothiazole (B30445) resulted in a low yield of the desired 6-nitro isomer and a complex mixture of byproducts. Why is this happening and how can I improve selectivity?
A1: This is a very common issue. Direct nitration of 2-aminobenzothiazole is known to produce a mixture of nitro-isomers, with the desired 6-nitro compound often being a minor product.
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Root Cause: The reaction yields an isomer mixture containing primarily 2-amino-5-nitrobenzothiazole (70-80%) and only 15-20% of the desired 2-amino-6-nitrobenzothiazole (B160904), along with other mono- and di-nitro isomers.[1][2] This is due to the electronic directing effects of the fused ring system.
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Troubleshooting & Optimization: The most effective solution is to avoid direct nitration. Instead, use a protecting group strategy. By acylating the 2-amino group, the directing effect is altered, favoring nitration at the 6-position.
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Protect the Amino Group: Acetylate the starting material, 2-aminobenzothiazole, to form 2-acetylaminobenzothiazole.[1]
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Perform Nitration: Nitrate the protected compound using a mixed acid (nitric acid and sulfuric acid) solution. This selectively yields 2-acetylamino-6-nitrobenzothiazole.
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Deprotect: Hydrolyze the acetyl group under basic conditions to yield the final, highly pure 2-amino-6-nitrobenzothiazole.[1]
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This protecting group strategy dramatically increases the selectivity for the 6-nitro isomer.
Q2: I am observing the formation of dark, insoluble, tar-like materials in my reaction. What is the cause and how can it be prevented?
A2: The formation of dark, insoluble materials often indicates polymerization or degradation, which can be caused by the oxidation of thiol-containing starting materials or intermediates, such as 2-aminothiophenol (B119425).
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Root Cause: 2-aminothiophenol and related compounds are highly susceptible to oxidation, especially when exposed to air (oxygen) or subjected to harsh reaction conditions (high heat, strong oxidants).[3] This can lead to the formation of disulfide-linked dimers and polymers.
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Troubleshooting & Optimization:
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Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize exposure to oxygen.[3]
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Use Freshly Purified Reagents: If using 2-aminothiophenol, purify it by distillation or recrystallization immediately before use to remove oxidized impurities.[3]
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Control Reaction Temperature: Avoid excessively high temperatures. Stepwise heating or running the reaction at a lower temperature for a longer duration can minimize byproduct formation.[3]
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Q3: My analysis shows an incomplete reaction, with both the cyclized product and uncyclized intermediates present. How can I drive the reaction to completion?
A3: The presence of uncyclized intermediates, such as N-arylthioureas, indicates that the cyclization step is not complete.[4][5]
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Root Cause: The reaction conditions may not be optimal for the intramolecular cyclization to occur efficiently. This could be due to insufficient temperature, incorrect catalyst choice, or a short reaction time.
-
Troubleshooting & Optimization:
-
Increase Reaction Temperature/Time: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC). Extending the reaction time at a moderate temperature can also be effective.
-
Catalyst Choice: The choice of catalyst can significantly influence the cyclization pathway. For syntheses starting from phenyl thiourea, a catalyst like bromine in concentrated sulfuric acid can facilitate a one-pot cyclization and nitration.
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Solvent Selection: The solvent can play a crucial role. For some cyclizations, switching to a higher-boiling point solvent might be necessary to provide the required energy for the reaction to go to completion.
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Q4: How can I effectively purify 2-amino-6-nitrobenzothiazole from its isomers, particularly the 5-nitro byproduct?
A4: If you have a mixture of isomers, purification can be challenging but is achievable.
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Root Cause: The isomers (e.g., 5-nitro and 6-nitro) have very similar chemical properties, which can make separation difficult.
-
Troubleshooting & Optimization:
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Recrystallization: This is the most common and effective method. Ethanol (B145695) is frequently cited as a suitable solvent for recrystallizing 2-amino-6-nitrobenzothiazole.[6] The desired 6-nitro isomer is often less soluble and will crystallize out upon cooling, leaving the more soluble isomers in the mother liquor.
-
Column Chromatography: While more resource-intensive, silica (B1680970) gel column chromatography can be used to separate isomers. A solvent system such as Toluene:Ethyl acetate:Formic acid (5:4:1) has been used for related Schiff base derivatives and may be a good starting point for optimization.[6]
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Quantitative Data Summary
The choice of synthetic route has a profound impact on the yield and purity of 2-amino-6-nitrobenzothiazole. The following table summarizes the approximate product distribution from two common methods.
| Method | Starting Material | Key Reagents | Temperature (°C) | Product Distribution (Approximate) | Source(s) |
| Direct Nitration | 2-Aminobenzothiazole | HNO₃ / H₂SO₄ | 0–5 | 15-20% 6-nitro, 70-80% 5-nitro, 5-10% other isomers | [1][2] |
| Protecting Group Strategy | 2-Acetylaminobenzothiazole | 1. HNO₃ / H₂SO₄2. NaOH / Methanol | 5–15 (Nitration)60 (Hydrolysis) | >98% 6-nitro isomer<1.5% each of 4-, 5-, and 7-nitro isomers | [1] |
Key Experimental Protocols
Protocol 1: High-Selectivity Synthesis of 2-Amino-6-nitrobenzothiazole (Protecting Group Method)
This protocol is adapted from patented methods that maximize the yield of the desired 6-nitro isomer.[1]
Part A: Nitration of 2-Acetylaminobenzothiazole
-
Dissolution: In a suitable reaction vessel, introduce 490 g of sulfuric acid monohydrate and cool to 20-30°C. Add 192 g (1.0 mol) of 2-acetylaminobenzothiazole while stirring.
-
Cooling: Cool the mixture to 5-10°C.
-
Nitration: Slowly add 200 g of mixed acid (containing 31.5% nitric acid) dropwise, ensuring the temperature is maintained between 5-15°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 10-15°C for 2 hours.
-
Quenching: Discharge the reaction mixture onto 1,000 g of ice.
-
Isolation: Isolate the precipitate (2-acetylamino-6-nitrobenzothiazole) by filtration and wash thoroughly with water.
Part B: Hydrolysis (Deacetylation)
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Suspension: Suspend the water-moist presscake from Part A in 1,650 ml of methanol.
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Hydrolysis: Heat the suspension to 60°C. Adjust the pH to 10.5 using concentrated sodium hydroxide (B78521) solution and maintain this pH for approximately 5 hours.
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Crystallization: Cool the mixture to 20°C to allow the 2-amino-6-nitrobenzothiazole to crystallize.
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Final Isolation: Isolate the crystalline product by filtration, wash with methanol, and then with water until the filtrate is neutral.
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Drying: Dry the final product in a vacuum oven at 50-80°C. The resulting product has a purity suitable for most subsequent applications without further purification.[1]
Protocol 2: Purification by Recrystallization
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Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid.
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Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and keep it hot for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and charcoal, if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collection: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry thoroughly.[3][6]
Visualizations
Caption: Troubleshooting workflow for low yield/purity issues.
Caption: Comparison of synthetic pathways to this compound.
References
- 1. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 2. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rjpbcs.com [rjpbcs.com]
Best practices for handling and storing 2-amino-6-nitrobenzothiazole safely
This technical support center provides essential information for the safe handling, storage, and use of 2-amino-6-nitrobenzothiazole (B160904) in research and development settings.
Frequently Asked Questions (FAQs)
Q1: What is 2-amino-6-nitrobenzothiazole and what are its primary applications in research?
A1: 2-Amino-6-nitrobenzothiazole is a chemical compound featuring a benzothiazole (B30560) ring system with an amino and a nitro group.[1] It is primarily used as a key intermediate in the synthesis of various organic molecules.[1] Its applications include the production of azo dyes and as a building block for biologically active compounds with potential antimicrobial and anticancer properties.[1][2]
Q2: What are the main hazards associated with 2-amino-6-nitrobenzothiazole?
A2: 2-Amino-6-nitrobenzothiazole is considered hazardous. It can be harmful if swallowed, inhaled, or in contact with skin.[3] It is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[3]
Q3: Are there any established occupational exposure limits for 2-amino-6-nitrobenzothiazole?
A3: Currently, there are no specific Permissible Exposure Limits (PELs) established by the Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH) for 2-amino-6-nitrobenzothiazole. It is crucial to handle this chemical with care, utilizing appropriate personal protective equipment and engineering controls to minimize exposure.
Q4: What are the recommended storage conditions for 2-amino-6-nitrobenzothiazole?
A4: To ensure its stability, 2-amino-6-nitrobenzothiazole should be stored in a dry, cool, and well-ventilated place.[3] The container should be kept tightly closed to prevent contamination and degradation.[3]
Q5: What materials are incompatible with 2-amino-6-nitrobenzothiazole?
A5: This compound is incompatible with strong oxidizing agents and strong acids.[3][4] Contact with these substances should be avoided to prevent potentially hazardous reactions.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving 2-amino-6-nitrobenzothiazole.
Issue 1: Poor Solubility
Q: My 2-amino-6-nitrobenzothiazole is not dissolving in my reaction solvent. What can I do?
A: 2-amino-6-nitrobenzothiazole is known to be insoluble in water.[4] Its solubility in organic solvents can also be limited. Here are a few troubleshooting steps:
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Solvent Selection: While specific quantitative data is scarce, polar aprotic solvents like DMF and DMSO are often effective for similar compounds. Alcohols such as ethanol (B145695) may also be used, though solubility might be lower.
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Heating: Gently heating the mixture can increase the solubility of many organic compounds. However, ensure that 2-amino-6-nitrobenzothiazole and other reactants are stable at the elevated temperature to avoid degradation.
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pH Adjustment: The molecule contains both a basic amino group and is used in acidic/basic conditions in synthesis, suggesting that adjusting the pH of the reaction mixture (if permissible by the reaction conditions) could enhance solubility by forming a more soluble salt.
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Sonication: Using an ultrasonic bath can help break down solid particles and improve dissolution.
Issue 2: Unexpected Reaction Outcome or Low Yield
Q: My reaction using 2-amino-6-nitrobenzothiazole is giving a low yield or an unexpected product. What are the possible causes?
A: Several factors could contribute to this:
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Purity of Starting Material: Ensure the 2-amino-6-nitrobenzothiazole used is of high purity, as impurities can interfere with the reaction. The presence of isomeric nitro compounds is a known issue from its synthesis.[5]
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Reaction Conditions:
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Temperature Control: Some reactions, like the nitration to form this compound, are highly temperature-sensitive.[6] Ensure precise temperature control throughout your experiment.
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Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6]
-
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Side Reactions: The amino group is reactive and can participate in side reactions. Protecting the amino group may be necessary for certain transformations.
Issue 3: Difficulty with Product Purification
Q: I am having trouble purifying my product synthesized from 2-amino-6-nitrobenzothiazole. What methods are effective?
A:
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Recrystallization: Recrystallization from ethanol is a commonly cited method for purifying 2-amino-6-nitrobenzothiazole and its derivatives.[6]
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Washing: Washing the crude product with water is often used to remove inorganic salts and other water-soluble impurities.[5][6] In some synthesis procedures, washing with methanol (B129727) is also employed.[5]
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Control of Crystal Form: Be aware that 2-amino-6-nitrobenzothiazole can exist in different crystal modifications (needle-shaped or coarse crystals), which might have different physical properties.[5] The choice of solvent and cooling rate during crystallization can influence the crystal form obtained.[5]
Quantitative Data Summary
| Property | Value | Reference(s) |
| Physical State | Solid, Yellow to Orange Crystalline Powder | [7] |
| Melting Point | 247-249 °C | [2][8] |
| Water Solubility | Insoluble | [4] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [3][4] |
| Occupational Exposure Limits | Not established | - |
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives from 2-Amino-6-nitrobenzothiazole
This protocol describes a general procedure for the condensation reaction between 2-amino-6-nitrobenzothiazole and an aldehyde to form a Schiff base.
Materials:
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2-amino-6-nitrobenzothiazole (0.01 mol)
-
Substituted benzaldehyde (B42025) (0.015 mol)
-
Ethanol (40 ml)
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Glacial acetic acid (4-5 drops)
Procedure:
-
To a solution of the substituted benzaldehyde in ethanol, add 2-amino-6-nitrobenzothiazole.
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Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 8-10 hours.
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Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A common eluent system is Toluene:Ethyl acetate:Formic acid (5:4:1).
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Once the reaction is complete, cool the mixture to room temperature.
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The precipitated product can be collected by filtration.
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Purify the crude product by recrystallization from ethanol.[6]
Protocol 2: General Method for Determining Solubility (Shake-Flask Method)
This protocol provides a framework for determining the solubility of 2-amino-6-nitrobenzothiazole in various solvents.
Objective: To determine the saturation solubility of 2-amino-6-nitrobenzothiazole in a selection of common laboratory solvents at a controlled temperature.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-amino-6-nitrobenzothiazole to a series of vials, each containing a known volume of a different solvent (e.g., ethanol, methanol, acetone, DMF, DMSO).
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath and agitate them for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Quantify the concentration of 2-amino-6-nitrobenzothiazole in the diluted solution using a validated analytical method with a proper calibration curve.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
-
Visualizations
Caption: General laboratory workflow for handling 2-amino-6-nitrobenzothiazole.
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-AMINO-6-NITROBENZOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-Amino-6-nitrobenzothiazole = 97 6285-57-0 [sigmaaldrich.com]
Optimizing reaction conditions for synthesizing Schiff bases from 6-Nitrobenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the synthesis of Schiff bases from 6-nitrobenzothiazole.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis, providing clear, actionable solutions in a question-and-answer format.
Q1: My reaction yield is very low when using conventional heating methods. What can I do to improve it?
A1: Low yields are a common issue with conventional reflux methods, which can require long reaction times (2-10 hours) and often result in yields as low as 38%.[1][2][3]
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Recommended Solution: Switch to microwave-assisted synthesis. This technique drastically reduces reaction times to as little as 8-10 minutes and can significantly boost yields to a range of 76-80%.[1][3][4]
-
Catalyst Check: Ensure a catalytic amount (a few drops) of glacial acetic acid has been added to the reaction mixture. This is crucial for protonating the carbonyl group of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the amine.[1][2][5]
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Reagent Purity: Verify the purity of your 2-amino-6-nitrobenzothiazole (B160904) and the aldehyde. Impurities can interfere with the reaction.[6]
Q2: How can I effectively monitor the progress of my reaction to determine the optimal stopping point?
A2: The most effective method for monitoring the reaction is Thin Layer Chromatography (TLC) .[2]
-
Procedure: Spot the reaction mixture on a TLC plate alongside the starting materials (2-amino-6-nitrobenzothiazole and the aldehyde).
-
Eluent System: A commonly used mobile phase is a mixture of Toluene: Ethyl Acetate: Formic Acid in a 5:4:1 ratio.[2]
-
Interpretation: The reaction is complete when the spots corresponding to the starting materials have disappeared, and a new spot, representing the Schiff base product, has appeared and its intensity is no longer increasing.
Q3: The reaction seems to be incomplete, even after a long reflux time. What could be the cause?
A3: An incomplete reaction can stem from several factors:
-
Insufficient Catalyst: The absence of an acid catalyst like glacial acetic acid can slow down the reaction significantly.
-
Temperature: Ensure the reaction is refluxing at the appropriate temperature for the solvent used (e.g., for ethanol (B145695), the boiling point is ~78°C).
-
Molar Ratio: While an equimolar ratio (1:1) of the amine and aldehyde is standard, a slight excess of the aldehyde (e.g., 1.5 equivalents) can sometimes be used to drive the reaction to completion, although this may require more rigorous purification later.[2]
Q4: After the reaction, my product precipitates as an oil instead of a solid. How should I proceed with purification?
A4: This issue typically indicates the presence of impurities or residual solvent which lowers the product's melting point.[6]
-
Solvent Removal: Ensure all solvent is thoroughly removed under vacuum.
-
Trituration: Try adding a non-polar solvent in which the product is insoluble (like hexane) to the oil and scratching the side of the flask with a glass rod. This can often induce crystallization.
-
Alternative Purification: If crystallization fails, column chromatography is the next best step for purification.[6] Following chromatography, attempt recrystallization from a suitable solvent like ethanol or methanol (B129727) to obtain a pure, solid product.[1][2]
Q5: How can I confirm that the desired Schiff base has been successfully synthesized?
A5: Confirmation is achieved through spectroscopic analysis.
-
FT-IR Spectroscopy: The most definitive evidence is the disappearance of the characteristic N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) and the C=O stretching band of the aldehyde (around 1700 cm⁻¹), coupled with the appearance of a new, strong band for the azomethine (C=N) group in the 1597-1699 cm⁻¹ region.[2][7]
-
¹H NMR Spectroscopy: Look for the appearance of a singlet peak in the δ 8-10 ppm range, which is characteristic of the azomethine proton (-N=CH-).[1][2] Concurrently, the signal for the -NH₂ protons (typically a broad singlet around δ 4-6 ppm) from the starting material will have disappeared.[1]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) that corresponds to the calculated molecular weight of the target Schiff base.[1][2]
Data Presentation: Comparison of Synthesis Methods
The choice of synthesis method has a profound impact on reaction efficiency. The table below summarizes the key quantitative differences between conventional and microwave-assisted approaches for synthesizing Schiff bases from 2-amino-6-nitrobenzothiazole.
| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method | Reference(s) |
| Reaction Time | 2 - 10 hours | 8 - 10 minutes | [1][2][3] |
| Typical Yield | ~38% | 76% - 80% | [1][3] |
| Energy Input | Sustained heating via water bath/mantle | Intermittent microwave irradiation (e.g., 450W) | [1] |
| Solvent | Ethanol | Ethanol | [1][2] |
| Catalyst | Glacial Acetic Acid | Glacial Acetic Acid | [1][2] |
Experimental Protocols
Protocol 1: Conventional Synthesis via Reflux
This protocol describes the synthesis of a Schiff base by reacting 2-amino-6-nitrobenzothiazole with an appropriate aldehyde under reflux.
-
Reactant Preparation: In a round-bottom flask, dissolve 2-amino-6-nitrobenzothiazole (0.01 mol) in 40 mL of ethanol.[2]
-
Aldehyde Addition: To this solution, add the selected aromatic aldehyde (0.015 mol).[2]
-
Catalyst Addition: Add 4-5 drops of glacial acetic acid to the mixture.[2][5]
-
Reflux: Heat the reaction mixture under reflux using a water bath or heating mantle for 8-10 hours. Monitor the reaction's progress using TLC.[2]
-
Isolation: Once the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Purification: Filter the solid product, wash it with cold water, and then recrystallize it from ethanol to obtain the pure Schiff base.[2][5]
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a rapid and high-yield alternative to conventional heating.
-
Reactant Preparation: In an Erlenmeyer flask suitable for microwave synthesis, thoroughly mix 2-amino-6-nitrobenzothiazole (0.01 mol) and the selected aldehyde (e.g., 3,5-diiodosalicylaldehyde, 0.01 mol) in ethanol.[1]
-
Catalyst Addition: Add a small amount of glacial acetic acid.[1]
-
Microwave Irradiation: Place the flask (capped with a funnel) in a microwave oven and irradiate at 450W. It is recommended to apply irradiation in 1-minute intervals for a total of 8-10 minutes to avoid overheating.[1]
-
Isolation: After irradiation, allow the reaction mixture to cool to room temperature. The solid product should separate out.
-
Purification: Filter the solid, and if necessary, recrystallize from a suitable solvent like methanol to achieve high purity.[1]
Visualizations
Workflow and Decision Diagrams
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree to guide researchers.
Caption: General experimental workflow for Schiff base synthesis.
References
Technical Support Center: Overcoming Poor Solubility of 6-Nitrobenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 6-Nitrobenzothiazole in reaction media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common solvents?
A1: this compound possesses a rigid, aromatic bicyclic structure with a polar nitro group. While the nitro group can participate in dipole-dipole interactions, the large nonpolar surface area of the benzothiazole (B30560) ring system leads to strong intermolecular π-π stacking interactions in the solid state. These strong crystal lattice forces require a significant amount of energy to overcome, resulting in low solubility in many solvents. Its calculated octanol/water partition coefficient (log Poct/wat) of 2.204 and a calculated water solubility (log WS) of -3.45 mol/L indicate its hydrophobic nature and poor aqueous solubility.[1][2][3]
Q2: What are the initial steps to consider when selecting a solvent for a reaction involving this compound?
A2: A good starting point is to consider solvents with similar polarity and structural features. Given its aromatic nature, solvents like toluene, xylenes, or chlorobenzene (B131634) might offer better solubility than aliphatic hydrocarbons. For polar aprotic solvents, options like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (B52724) should be evaluated. It is recommended to perform small-scale solubility tests with a range of solvents at ambient and elevated temperatures to identify a suitable starting point.
Q3: Can heating the reaction mixture improve the solubility of this compound?
A3: Yes, in many cases, increasing the temperature of the reaction mixture will increase the solubility of this compound. However, it is crucial to consider the thermal stability of the compound and other reactants in the mixture. Thermal degradation can lead to impurities and reduced yield. Always consult literature for the thermal stability of this compound and perform preliminary experiments to determine the optimal temperature range.
Troubleshooting Guides
Issue 1: this compound precipitates out of the reaction mixture upon addition of other reagents.
This common issue can be addressed by employing several strategies that modify the properties of the reaction medium to better accommodate the solute.
The addition of a cosolvent, a solvent in which this compound is highly soluble, can significantly enhance its overall solubility in the reaction mixture.[4][5][6][7][8][9]
Experimental Protocol:
-
Identify a suitable cosolvent: Perform solubility tests with various water-miscible organic solvents like DMSO, DMF, NMP, dioxane, or various polyethylene (B3416737) glycols (PEGs).
-
Determine the optimal ratio: Start by adding a small percentage (e.g., 5-10% v/v) of the cosolvent to your primary reaction solvent.
-
Observe the solubility: Gradually increase the proportion of the cosolvent until this compound remains dissolved.
-
Compatibility check: Ensure the chosen cosolvent is inert under the reaction conditions and does not interfere with the desired chemical transformation.
Logical Workflow for Implementing Cosolvency:
Caption: Workflow for using cosolvents to improve solubility.
Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, a hydrotrope, increases the aqueous solubility of a poorly soluble compound.[10][11][12][13][14][15] Hydrotropes are typically amphiphilic molecules with a small hydrophobic part.
Experimental Protocol:
-
Select a hydrotrope: Common hydrotropes include sodium benzoate, sodium salicylate, urea, and nicotinamide.
-
Prepare a concentrated solution: Dissolve the hydrotrope in the aqueous reaction medium at a high concentration.
-
Add the solute: Introduce this compound to the hydrotropic solution and observe for enhanced solubility.
-
Verify compatibility: Confirm that the hydrotrope does not react with any components of the reaction mixture.
Data on Common Hydrotropes:
| Hydrotrope | Chemical Structure | Typical Concentration |
| Sodium Benzoate | C₆H₅COONa | 0.5 - 2 M |
| Sodium Salicylate | HOC₆H₄COONa | 0.5 - 2 M |
| Urea | (NH₂)₂CO | 1 - 4 M |
| Nicotinamide | C₆H₆N₂O | 0.5 - 2 M |
Issue 2: Unable to achieve the desired concentration of this compound for a reaction.
When higher concentrations are required, more advanced techniques that modify the solid-state properties of the compound or utilize novel solvent systems may be necessary.
Solid dispersion involves dispersing the poorly soluble compound in an inert, highly soluble carrier matrix at the solid state.[16][17][18][19] This can lead to the formation of an amorphous solid dispersion, which typically exhibits higher apparent solubility and faster dissolution rates compared to the crystalline form.
Experimental Protocol (Solvent Evaporation Method):
-
Select a carrier: Choose a water-soluble carrier such as Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), or Hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Dissolve components: Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol, methanol, or a mixture).
-
Solvent evaporation: Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Drying: Dry the resulting solid mass thoroughly to remove any residual solvent.
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature.
Signaling Pathway for Solid Dispersion Mechanism:
Caption: Mechanism of solubility enhancement by solid dispersion.
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs) are emerging as green and tunable solvents that can dissolve a wide range of poorly soluble compounds.[20][21][22][23][24][25][26][27][28][29]
-
Ionic Liquids: These are salts with a melting point below 100 °C. Their unique combination of cations and anions can be tailored to dissolve specific solutes.[23][24][26][27][28]
-
Deep Eutectic Solvents: These are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a lower melting point than the individual components.[20][21][22][25][29] They are often biodegradable and prepared from inexpensive starting materials.
Experimental Protocol (General for ILs/DESs):
-
Select an appropriate IL or DES: Based on literature or preliminary screening, choose a system known to dissolve similar compounds. For DESs, common components include choline (B1196258) chloride (HBA) and urea, glycerol, or ethylene (B1197577) glycol (HBDs).
-
Solubility determination: Experimentally determine the solubility of this compound in the selected IL or DES at the desired reaction temperature.
-
Reaction execution: Conduct the reaction directly in the IL or DES as the solvent.
-
Product isolation: Develop a suitable workup procedure for extracting the product from the IL or DES, which often involves extraction with a conventional organic solvent or precipitation by adding an anti-solvent.
Comparison of Advanced Solvent Systems:
| Feature | Ionic Liquids (ILs) | Deep Eutectic Solvents (DESs) |
| Composition | Cations and Anions | Hydrogen Bond Acceptor & Donor |
| Cost | Generally higher | Generally lower |
| Preparation | Often multi-step synthesis | Simple mixing of components |
| Toxicity | Varies, can be a concern | Often low toxicity and biodegradable |
| Tunability | Highly tunable | Tunable by varying components and ratios |
Summary
Overcoming the poor solubility of this compound requires a systematic approach, starting with simple methods like solvent screening and temperature adjustment, and progressing to more advanced techniques such as cosolvency, hydrotropy, solid dispersion, and the use of novel solvent systems like ionic liquids and deep eutectic solvents. The choice of method will depend on the specific reaction conditions, required concentration, and compatibility with other reagents.
References
- 1. This compound (CAS 2942-06-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C7H4N2O2S | CID 76256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. wjbphs.com [wjbphs.com]
- 7. Cosolvency | PPTX [slideshare.net]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. bepls.com [bepls.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. jetir.org [jetir.org]
- 12. eijppr.com [eijppr.com]
- 13. Hydrotrope - Wikipedia [en.wikipedia.org]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. jddtonline.info [jddtonline.info]
- 17. japsonline.com [japsonline.com]
- 18. japer.in [japer.in]
- 19. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Deep eutectic solvents: alternative reaction media for organic oxidation reactions | Semantic Scholar [semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Deep eutectic solvents: alternative reaction media for organic oxidation reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Deep Eutectic Solvents and Multicomponent Reactions: Two Convergent Items to Green Chemistry Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Upgrading the Topical Delivery of Poorly Soluble Drugs Using Ionic Liquids as a Versatile Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Process Optimization for 6-Nitrobenzothiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Nitrobenzothiazole. The focus is on improving synthesis efficiency through catalyst selection and process optimization.
Troubleshooting Guide
Issue: Low Yield and/or Poor Regioselectivity in the Synthesis of 2-Amino-6-nitrobenzothiazole (B160904)
Low yields and the formation of multiple isomers are common challenges in the synthesis of 2-amino-6-nitrobenzothiazole. This guide will help you troubleshoot these issues.
dot
Caption: Troubleshooting workflow for low yield in 2-amino-6-nitrobenzothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of 2-aminobenzothiazole (B30445) inefficient for producing the 6-nitro isomer?
A1: Direct nitration of 2-aminobenzothiazole with a mixture of nitric acid and sulfuric acid results in poor regioselectivity. This leads to a mixture of isomers, with the desired 2-amino-6-nitrobenzothiazole comprising only about 20% of the product mixture.[1] The primary byproduct is often 2-amino-5-nitrobenzothiazole.
Q2: What is the most effective method to improve the yield and selectivity for 2-amino-6-nitrobenzothiazole?
A2: The most effective and commonly employed method is to use a protecting group strategy. This involves three main steps:
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Acylation: The 2-amino group of 2-aminobenzothiazole is protected, for example, by reacting it with acetic anhydride (B1165640) to form 2-acetylaminobenzothiazole.
-
Nitration: The acylated intermediate is then nitrated. The acetyl group directs the nitration primarily to the 6-position of the benzothiazole (B30560) ring.
-
Deacylation: The acyl group is subsequently removed by saponification to yield 2-amino-6-nitrobenzothiazole with high selectivity.[1][2]
Q3: Are there any alternative high-yield synthesis routes?
A3: Yes, an alternative route involves the oxidative ring closure of an arylthiourea. For instance, p-nitrophenylthiourea can be treated with sulfuric acid and a catalytic amount of a bromine compound (like HBr or NaBr) to induce oxidative cyclization, directly yielding 2-amino-6-nitrobenzothiazole.[3] This method has been reported to produce the desired product in high yields (around 95%).[3]
Q4: Can solid acid catalysts be used to replace sulfuric acid in the nitration step?
A4: While the established methods for 2-aminobenzothiazole nitration predominantly use concentrated sulfuric acid, the use of solid acid catalysts like zeolites (e.g., zeolite β) is a modern approach for the nitration of various aromatic compounds.[4] These catalysts offer environmental benefits, such as being recyclable and reducing corrosive waste streams. Although specific studies on their application for 2-aminobenzothiazole nitration are not widely documented, they represent a promising area for process optimization and "green chemistry" approaches.
Q5: What are the key parameters to control during the acylation-nitration-deacylation process?
A5: Careful control of reaction parameters is crucial for high efficiency:
-
Acylation: Ensure the reaction goes to completion to avoid direct nitration of the starting material.
-
Nitration: Temperature control is critical. The nitration is typically carried out at low temperatures (e.g., 5-10°C) to minimize side reactions.[1] The molar ratio of the nitrating agent to the substrate should also be carefully controlled.
-
Deacylation: The pH and temperature during saponification must be monitored to ensure complete removal of the protecting group without degrading the product.
Data Presentation: Comparison of Synthesis Methods
| Synthesis Method | Key Reagents | Catalyst/Promoter | Typical Yield of 6-Nitro Isomer | Key Advantages | Key Disadvantages |
| Direct Nitration | 2-Aminobenzothiazole, HNO₃, H₂SO₄ | H₂SO₄ | ~20%[1] | Single step | Poor regioselectivity, complex purification |
| Acylation-Nitration-Deacylation | 2-Acetylaminobenzothiazole, HNO₃, H₂SO₄ | H₂SO₄ | High (>90% selectivity)[1] | Excellent regioselectivity, high purity product | Multi-step process |
| Oxidative Cyclization | p-Nitrophenylthiourea, H₂SO₄ | Catalytic Bromine Compound | ~95%[3] | High yield, one-pot potential | Requires specific starting material |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-nitrobenzothiazole via Acylation-Nitration-Deacylation
This protocol is adapted from established patent literature and is a reliable method for achieving high selectivity.
dot
Caption: Experimental workflow for the synthesis of 2-amino-6-nitrobenzothiazole.
Step 1: Acylation of 2-Aminobenzothiazole
-
Prepare a solution of 2-aminobenzothiazole in a suitable solvent (e.g., acetic acid).
-
Add acetic anhydride to the solution.
-
Heat the mixture under reflux for a specified time to ensure complete formation of 2-acetylaminobenzothiazole.
-
Isolate the product by precipitation in water, followed by filtration and drying.
Step 2: Nitration of 2-Acetylaminobenzothiazole
-
Dissolve 2-acetylaminobenzothiazole (1.0 mol) in concentrated sulfuric acid (e.g., 490 g) at 20-30°C.[1]
-
Cool the mixture to 5-10°C.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid (e.g., 200 g of mixed acid with 31.5% HNO₃) while maintaining the temperature between 5-10°C.[1]
-
Stir the reaction mixture at 10-15°C for approximately 2 hours after the addition is complete.[1]
-
Pour the reaction mixture onto ice to precipitate the product, 2-acetylamino-6-nitrobenzothiazole.
-
Filter the precipitate and wash with water.
Step 3: Deacylation (Saponification)
-
Suspend the water-moist 2-acetylamino-6-nitrobenzothiazole in methanol (B129727).
-
Heat the suspension to approximately 60°C.
-
Adjust the pH to around 10.5 with a concentrated base solution (e.g., sodium hydroxide) and maintain this pH for several hours.[1]
-
Cool the mixture to 20°C to crystallize the final product.
-
Isolate the 2-amino-6-nitrobenzothiazole by filtration, wash with methanol and then with water until neutral, and dry.
Protocol 2: Synthesis via Oxidative Cyclization of p-Nitrophenylthiourea
This protocol is based on an alternative patented method.
-
To a solution of p-nitrophenylthiourea (0.1 mol) in concentrated sulfuric acid (98%, e.g., 40 ml), add a catalytic amount of 48% aqueous HBr (e.g., 1.0 g).[3]
-
Control the initial temperature rise, then maintain the reaction at 45-50°C for 1.5 hours, followed by heating at 90°C for 5 hours.[3]
-
After the reaction is complete, cool the mixture to 20°C.
-
Add water to precipitate the product, 2-amino-6-nitrobenzothiazole sulfate (B86663) salt.
-
Filter the product, wash with acetone, and dry. The free amine can be obtained by neutralization with a base like aqueous ammonia.
References
- 1. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 2. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 3. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring 6-Nitrobenzothiazole Reactions with TLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 6-Nitrobenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor my this compound reaction?
A1: TLC is a rapid, inexpensive, and effective technique used to qualitatively monitor the progress of a chemical reaction. By spotting your reaction mixture on a TLC plate over time, you can visualize the consumption of the starting material (this compound) and the formation of the product. This allows you to determine if the reaction is proceeding as expected and when it has reached completion.[1]
Q2: How do I choose an appropriate solvent system (mobile phase) for my this compound reaction?
A2: The ideal solvent system will provide a good separation between your starting material and your product, with Retention Factor (Rf) values ideally between 0.2 and 0.8 for the compounds of interest. A good starting point for many benzothiazole (B30560) derivatives is a mixture of a non-polar and a polar solvent. For a reaction involving 2-amino-6-nitrobenzothiazole, a system of Toluene: Ethyl acetate: Formic acid (5:4:1) has been used.[2] You may need to adjust the polarity of your solvent system to achieve optimal separation. If your spots are too close to the baseline, the eluent is not polar enough; if they are too close to the solvent front, the eluent is too polar.[3]
Q3: My this compound and its product are colorless. How can I visualize the spots on the TLC plate?
A3: Since many organic compounds are colorless, visualization techniques are necessary.[4] For aromatic and conjugated systems like this compound, the most common non-destructive method is using a UV lamp (254 nm), provided your TLC plates contain a fluorescent indicator.[4][5] The compounds will appear as dark spots against a green fluorescent background.[4][5] Destructive methods involve staining the plate. A specific method for nitro compounds involves their reduction to primary amines, followed by diazotization and coupling to form a colored azo dye.[6] General stains like potassium permanganate (B83412) can also be effective for visualizing a wide range of organic compounds.[7]
Q4: What do I do if my reactant and product have very similar Rf values?
A4: If your starting material and product have similar polarities, they may have very close Rf values, making it difficult to monitor the reaction.[8] You can try changing the solvent system to one with different selectivity.[3][8] Using a "co-spot," where you spot the starting material and the reaction mixture in the same lane, can help to distinguish between two spots with close Rf values.[8] If the two spots resolve into an elongated "snowman" shape, it indicates the presence of two different compounds.[8]
Q5: How can I be sure that a new spot on my TLC is my desired product?
A5: While a new spot is a good indication of product formation, it is not definitive proof. The new spot could also be a byproduct or an intermediate. To confirm the identity of the product spot, you would ideally run a reference standard of the expected product alongside your reaction mixture on the same TLC plate. If the new spot has the same Rf value as the reference standard, it provides strong evidence that it is your desired product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Elongated Spots | Sample is too concentrated (overloaded).[3][9] | Dilute the sample before spotting it on the TLC plate.[3] |
| Sample contains strongly acidic or basic compounds. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization and improve spot shape.[3] | |
| The compound is unstable on the silica (B1680970) gel. | Consider using a different stationary phase (e.g., alumina (B75360) or reverse-phase plates) or running a 2D TLC to check for decomposition.[8] | |
| Spots Not Visible | The sample is too dilute. | Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[3][9] |
| The compound is not UV-active. | Use a chemical stain for visualization. For nitro compounds, a specific stain involving reduction and diazotization can be used.[3][6] | |
| The solvent level in the developing chamber was above the spotting line. | Ensure the spotting line is above the solvent level in the chamber to prevent the sample from dissolving into the solvent reservoir.[3] | |
| The compound is volatile and may have evaporated. | Visualization by TLC may be difficult in this case.[3] | |
| Spots are Too High (High Rf) | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase or choose a less polar solvent system.[3] |
| Spots are Too Low (Low Rf) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase or choose a more polar solvent system.[3] |
| Uneven Solvent Front | The TLC plate was tilted in the developing chamber. | Ensure the plate is placed vertically and straight in the chamber. |
| The chamber was not properly saturated with solvent vapors. | Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. | |
| The edges of the TLC plate are chipped or uneven. | Ensure the plate has smooth, even edges. |
Experimental Protocols
Protocol 1: General TLC Procedure for Monitoring a this compound Reaction
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for your starting material (SM), a co-spot (C), and your reaction mixture (RM) at different time points.
-
Sample Preparation: Prepare a dilute solution of your starting material in a volatile solvent. For the reaction mixture, take a small aliquot from the reaction at your desired time point and dilute it with a suitable solvent.
-
Spotting: Use a capillary tube to spot small amounts of your prepared samples onto the designated lanes on the origin line. Keep the spots small and concentrated. For the co-spot lane, spot the starting material first, let it dry, and then spot the reaction mixture on top of it.
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for visualization.
-
Analysis: Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. Monitor the disappearance of the starting material spot and the appearance and intensification of the product spot over time.
Protocol 2: Visualization of this compound using Reduction and Diazotization
This method is highly sensitive for aromatic nitro compounds.[6]
-
Reduction: After developing and drying the TLC plate, spray it with a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl. Heat the plate at 100°C for 10-15 minutes to reduce the nitro group to an amine. Let the plate cool to room temperature.[6]
-
Diazotization: Prepare a 2% (w/v) aqueous solution of sodium nitrite (B80452) (NaNO₂) and spray it evenly onto the cooled plate.[6]
-
Coupling: Immediately after diazotization, spray the plate with a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide. Aromatic nitro compounds will appear as brightly colored (orange to red) spots.[6]
Diagrams
Caption: Experimental workflow for monitoring reactions using TLC.
Caption: A decision tree for troubleshooting common TLC problems.
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. silicycle.com [silicycle.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. TLC stains [reachdevices.com]
- 8. Chromatography [chem.rochester.edu]
- 9. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Comparative Analysis of 6-Nitrobenzothiazole and Other Nitroaromatic Compounds for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 6-nitrobenzothiazole and its derivatives with other significant nitroaromatic compounds, including nitroimidazoles (e.g., metronidazole) and nitrofurans (e.g., nitrofurantoin). The information presented is supported by experimental data from various studies, with detailed methodologies for key experiments to aid in research and development.
Introduction to Nitroaromatic Compounds
Nitroaromatic compounds are a class of molecules characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring.[1][2] This functional group is a strong electron-withdrawing group, which significantly influences the chemical and biological properties of these compounds. Many nitroaromatic compounds are prodrugs that require bioreduction of the nitro group to exert their biological effects.[1][2] This activation, often carried out by nitroreductase enzymes present in target organisms, leads to the formation of cytotoxic reactive nitrogen species that can damage DNA and other vital cellular components. This mechanism of action is the basis for their wide-ranging therapeutic applications, including antimicrobial, antiparasitic, and anticancer activities.[3][4] However, the potential for mutagenicity and toxicity in host cells is a critical consideration in the development of nitroaromatic drugs.[1][2]
This compound, a heterocyclic compound, has garnered interest in medicinal chemistry due to the diverse pharmacological activities of its derivatives, including anticancer, antimicrobial, and neuroprotective properties.[4][5] The position of the nitro group on the benzothiazole (B30560) scaffold is a key determinant of the molecule's biological effects.[4] This guide will compare the performance of this compound derivatives with other well-established nitroaromatic compounds.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the biological activities of this compound derivatives and other nitroaromatic compounds. It is important to note that the data is collated from different studies, and experimental conditions may vary.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole Derivatives | |||
| N-benzylidene-6-nitro[d]thiazol-2-amine derivatives | Staphylococcus aureus | 10.2 - 13.6 mm (Zone of Inhibition) | [6] |
| Escherichia coli | 10.2 - 13.6 mm (Zone of Inhibition) | [6] | |
| C-6 methyl, 7-chloro, 2-amino substituted benzothiazole derivatives with nitroaniline | Candida albicans | Potent to moderate activity | |
| Nitrofurans | |||
| Nitrofurantoin | Enterobacteriaceae | 16 - 64 | [7] |
| Gram-positive cocci | 8 - 64 | [7] | |
| Anaerobic bacteria | 4 | [7] | |
| Furazidin | Enterobacteriaceae | 4 - 64 | [7] |
| Gram-positive cocci | 2 - 4 | [7] | |
| Anaerobic bacteria | 0.5 | [7] | |
| Nitroimidazoles | |||
| Metronidazole (B1676534) | Gardnerella vaginalis | 4 | [8] |
| Bacteroides fragilis group | Ornidazole (B1677491) and Metronidazole active against 99.1% | [9] | |
| Ornidazole | Gram-positive cocci | Active against 88.6% | [9] |
Table 2: Comparative Antiparasitic Activity (IC50)
| Compound/Derivative | Parasite | IC50 (µM) | Reference |
| Benzothiazole Derivative | |||
| Riluzole | Entamoeba histolytica | 319.5 | [10] |
| Nitroimidazoles | |||
| Metronidazole | Entamoeba histolytica | 459.5 | [10] |
| Metronidazole Derivatives | Giardia lamblia (Metronidazole-resistant) | 1.5 - 5.1 | [11] |
| Entamoeba histolytica | 1.7 - 5.1 | [11] | |
| Trichomonas vaginalis | 0.6 - 1.4 | [11] |
Table 3: Comparative Cytotoxicity in Human Cancer Cell Lines (IC50)
| Compound/Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |
| Benzothiazole Derivatives | ||||
| 2-Substituted Benzothiazole with Nitro group | HepG2 | Hepatocellular Carcinoma | 56.98 (24h) | [1] |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Lung A549 | Lung Carcinoma | 68 µg/mL | [12] |
| 6-nitrobenzo[d]thiazol-2-ol | Lung A549 | Lung Carcinoma | 121 µg/mL | [12] |
| Other Benzothiazole Derivatives | ||||
| 6-chloro-benzothiazole derivatives | Various | Various Cancers | Significant cytotoxicity reported | [13] |
Mandatory Visualization
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitroreductase Assay Kit (Luminometric) (ab324120) | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative antimicrobial activity of metronidazole and the hydroxy metabolite against Gardnerella vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Antimicrobial activity of ornidazole and 6 other antibiotics against anaerobic bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Unveiling the Anticancer Potential of 6-Nitrobenzothiazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel, effective, and selective anticancer agents is a paramount challenge. Within the vast landscape of heterocyclic compounds, 6-nitrobenzothiazole derivatives have emerged as a promising class of molecules demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides an objective comparison of the efficacy of various this compound and related benzothiazole (B30560) derivatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid in future research and development endeavors.
Comparative Efficacy Against Cancer Cell Lines
The anticancer activity of this compound derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of several this compound and other benzothiazole derivatives against a panel of human cancer cell lines, providing a clear comparison of their potency.
| Derivative Name/Structure | Cancer Cell Line | IC50 (µM) | Reference Compound (IC50) |
| This compound Derivatives | |||
| Secondary sulphonamide based acetamide (B32628) benzothiazole | MCF-7 | 34.5 | - |
| HeLa | 44.15 | - | |
| MG63 | 36.1 | - | |
| Compound 4a (with F on benzylidene group) | - | 0.091 (91 nM) | Sorafenib (53 nM) |
| Nitro-styryl containing benzothiazole derivative 57 | Pancreatic | 27 ± 0.24 | - |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 | 19.9 ± 1.17 µg/mL | - |
| LNCaP | 11.2 ± 0.79 µg/mL | - | |
| Other Benzothiazole Derivatives | |||
| Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole 55 | HT-29 | 0.024 | - |
| H460 | 0.29 | - | |
| A549 | 0.84 | - | |
| MDA-MB-231 | 0.88 | - | |
| Nitrobenzylidene containing thiazolidine (B150603) derivative 54 | MCF7 | 0.036 (36 nM) | - |
| HEPG2 | 0.048 (48 nM) | - | |
| Urea benzothiazole 56 | 60 cancer cell lines (average) | 0.38 (GI50) | - |
| Fluorostyryl benzothiazole derivative 58 | Pancreatic | 35 ± 0.51 | - |
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for the key experiments are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathways and Mechanisms of Action
Several studies suggest that this compound derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.[1][2]
One of the key mechanisms identified is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[3] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth and spread.
Another important mechanism is the induction of apoptosis, or programmed cell death.[4] Benzothiazole derivatives have been shown to activate caspase cascades, leading to the systematic dismantling of the cancer cell.[5]
The following diagram illustrates a simplified overview of the VEGFR-2 signaling pathway, a target of some this compound derivatives.
Caption: Simplified VEGFR-2 signaling pathway targeted by this compound derivatives.
The experimental workflow for evaluating the anticancer efficacy of these compounds typically follows a standardized process from in vitro screening to the elucidation of the mechanism of action.
References
- 1. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 2. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potency of 6-Nitrobenzothiazole Derivatives: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the antimicrobial activity of various 6-nitrobenzothiazole derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic insights.
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the urgent development of novel antimicrobial agents. Benzothiazole (B30560) scaffolds, particularly those incorporating a 6-nitro functional group, have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial efficacy of different this compound derivatives, offering a valuable resource for researchers engaged in the discovery and development of new anti-infective drugs.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial potential of various this compound derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several synthesized compounds. The data presented in Table 1 summarizes the in vitro antimicrobial activity of selected this compound derivatives, providing a clear comparison of their efficacy.
| Derivative Type | Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Schiff Base Derivatives | N-benzylidene-6-nitro[d]thiazol-2-amine | Staphylococcus aureus | - | [1] |
| Escherichia coli | - | [1] | ||
| N-(2,5-dimethoxybenzylidene)-6-nitrobenzo[d]thiazol-2-amine | Staphylococcus aureus | - | [1] | |
| Escherichia coli | - | [1] | ||
| Hydrazone Derivatives | 2-[(6-Nitro-benzothiazol-2-yl)-hydrazonomethyl]-phenol derivatives (general) | Bacillus subtilis | - | [2] |
| Streptomyces griseus | - | [2] | ||
| Salmonella typhi | - | [2] | ||
| Pseudomonas aeruginosa | - | [2] | ||
| Candida tropicalis | - | [2] | ||
| Kluyveromyces marxianus | - | [2] | ||
| Saccharomyces cerevisiae | - | [2] | ||
| Compound with iodo-group substitution | Various bacteria and fungi | Potentially more active | [2] | |
| N-acetyl-glucosamine Conjugates | 6-nitro substituted benzothiazole conjugate (72c) | Staphylococcus aureus | 6.25 | [3] |
| Escherichia coli | 6.25 | [3] |
Note: A '-' indicates that the specific MIC value was not provided in the abstract. The studies reported "good activity" or that the compounds were screened.
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the interpretation and replication of research findings. The following section details the typical protocols employed for the synthesis and antimicrobial evaluation of this compound derivatives.
Synthesis of this compound Derivatives (Schiff Bases)
A common synthetic route for preparing Schiff base derivatives of this compound involves the condensation of 2-amino-6-nitrobenzothiazole (B160904) with various aromatic aldehydes.[1]
General Procedure:
-
A solution of 2-amino-6-nitrobenzothiazole (0.01 mol) and a substituted benzaldehyde (B42025) (0.015 mol) is prepared in ethanol (B145695) (40 ml).
-
A few drops of glacial acetic acid are added to the mixture as a catalyst.
-
The reaction mixture is refluxed for 8-10 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of Toluene: Ethyl acetate: Formic acid (5:4:1).
-
Upon completion, the product is purified by recrystallization from ethanol.[1]
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically assessed using the agar (B569324) well diffusion method or a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Method:
-
Nutrient agar plates are prepared and seeded with a standardized inoculum of the test microorganism.
-
Wells are punched into the agar using a sterile cork borer.
-
A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.
-
A standard antibiotic (e.g., Ampicillin for bacteria, Fluconazole for fungi) and the solvent alone serve as positive and negative controls, respectively.[1]
-
The plates are incubated at an appropriate temperature for 24-48 hours.
-
The diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity.
Broth Microdilution Method (for MIC determination):
-
Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized suspension of the test microorganism is added to each well.
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[3]
Visualizing Experimental Workflows and Mechanisms
To provide a clearer understanding of the research process and the potential mechanisms of action, the following diagrams have been generated.
Caption: A generalized workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
A key mechanism through which benzothiazole derivatives are proposed to exert their antibacterial effect is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[3][4]
Caption: Proposed mechanism of action involving the inhibition of bacterial DNA gyrase by this compound derivatives.
Concluding Remarks
The presented data highlights the promising potential of this compound derivatives as a scaffold for the development of novel antimicrobial agents. The Schiff base and N-acetyl-glucosamine conjugates, in particular, have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[1][3] The proposed mechanism of action through the inhibition of DNA gyrase provides a rational basis for further optimization of these compounds.[3][4] Future research should focus on expanding the library of these derivatives, conducting detailed structure-activity relationship studies, and further elucidating their mechanisms of action to pave the way for the development of clinically effective antimicrobial drugs.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Nitro Group: A Comparative Guide to the Structure-Activity Relationship of 6-Nitrobenzothiazole Derivatives
A deep dive into the structure-activity relationship (SAR) of 6-nitrobenzothiazole derivatives reveals their significant potential across various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The position of the nitro group on the benzothiazole (B30560) scaffold is a critical determinant of the molecule's biological activity, influencing its interaction with specific targets and subsequent signaling pathways. This guide provides a comparative analysis of these derivatives, summarizing key quantitative data and elucidating the experimental protocols that underpin these findings.
The benzothiazole core, a bicyclic ring system, is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. The addition of a nitro group at the 6-position has been shown to significantly enhance the therapeutic potential of these compounds. This enhancement is attributed to the electron-withdrawing nature of the nitro group, which can modulate the molecule's electronic properties, planarity, and ability to participate in hydrogen bonding, thereby influencing its binding affinity to biological targets.
Comparative Anticancer Activity
Numerous studies have highlighted the potent anticancer effects of this compound derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest.
A study comparing a 2-substituted benzothiazole derivative with a nitro substituent to one with a fluorine substituent in a hepatocellular carcinoma cell line (HepG2) revealed that both compounds suppressed cancer cell proliferation.[1] Notably, the nitro-substituted compound demonstrated a significant induction of apoptosis and necrosis.[1]
Sadhasivam et al. synthesized a series of 2,6-disubstituted benzothiazole derivatives and evaluated their anticancer activity against MCF-7 (breast cancer), HeLa (cervical cancer), and MG63 (osteosarcoma) cell lines. A sulphonamide-based acetamide (B32628) benzothiazole derivative exhibited modest anticancer activity with IC50 values of 34.5 µM for MCF-7, 44.15 µM for HeLa, and 36.1 µM for the MG63 cell line.[2][3]
Another study reported that a nitrobenzylidene-containing thiazolidine (B150603) derivative showed anticancer activity with IC50 values of 36 nM and 48 nM against MCF7 and HEPG2 cell lines, respectively.[2] Furthermore, a carbohydrazide-containing this compound derivative demonstrated potent anticancer activity against human prostate cancer cell lines PC-3 and LNCaP, with IC50 values of 19.9 ± 1.17 µg/mL and 11.2 ± 0.79 µg/mL, respectively.[2][3]
More recently, a novel this compound derivative, 2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (compound 4a), showed broad-spectrum cytotoxic potencies against various cancer cell lines, with IC50 values ranging from 3.84 to 9.04 µM.[4] This compound also exhibited strong inhibitory activity against VEGFR-2, a key target in angiogenesis, with an IC50 of 91 nM.[4]
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Sulphonamide based acetamide benzothiazole | MCF-7 (Breast) | 34.5 µM | [2][3] |
| HeLa (Cervical) | 44.15 µM | [2][3] | |
| MG63 (Osteosarcoma) | 36.1 µM | [2][3] | |
| Nitrobenzylidene containing thiazolidine derivative | MCF-7 (Breast) | 36 nM | [2] |
| HEPG2 (Liver) | 48 nM | [2] | |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 ± 1.17 µg/mL | [2][3] |
| LNCaP (Prostate) | 11.2 ± 0.79 µg/mL | [2][3] | |
| 2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (4a) | Various | 3.84–9.04 µM | [4] |
Antimicrobial Potential
The emergence of multidrug-resistant microbial pathogens necessitates the development of new antimicrobial agents. This compound derivatives have shown promise in this area.
One study reported the synthesis of Schiff base derivatives of 2-amino-6-nitrobenzothiazole (B160904) and their evaluation for antibacterial activity against Staphylococcus aureus and Escherichia coli, and antifungal activity against Candida albicans.[5] Another study synthesized novel nitro-substituted benzothiazole derivatives and screened them for antibacterial activity against Pseudomonas aeruginosa.[6] Compounds N-01, K-06, and K-08 showed potent activity at concentrations of 50µg/ml and 100µg/ml compared to the standard drug, procaine (B135) penicillin.[6]
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAOs) are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases like Parkinson's disease. A series of 2-amino-6-nitrobenzothiazole-derived hydrazones were designed and investigated for their ability to inhibit MAO-A and MAO-B.[7]
One compound, N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide, demonstrated the highest MAO-B inhibitory activity with an IC50 of 1.8 ± 0.3 nM and a high selectivity index.[7] Kinetic studies revealed a competitive and reversible mode of inhibition for the most potent compounds against both MAO-A and MAO-B.[7]
Table 2: MAO Inhibitory Activity of this compound Derivatives
| Compound/Derivative | Target | IC50 Value | Reference |
| N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | MAO-A | 0.42 ± 0.003 µM | [7] |
| N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | MAO-B | 1.8 ± 0.3 nM | [7] |
Experimental Protocols
The biological activities of these this compound derivatives were determined using a variety of established experimental protocols.
Synthesis of this compound Derivatives
The synthesis of 2-amino-6-nitrobenzothiazole typically involves the reaction of p-nitroaniline with potassium thiocyanate (B1210189) and bromine in glacial acetic acid.[5] This core structure is then further modified to generate a library of derivatives. For example, Schiff bases are synthesized by refluxing 2-amino-6-nitrobenzothiazole with various substituted aldehydes in the presence of glacial acetic acid.[5]
In Vitro Anticancer Assays
MTT Assay for Cell Viability: This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a defined period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Cell Cycle Analysis: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with phosphate-buffered saline (PBS).[1]
-
Fixation: The cells are fixed in ice-cold 70% ethanol.[1]
-
Staining: The fixed cells are stained with a solution containing a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), along with RNase A to remove RNA.[1]
-
Flow Cytometry: The DNA content of the cells is then analyzed using a flow cytometer.
Antimicrobial Susceptibility Testing
Agar (B569324) Well Diffusion Method: This method is used to assess the antimicrobial activity of the synthesized compounds.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Application of Compounds: Wells are made in the agar, and a specific concentration of the test compound is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.
Signaling Pathways and Mechanisms of Action
The anticancer activity of this compound derivatives is often associated with the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
Figure 1: Postulated signaling pathway for the anticancer activity of certain this compound derivatives.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of this compound derivatives follows a systematic process.
Figure 2: General experimental workflow for SAR studies of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Studies of 6-Nitrobenzothiazole Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The 6-nitrobenzothiazole scaffold has emerged as a significant pharmacophore in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of in vitro and in vivo studies on this compound-based compounds, focusing on their anticancer and antimicrobial properties. While extensive in vitro data highlights their potential, a notable gap exists in the public domain regarding comprehensive in vivo evaluations for this specific subclass of benzothiazoles. This guide aims to summarize the available quantitative data, detail experimental methodologies, and visualize key concepts to aid in future research and development.
I. In Vitro Efficacy of this compound Derivatives
In vitro studies have been instrumental in elucidating the therapeutic potential of this compound compounds. These studies have primarily focused on their cytotoxic effects against various cancer cell lines and their inhibitory activity against a range of microbial pathogens.
Anticancer Activity
Numerous this compound derivatives have been synthesized and evaluated for their anticancer properties. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: Summary of In Vitro Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide | HCT-116 (Colon) | 0.091 | [1] |
| N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide | HCT-116 (Colon) | 0.161 | [1] |
| Secondary sulphonamide based acetamide (B32628) benzothiazole (B30560) | MCF-7 (Breast) | 34.5 | [2] |
| Secondary sulphonamide based acetamide benzothiazole | HeLa (Cervical) | 44.15 | [2] |
| Secondary sulphonamide based acetamide benzothiazole | MG63 (Osteosarcoma) | 36.1 | [2] |
| 2-Amino-6-nitrobenzothiazole-derived hydrazone (Compound 31) | MAO-B Inhibition | 0.0018 | [3] |
| 2-Amino-6-nitrobenzothiazole-derived hydrazone (Compound 6) | MAO-A Inhibition | 0.42 | [3] |
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been investigated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
Table 2: Summary of In Vitro Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Schiff base derivatives of 2-amino-6-nitrobenzothiazole | Staphylococcus aureus | Zone of inhibition | [4] |
| Schiff base derivatives of 2-amino-6-nitrobenzothiazole | Escherichia coli | Zone of inhibition | [4] |
| 2,6-disubstituted benzothiazole derivatives (130a, 130b, 130c) | Moraxella catarrhalis | 4 | [5] |
| Heteroarylated benzothiazoles (Compound 2j) | Antibacterial | 230-940 | [6] |
| Heteroarylated benzothiazoles (Compound 2d) | Antifungal | 60-470 | [6] |
II. In Vivo Studies: A Gap in the Landscape
A comprehensive review of the available literature reveals a significant scarcity of in vivo efficacy and pharmacokinetic data specifically for this compound-based compounds. While numerous studies have been conducted on the broader class of benzothiazoles, the direct translation of in vitro findings for the 6-nitro derivatives to animal models remains largely unpublished.
This lack of data presents a critical gap in the drug development pipeline for this promising class of compounds. In vivo studies are essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and potential toxicity in a whole-organism system.
For context, studies on other benzothiazole derivatives have utilized various animal models. For instance, in anticancer research, human tumor xenograft models in immunodeficient mice are commonly employed to assess therapeutic efficacy. In these models, human cancer cells are implanted into mice, and the effect of the test compound on tumor growth is monitored. For antimicrobial studies, infection models in mice are often used to evaluate the ability of a compound to clear a bacterial or fungal infection.
III. Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly cited in the study of this compound derivatives.
A. In Vitro Anticancer Activity
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product.
-
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivative and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
-
B. In Vitro Antimicrobial Activity
1. Agar (B569324) Cup Plate Method
-
Principle: This method is used to determine the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.
-
Protocol:
-
Media Preparation: Nutrient agar for bacteria or Sabouraud dextrose agar for fungi is prepared and sterilized.
-
Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.
-
Plate Preparation: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.
-
Well Creation: Wells or "cups" of a specific diameter are created in the solidified agar using a sterile borer.
-
Compound Application: A specific concentration (e.g., 100 µg/mL) of the this compound derivative dissolved in a suitable solvent (e.g., DMSO) is added to the wells. A solvent control and a standard antibiotic/antifungal are also tested.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters.
-
IV. Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound compounds are not extensively detailed, research on the broader benzothiazole class suggests several potential mechanisms of action, particularly in the context of cancer.
1. Kinase Inhibition: Many benzothiazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. One key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[1]
2. Induction of Apoptosis: Benzothiazoles can induce programmed cell death, or apoptosis, in cancer cells. This can occur through various mechanisms, including the activation of caspases, a family of proteases that execute the apoptotic process.
3. Modulation of Key Signaling Pathways: Benzothiazole derivatives have been implicated in the modulation of several critical signaling pathways that are often dysregulated in cancer, including:
- NF-κB Pathway: This pathway is involved in inflammation and cell survival.
- JAK/STAT Pathway: This pathway plays a role in cell proliferation, differentiation, and apoptosis.
- ERK/MAPK Pathway: This pathway is crucial for cell growth and division.
- PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.
The following diagrams illustrate a generalized experimental workflow for evaluating these compounds and a potential signaling pathway they might inhibit.
Caption: A generalized workflow for the evaluation of this compound compounds.
Caption: Potential inhibition of the VEGFR-2 signaling pathway by a this compound compound.
V. Conclusion and Future Directions
This compound-based compounds have demonstrated significant promise in in vitro studies as both anticancer and antimicrobial agents. The available data, summarized in this guide, provides a strong rationale for their further investigation. However, the critical gap in in vivo data severely limits our understanding of their therapeutic potential in a physiological context.
Future research efforts should be directed towards:
-
Comprehensive In Vivo Efficacy Studies: Conducting studies in relevant animal models (e.g., cancer xenografts, infection models) to evaluate the in vivo efficacy of promising this compound derivatives.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to assess their drug-like characteristics.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound compounds to better understand their biological effects.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold to optimize potency, selectivity, and pharmacokinetic properties.
By addressing these key areas, the scientific community can unlock the full therapeutic potential of this versatile class of compounds and pave the way for the development of novel and effective treatments for cancer and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Nitrobenzothiazole Derivatives and Standard Anticancer Drugs in Oncology Research
For Immediate Release
In the relentless pursuit of novel and more effective cancer therapeutics, researchers have turned their attention to a promising class of heterocyclic compounds: 6-nitrobenzothiazole derivatives. These molecules have demonstrated significant cytotoxic activity against various cancer cell lines, positioning them as potential alternatives or adjuncts to conventional chemotherapy. This guide provides a comprehensive comparison of this compound derivatives with standard anticancer drugs, offering a detailed overview of their relative efficacy, mechanisms of action, and the experimental frameworks used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Quantitative Efficacy: A Head-to-Head Comparison
The cytotoxic potential of this compound derivatives has been quantified in numerous preclinical studies. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, has been determined for various derivatives across a panel of cancer cell lines. The following tables summarize the available IC50 values for selected this compound derivatives and compare them with those of standard anticancer drugs such as Doxorubicin, Cisplatin, and Paclitaxel. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific experimental conditions.
| This compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-amino-6-nitrobenzothiazole derivative | MCF-7 (Breast) | 34.5 | [1][2] |
| 2-amino-6-nitrobenzothiazole derivative | HeLa (Cervical) | 44.15 | [1][2] |
| 2-amino-6-nitrobenzothiazole derivative | MG63 (Osteosarcoma) | 36.1 | [1][2] |
| This compound hybrid (Compound 4a) | HCT-116 (Colon) | 5.61 | [3] |
| This compound hybrid (Compound 4a) | HEPG-2 (Liver) | 7.92 | [3] |
| This compound hybrid (Compound 4a) | MCF-7 (Breast) | 3.84 | [3] |
| 6-Nitro-2-(substituted-phenyl)benzothiazoles | HeLa (Cervical) | 0.009 - 3 | [4] |
| 6-Nitro-2-(substituted-phenyl)benzothiazoles | MCF-7 (Breast) | 0.04 - 0.6 | [4] |
| 6-Nitro-2-(substituted-phenyl)benzothiazoles | CaCo-2 (Colon) | 0.09 - 4 | [4] |
| 6-Nitro-2-(substituted-phenyl)benzothiazoles | Hep-2 (Laryngeal) | 0.009 - 0.09 | [4] |
| Standard Anticancer Drug | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Doxorubicin | MCF-7 (Breast) | 0.95 | [5] |
| Doxorubicin | HeLa (Cervical) | 2.9 | [6] |
| Doxorubicin | HCT-116 (Colon) | 11.39 | [7] |
| Doxorubicin | HepG2 (Liver) | 12.2 | [6] |
| Cisplatin | A549 (Lung) | 28.96 | [8] |
| Cisplatin | MCF-7 (Breast) | Not specified | [8] |
| Paclitaxel | SK-BR-3 (Breast) | 0.0043 | [9] |
| Paclitaxel | MDA-MB-231 (Breast) | 0.0059 | [9] |
Delving into the Mechanism of Action: Signaling Pathways
The anticancer activity of this compound derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[10] These effects are mediated through the modulation of critical signaling pathways that are frequently dysregulated in cancer.
Apoptosis Induction
Many benzothiazole (B30560) derivatives, including those with a 6-nitro substitution, have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] This involves the activation of caspases, a family of proteases that execute the apoptotic process.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxicity of 6-Nitrobenzothiazole Isomers and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of 6-nitrobenzothiazole isomers and their derivatives, with a focus on their potential as anticancer agents. While direct comparative studies on the cytotoxicity of all positional isomers of nitrobenzothiazole are limited in publicly available literature, this document synthesizes the existing experimental data on various nitro-substituted benzothiazole (B30560) derivatives to offer valuable insights for researchers. The position of the nitro group on the benzothiazole ring is a critical determinant of the molecule's biological activity, influencing its interaction with cellular targets and subsequent cytotoxic effects.[1]
Comparative Cytotoxicity Data
The cytotoxic potential of various nitrobenzothiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies significantly depending on the specific derivative and the cancer cell line tested. The following table summarizes the IC50 values for several this compound derivatives, providing a basis for comparison.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide derivative (4a) | HCT-116 (Colon) | 5.61 | [2] |
| N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide derivative (4a) | HEPG-2 (Liver) | 7.92 | [2] |
| 2-substituted benzothiazole with nitro substituent (Compound A) | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [3][4] |
| Sulphonamide based 2,6-disubstituted-benzothiazole (40) | MCF-7 (Breast) | 34.5 | [5] |
| Sulphonamide based 2,6-disubstituted-benzothiazole (40) | HeLa (Cervical) | 44.15 | [5] |
| Sulphonamide based 2,6-disubstituted-benzothiazole (40) | MG63 (Osteosarcoma) | 36.1 | [5] |
| N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide (FBZC) | MCF7 (Breast) | 5.4 µg/ml | [6] |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) | LungA549 (Lung) | 68 µg/mL | [7] |
| 6-nitrobenzo[d]thiazol-2-ol (C) | LungA549 (Lung) | 121 µg/mL | [7] |
Signaling Pathways in Cytotoxicity
The cytotoxic effects of nitrobenzothiazole derivatives are often mediated through the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
One of the prominent mechanisms involves the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway .[1][8] By suppressing NF-κB, these compounds can downregulate the expression of downstream inflammatory and survival genes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to anti-inflammatory effects and the induction of apoptosis in cancer cells.[1][3]
Some benzothiazole derivatives have also been shown to be potent inhibitors of protein kinases that are crucial for cancer cell signaling, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis.[2]
The diagram below illustrates a proposed signaling pathway for the induction of apoptosis by certain nitrobenzothiazole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments commonly used to assess the cytotoxicity of nitrobenzothiazole isomers and their derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the nitrobenzothiazole isomers or derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the purple formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time, then harvest the cells by trypsinization.[11]
-
Staining: Wash the cells with cold phosphate-buffered saline (PBS) and resuspend them in a binding buffer. Stain the cells with Annexin V-FITC and Propidium (B1200493) Iodide (PI) according to the manufacturer's protocol.[8][11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.[11][12]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment and Harvesting: Treat cells with the nitrobenzothiazole compounds for the desired time, then harvest the cells.[13]
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.[14]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye like propidium iodide (PI) and RNase A.[14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle based on DNA content.[13][14]
The diagram below outlines a general experimental workflow for assessing the cytotoxicity of chemical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of N'-formyl-2-(5-nitrothiophen-2-yl) benzothiazole-6-carbohydrazide in human breast tumor cells by induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer and Anti-inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line [] [jag.journalagent.com]
- 9. benchchem.com [benchchem.com]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
2-Amino-6-nitrobenzothiazole: A Versatile Pharmaceutical Intermediate Vetted Against Key Alternatives
For researchers and scientists at the forefront of drug discovery, the selection of foundational molecular scaffolds is a critical determinant of synthetic efficiency and the ultimate biological activity of novel drug candidates. Among these, 2-amino-6-nitrobenzothiazole (B160904) has emerged as a pivotal intermediate, valued for its reactivity and versatility in constructing a diverse array of pharmacologically active molecules. This guide provides an objective comparison of 2-amino-6-nitrobenzothiazole with a key alternative, 2-amino-6-bromobenzothiazole (B93375), supported by experimental data to inform the strategic selection of intermediates in pharmaceutical research and development.
The benzothiazole (B30560) core is a recognized "privileged structure" in medicinal chemistry, appearing in a multitude of compounds with demonstrated biological activities, including antimicrobial and anticancer properties.[1] The strategic functionalization of this core at the 2- and 6-positions allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This comparison focuses on the synthetic utility and derivatization potential of the 6-nitro versus the 6-bromo substituted 2-aminobenzothiazole (B30445).
Comparative Synthesis and Performance of Key Intermediates
The choice of a pharmaceutical intermediate is often governed by its accessibility, the efficiency of its synthesis, and its adaptability for subsequent chemical modifications. Below is a comparative overview of the synthesis of 2-amino-6-nitrobenzothiazole and its bromo- and other substituted analogues, with reported yields and purity.
| Intermediate | Starting Material | Reagents | Yield | Purity/Melting Point | Reference |
| 2-Amino-6-nitrobenzothiazole | 2-Acetylaminobenzothiazole | Sulfuric acid, Nitric acid, Sodium hydroxide (B78521) | ~89% (171g from 192g) | M.p. 248-252 °C, 0.3% 5-nitro isomer | [2] |
| 2-Amino-6-nitrobenzothiazole | 2-Aminobenzothiazole | Sulfuric acid, Nitric acid, Aqueous ammonia | Not specified | High purity | [3] |
| 2-Amino-6-bromobenzothiazole | 4-Bromoaniline | Acetic acid, Potassium thiocyanate, Bromine | Not specified | Not specified | [4] |
| 2-Amino-6-arylbenzothiazoles | 2-Amino-6-bromobenzothiazole | Aryl boronic acids/esters, Pd(PPh₃)₄, K₃PO₄ | Moderate to Excellent | Not specified | [4] |
| Schiff Base Derivatives | 2-Amino-6-nitrobenzothiazole | Various benzaldehydes, Ethanol, Glacial acetic acid | 57-68% | M.p. 278-296 °C | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of chemical intermediates. The following sections provide methodologies for the synthesis of 2-amino-6-nitrobenzothiazole and a key derivatization reaction of its bromo-counterpart.
Synthesis of 2-Amino-6-nitrobenzothiazole from 2-Acetylaminobenzothiazole
This two-step process involves the nitration of the protected 2-aminobenzothiazole followed by deprotection.[2]
Step 1: Nitration of 2-Acetylaminobenzothiazole
-
Introduce 192 g (1.0 mol) of 2-acetylaminobenzothiazole into 490 g of sulfuric acid monohydrate at a temperature of 20-30 °C.
-
Cool the mixture to 5-10 °C.
-
Carry out the nitration by adding 200 g of a mixed acid containing 31.5% nitric acid, maintaining the temperature between 5-10 °C.
-
After the addition is complete, stir the mixture for 2 hours at 10-15 °C.
-
Discharge the reaction mixture onto 1000 g of ice.
-
Isolate the precipitate and wash with approximately 5 L of water to obtain water-moist 2-acetylamino-6-nitrobenzothiazole.
Step 2: Saponification to 2-Amino-6-nitrobenzothiazole
-
Suspend the moist presscake of 2-acetylamino-6-nitrobenzothiazole in 1650 ml of methanol.
-
Heat the suspension to 60 °C and adjust the pH to 10.5 with concentrated sodium hydroxide solution.
-
Maintain the pH at 10.5 for 5 hours by the gradual addition of sodium hydroxide solution.
-
Cool the mixture to 20 °C.
-
Isolate the crystallized 2-amino-6-nitrobenzothiazole, wash with 200 ml of methanol, and then with water until alkali-free.
-
Dry the product at 50 °C in a vacuum cabinet.
General Procedure for Suzuki Cross-Coupling of 2-Amino-6-bromobenzothiazole
This protocol outlines a general method for the palladium-catalyzed Suzuki cross-coupling reaction to form 2-amino-6-arylbenzothiazoles, demonstrating the synthetic utility of the 6-bromo intermediate.[4]
-
To 2-amino-6-bromobenzothiazole (2.183 mmol) under a nitrogen atmosphere, add Pd(PPh₃)₄ (5 mol%).
-
Stir the resulting mixture for 30 minutes with the addition of the appropriate solvent (e.g., toluene, 3 mL).
-
After 30 minutes, add the aryl boronic acid (2.401 mmol) and K₃PO₄ (4.366 mmol), followed by the addition of water (1.5 mL).
-
Stir the solution for 31 hours at 95 °C.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a standard aqueous workup and purify the product by column chromatography.
Versatility in Pharmaceutical Synthesis: A Comparative Overview
The true value of a pharmaceutical intermediate lies in its ability to serve as a scaffold for the generation of a wide range of derivatives with potential therapeutic applications. Both 2-amino-6-nitrobenzothiazole and its 6-bromo analogue offer distinct advantages in this regard.
2-Amino-6-nitrobenzothiazole: A Gateway to Amino Derivatives
The nitro group in 2-amino-6-nitrobenzothiazole is a versatile functional handle. Its primary utility lies in its reduction to an amino group, which can then be further functionalized. This strategy is frequently employed in the synthesis of various bioactive compounds.[5]
Caption: Derivatization pathway of 2-amino-6-nitrobenzothiazole.
2-Amino-6-bromobenzothiazole: A Platform for Carbon-Carbon Bond Formation
The bromo substituent at the 6-position of 2-aminobenzothiazole makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling.[4] This allows for the direct introduction of various aryl and heteroaryl groups, providing a powerful tool for generating molecular diversity.
Caption: Suzuki coupling workflow with 2-amino-6-bromobenzothiazole.
The amino group at the 2-position in both intermediates can also be diazotized and subjected to Sandmeyer reactions to introduce a variety of substituents, although this is a general reaction for aromatic amines.[6][7]
Conclusion
Both 2-amino-6-nitrobenzothiazole and 2-amino-6-bromobenzothiazole stand as valuable and versatile intermediates in pharmaceutical synthesis. The choice between them will largely depend on the desired synthetic outcome.
-
2-Amino-6-nitrobenzothiazole is the preferred intermediate when the synthetic strategy involves the introduction of a second amino group at the 6-position, which can then be readily converted into amides, sulfonamides, ureas, and other nitrogen-containing functionalities. Its synthesis is well-established with high yields and purity.[2]
-
2-Amino-6-bromobenzothiazole excels as a platform for generating derivatives with new carbon-carbon bonds via cross-coupling reactions. This is particularly advantageous for creating libraries of compounds with diverse aryl and heteroaryl substituents at the 6-position, a common strategy in modern drug discovery to explore the structure-activity relationship.[4]
Ultimately, the experimental data and synthetic pathways outlined in this guide provide a framework for researchers to make informed decisions in the selection and application of these critical pharmaceutical building blocks. The versatility of the 2-aminobenzothiazole scaffold, accessible through both the nitro and bromo intermediates, ensures its continued importance in the quest for novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
Comparative analysis of different synthetic routes to 6-Nitrobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-nitrobenzothiazole and its derivatives is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as dye intermediates.[1] This guide provides a comparative analysis of different synthetic routes to this compound, with a focus on 2-amino-6-nitrobenzothiazole (B160904), a key precursor.[1] The comparison includes experimental data, detailed protocols, and a visual representation of a key synthetic pathway.
Overview of Synthetic Strategies
Several synthetic strategies have been developed for the preparation of this compound derivatives. The choice of a particular route often depends on factors such as the desired substitution pattern, availability of starting materials, reaction yield, and purity of the final product. The most common approaches include the nitration of a pre-existing benzothiazole (B30560) core and the cyclization of appropriately substituted benzene (B151609) derivatives.
Key Synthetic Routes and Comparative Data
This section details the most prominent synthetic routes, presenting a comparative summary of their performance based on available experimental data.
| Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages | Reference |
| Route 1 | 2-Aminobenzothiazole (B30445) | Nitric acid, Sulfuric acid | 0-20°C, 4-5 hours | ~20% (of 6-nitro isomer) | Direct, one-step reaction. | Poor selectivity, formation of multiple isomers.[2] | [2] |
| Route 2 | 2-Acetylaminobenzothiazole | Nitric acid, Sulfuric acid; then NaOH/Methanol (B129727) | Nitration: 5-15°C, 2 hours; Saponification: 60°C, 5 hours | ~88% (overall from 2-acetylaminobenzothiazole) | High selectivity for the 6-nitro isomer. | Multi-step process involving protection and deprotection.[2][3] | [2][3] |
| Route 3 | 3-Chloro-4-nitroaniline | Potassium thiocyanate, Bromine, Glacial acetic acid | Reflux, 12 hours | Not explicitly stated for this compound, but used for derivatives. | Utilizes readily available starting materials. | Harsh reaction conditions and long reaction times.[4][5] | [4][5] |
Table 1: Comparison of Synthetic Routes to 2-Amino-6-nitrobenzothiazole.
Experimental Protocols
Route 2: Nitration of 2-Acetylaminobenzothiazole followed by Saponification
This method is a highly selective process for preparing 2-amino-6-nitrobenzothiazole.[2][3]
Step 1: Nitration of 2-Acetylaminobenzothiazole
-
Dissolve 2-acetylaminobenzothiazole (1.0 mol) in sulfuric acid monohydrate (490 g) at 20-30°C.
-
Cool the mixture to 5-10°C.
-
Add a mixed acid solution containing 31.5% nitric acid (200 g) dropwise, maintaining the temperature between 5-10°C.
-
After the addition is complete, stir the reaction mixture at 10-15°C for 2 hours.
-
Pour the reaction mixture onto ice (1000 g).
-
Filter the precipitate and wash with water to obtain water-moist 2-acetylamino-6-nitrobenzothiazole.
Step 2: Saponification of 2-Acetylamino-6-nitrobenzothiazole
-
Suspend the moist presscake of 2-acetylamino-6-nitrobenzothiazole in methanol (1650 ml).
-
Heat the suspension to 60°C.
-
Adjust the pH to 10.5 with concentrated sodium hydroxide (B78521) solution and maintain this pH for 5 hours.
-
Cool the mixture to 20°C.
-
Filter the crystallized 2-amino-6-nitrobenzothiazole, wash with methanol, and then with water until alkali-free.
-
Dry the product in a vacuum oven at 50°C.
Visualizing the Synthetic Pathway
The following diagram illustrates the highly selective, two-step synthesis of 2-amino-6-nitrobenzothiazole from 2-aminobenzothiazole, highlighting the key protection-nitration-deprotection strategy.
Caption: Selective synthesis of 2-amino-6-nitrobenzothiazole.
Concluding Remarks
The synthesis of this compound derivatives can be achieved through various routes, each with its own set of advantages and limitations. The direct nitration of 2-aminobenzothiazole is a straightforward, one-step process but suffers from poor selectivity, yielding a mixture of isomers.[2] In contrast, the nitration of the protected 2-acetylaminobenzothiazole provides a highly selective route to the desired 2-amino-6-nitrobenzothiazole in high yield, although it requires additional protection and deprotection steps.[2][3] The choice of the most suitable synthetic route will ultimately depend on the specific requirements of the researcher, including the desired purity of the final product and the scalability of the process. For applications requiring high purity 2-amino-6-nitrobenzothiazole, the protection-nitration-deprotection strategy is the superior method.
References
- 1. nbinno.com [nbinno.com]
- 2. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 3. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
Evaluating the Selectivity of 6-Nitrobenzothiazole-Derived MAO Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Monoamine oxidases (MAO) are critical enzymes in the metabolism of neurotransmitters, making them a key target in the development of therapeutics for neurological disorders such as depression and Parkinson's disease. The two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor selectivities.[1] Selective inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while selective MAO-B inhibition is crucial for treating Parkinson's disease.[2] This guide provides a comparative analysis of the selectivity of emerging 6-Nitrobenzothiazole-derived MAO inhibitors against established drugs, supported by experimental data and detailed methodologies.
Performance Comparison of MAO Inhibitors
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), provides a measure of the inhibitor's preference for one isoform over the other. A high SI value indicates strong selectivity for MAO-B, while a low SI value suggests selectivity for MAO-A.
Recent studies have identified several this compound derivatives with potent and selective inhibitory activity against MAO-B. For instance, a series of 2-amino-6-nitrobenzothiazole-derived hydrazones exhibited inhibitory activities in the nanomolar to micromolar range.[3] Notably, compound 31 from this series, N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide, demonstrated the highest MAO-B inhibitory activity with an IC50 of 1.8 nM and a selectivity index of 766.67.[3][4] In the same study, compound 6 , N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide, was the most active MAO-A inhibitor with an IC50 of 0.42 µM.[3][4] Another study on this compound-derived semicarbazones identified 1-[(4-Chlorophenyl)(phenyl)methylene]-4-(6-nitrobenzothiazol-2-yl)semicarbazide as a lead MAO-B inhibitor with an IC50 of 0.004 µM.[5]
These findings highlight the potential of the this compound scaffold for developing highly selective MAO-B inhibitors. The table below summarizes the inhibitory activities of these novel compounds in comparison to well-established MAO inhibitors.
| Inhibitor | Target MAO | IC50 (µM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) | Reversibility |
| This compound Derivatives | ||||
| Compound 31[3][4] | MAO-B | 0.0018 | 766.67 | Reversible |
| Compound 6[3][4] | MAO-A | 0.42 | - | Reversible |
| 1-[(4-Chlorophenyl)(phenyl)methylene]-4-(6-nitrobenzothiazol-2-yl)semicarbazide[5] | MAO-B | 0.004 | - | - |
| Established MAO Inhibitors | ||||
| Clorgyline[6] | MAO-A | 0.0012 | 0.0006 | Irreversible |
| Selegiline (B1681611) (low dose)[7] | MAO-B | - | Selective for MAO-B | Irreversible |
| Moclobemide[8] | MAO-A | 6.1[9] | - | Reversible |
Note: A dash (-) indicates that the data was not specified in the cited sources.
Experimental Protocols
The determination of MAO inhibitory activity is crucial for evaluating the potency and selectivity of novel compounds. A widely used method is the in vitro fluorometric MAO inhibition assay, often utilizing kynuramine (B1673886) as a substrate.
In Vitro Fluorometric MAO Inhibition Assay (Kynuramine Method)
This assay is based on the principle that MAO enzymes catalyze the oxidative deamination of the non-fluorescent substrate kynuramine into the highly fluorescent product 4-hydroxyquinoline (B1666331).[1] The rate of increase in fluorescence is directly proportional to the MAO activity. An inhibitor will reduce the rate of this reaction, allowing for the quantification of its inhibitory potency, typically expressed as an IC50 value.[1]
Materials:
-
MAO-A and MAO-B enzymes (human recombinant or from tissue homogenates)
-
Kynuramine dihydrobromide (substrate)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (this compound derivatives and reference inhibitors)
-
96-well black microplates
-
Microplate reader capable of fluorescence measurement (e.g., excitation at 320 nm, emission at 360 nm)[10]
Procedure:
-
Preparation of Reagents: Prepare stock solutions of enzymes, kynuramine, and test compounds in the appropriate buffer. Serial dilutions of the test compounds are made to determine the IC50 value.
-
Plate Setup: In a 96-well black microplate, add the following to each well:
-
50 µL of potassium phosphate buffer (for blanks) or enzyme solution (MAO-A or MAO-B).
-
25 µL of potassium phosphate buffer (for control wells) or the test/control inhibitor solution at various concentrations.[1]
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.[1]
-
Initiation of Reaction: Start the enzymatic reaction by adding 25 µL of the kynuramine substrate solution to all wells.[1]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), protected from light.[1]
-
Termination of Reaction: Stop the reaction by adding a suitable stopping reagent, such as 50 µL of 2N NaOH.[10]
-
Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.[1]
Visualizing Key Processes
To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Monoamine oxidase (MAO) signaling pathway and the action of MAO inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in vitro MAO-B inhibitory evaluation, and computational studies of some this compound-derived semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 8. Moclobemide. An update of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. AID 1342845 - Fluorescence-Based (Inhibitor)-Screening Assay: In order to monitor MAO enzymatic activities and/or their inhibition rate by inhibitor(s) of interest, a fluorescence-based (inhibitor)-screening assay was set up. 3-(2-Aminophenyl)-3-oxopropanamine (kynuramine dihydrobromide, Sigma Aldrich), a non fluorescent compound was chosen as a substrate. Kynuramine is a non-specific substrate for both MAO-A and MAO-B activities. While undergoing oxidative deamination by MAO activities, kynuramine is converted into 4-hydroxyquinoline (4-HQ), a resulting fluorescent product.The monoamine oxidase activity was estimated by measuring the conversion of kynuramine into 4-hydroxyquinoline. Assays were conducted in 96-well black plates with clear bottom (Corning) in a final volume of 100 uL. The assay buffer was 100 mM HEPES, pH 7.5. Each experiment was performed in duplicate within the same experiment.Briefly, a fixed amount of MAO (0.25 ug for MAO-A and 0.5 ug for MAO-B) was incubated on ice for 15 minutes in the reaction buffer, in the absence and/or in the presence of at least eight 3-fold serial dilutions each. Clorgyline and Deprenyl (Sigma Aldrich) was used as a control for specific inhibition of MAO-A and MAO-B respectively. After leaving the enzyme(s) interacting with the inhibitor, KM of kynuramine was added to each reaction for MAO-B and MAO-A assay respectively, and the reaction was left for 1 hour at 37° C. in the dark. The oxidative deamination of the substrate was stopped by adding 50 uL of NaOH 2N. The conversion of kynuramine to 4-hydroxyquinoline, was monitored by fluorescence (excitation at 320 nm, emission at 360 nm) using a microplate reader (Infinite 200, Tecan). Arbitrary units were used to measure levels of fluorescence produced in the absence and/or in the presence of inhibitor. The maximum of oxidative deamination activity was obtained by measuring the amount of 4-hydroxyquinoline formed from kynuramine deamination in the absence of inhibitor and corrected for background fluorescence in the absence of MAO enzymes. The IC50 values of each inhibitor were calculated with GraphPad Prism Software. - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile: A Comparative Guide to the Cross-Reactivity of 6-Nitrobenzothiazole-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of an enzyme inhibitor is paramount to its therapeutic potential. This guide provides an objective comparison of the cross-reactivity of 6-nitrobenzothiazole-based enzyme inhibitors, supported by experimental data, to illuminate their specificity and potential off-target effects.
The this compound scaffold is a key pharmacophore in a variety of enzyme inhibitors, demonstrating therapeutic promise in areas ranging from infectious diseases to neurodegenerative disorders. While potent against their primary targets, a comprehensive understanding of their interactions with other enzymes is crucial for predicting potential side effects and identifying opportunities for polypharmacology. This guide summarizes the available quantitative data on the inhibitory activity of this compound derivatives against their primary targets and their cross-reactivity with a panel of protein kinases.
Comparative Inhibitory Activity: Primary Targets and Kinase Cross-reactivity
The following tables present the half-maximal inhibitory concentrations (IC50) of various this compound-based inhibitors against their intended enzyme targets and a panel of kinases to assess their selectivity.
Table 1: Inhibitory Potency of this compound Derivatives against Primary Enzyme Targets
| Compound ID | Primary Target Enzyme | Organism | IC50 | Reference |
| Compound 1 | ATP Phosphoribosyl Transferase (HisG) | Mycobacterium tuberculosis | 6 µM | [1] |
| Compound 2 | Monoamine Oxidase A (MAO-A) | Human | 0.42 µM | |
| Compound 3 | Monoamine Oxidase B (MAO-B) | Human | 1.8 nM | |
| Compound 4 | Urease | Canavalia ensiformis (Jack bean) | 26.35 µg/mL |
Table 2: Cross-reactivity Profile of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide against a Panel of Protein Kinases [2]
| Kinase Target | IC50 (µM) |
| Abl | > 100 |
| Akt1 | > 100 |
| Aurora A | > 100 |
| CDK2/cyclin A | > 100 |
| Chk2 | > 100 |
| EphA2 | 30 |
| FGFR1 | > 100 |
| GSK3β | > 100 |
| JNK1 | > 100 |
| MEK1 | > 100 |
| p38α | > 100 |
| PDK1 | > 100 |
| PKCα | > 100 |
| Src | > 100 |
| VEGFR2 | > 100 |
Data Interpretation: The data indicates that while this compound-based compounds can be highly potent against their primary enzyme targets, as seen with the nanomolar inhibition of MAO-B, they can also exhibit cross-reactivity with other enzymes.[2] Notably, N-(6-nitro-1,3-benzothiazol-2-yl)acetamide shows moderate inhibitory activity against the EphA2 kinase, while being largely inactive against the other kinases in the panel at concentrations up to 100 µM.[2] This suggests a degree of selectivity, but also highlights the potential for off-target effects, particularly within the kinome. The benzothiazole (B30560) scaffold is known to have a propensity for kinase inhibition, and the observed activity against EphA2 warrants further investigation in the development of these compounds as therapeutic agents.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. The following are protocols for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Luminescence-Based Kinase Assay
This protocol is a common method used to determine the IC50 of an inhibitor against a specific kinase by measuring the amount of ADP produced in the kinase reaction.[2][4]
Materials and Reagents:
-
Recombinant human kinase (e.g., EphA2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (at Km concentration for the specific kinase)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[4]
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted test compounds or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 2 µL of the diluted kinase to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Prepare a mixture of the kinase-specific substrate and ATP in the kinase buffer.
-
Add 2 µL of the substrate/ATP mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.[4]
-
-
Signal Generation and Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.[4]
-
-
Data Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the control wells. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5][6]
Visualizations
To further clarify the experimental process and the potential biological implications of cross-reactivity, the following diagrams are provided.
Caption: Experimental workflow for kinase cross-reactivity screening.
Caption: Potential off-target inhibition of the EphA2 signaling pathway.
References
- 1. Discovery of Novel Nitrobenzothiazole Inhibitors for M. tuberculosis ATP Phosphoribosyl Transferase (HisG) through Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. courses.edx.org [courses.edx.org]
- 6. IC50 - Wikipedia [en.wikipedia.org]
Performance of 6-Nitrobenzothiazole Derivatives in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 6-Nitrobenzothiazole derivatives in various biological assays, supported by experimental data. The information is intended to assist researchers in evaluating the potential of these compounds in drug discovery and development.
Overview of Biological Activities
This compound derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of biological activities. The presence of the nitro group at the 6-position of the benzothiazole (B30560) scaffold is often crucial for their pharmacological effects. Subsequent reduction of the nitro group to an amino group can further modulate this activity. The primary biological activities reported for this class of compounds include anticancer, antimicrobial, and monoamine oxidase (MAO) inhibitory effects.[1][2][3]
Data Presentation: Comparative Performance
The following tables summarize the quantitative data on the performance of various this compound derivatives in key biological assays. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Anticancer Activity
This compound derivatives and their 6-amino analogues have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis through the mitochondrial pathway and inhibition of key signaling pathways such as PI3K/Akt.[1][4][5][6]
Table 1: Anticancer Activity of 6-Nitro- and 6-Amino-benzothiazole Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Sulphonamide-based acetamide (B32628) benzothiazole (from 2-amino-6-nitrobenzothiazole) | MCF-7 | 34.5 | [1] |
| HeLa | 44.15 | [1] | |
| MG63 | 36.1 | [1] | |
| Naphthalimide derivative 66 | HT-29 | 3.72 ± 0.3 | [1] |
| A549 | 4.074 ± 0.3 | [1] | |
| MCF-7 | 7.91 ± 0.4 | [1] | |
| Naphthalimide derivative 67 | HT-29 | 3.47 ± 0.2 | [1] |
| A549 | 3.89 ± 0.3 | [1] | |
| MCF-7 | 5.08 ± 0.3 | [1] | |
| Pyridine containing pyrimidine (B1678525) derivative 34 | colo205 | 5.04 | [1] |
| U937 | 13.9 | [1] | |
| MCF-7 | 30.67 | [1] | |
| A549 | 30.45 | [1] |
Monoamine Oxidase (MAO) Inhibition
Certain 2-amino-6-nitrobenzothiazole-derived hydrazones have been identified as potent and selective inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B), enzymes implicated in neurodegenerative diseases.[7][8]
Table 2: MAO-A and MAO-B Inhibitory Activity of 2-Amino-6-nitrobenzothiazole-derived Hydrazones
| Compound | Target | IC50 | Selectivity Index (SI) | Reference |
| N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide (6) | MAO-A | 0.42±0.003 µM | - | [7] |
| N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide (31) | MAO-B | 1.8±0.3 nM | 766.67 | [7] |
Antimicrobial Activity
Schiff base derivatives of 2-amino-6-nitrobenzothiazole (B160904) have shown promising activity against various bacterial and fungal strains.[2][9]
Table 3: Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Derivative | S. aureus (MIC) | E. coli (MIC) | C. albicans (MIC) | Reference |
| Schiff base derivatives of 2-amino-6-nitrobenzothiazole (general observation) | Good | Good | Good | [2] |
| Benzothiazole derivative 3 | 50-200 | 25-100 | Moderate | [10] |
| Benzothiazole derivative 4 | 50-200 | 25-100 | Moderate | [10] |
| Benzothiazole derivative 10 | Moderate | Moderate | Moderate | [10] |
| Benzothiazole derivative 12 | Moderate | Moderate | Moderate | [10] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.[11][13]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.
Monoamine Oxidase Inhibition: MAO-Glo™ Assay
The MAO-Glo™ Assay is a homogeneous, luminescent method for measuring the activity of monoamine oxidase enzymes (MAO-A and MAO-B).[14][15]
-
Enzyme Incubation: The MAO enzyme (either MAO-A or MAO-B) is incubated with the test compound (this compound derivative) and a luminogenic MAO substrate in the appropriate reaction buffer.
-
Substrate Conversion: The MAO enzyme converts the luminogenic substrate into a luciferin (B1168401) derivative.[14]
-
Detection Reagent Addition: After the MAO reaction, a Luciferin Detection Reagent is added. This reagent stops the MAO reaction and simultaneously converts the luciferin derivative into a luminescent signal.[15]
-
Luminescence Measurement: The luminescence is measured using a luminometer. The amount of light produced is directly proportional to the MAO activity, and a decrease in signal in the presence of the test compound indicates inhibition.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The this compound derivatives are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by this compound derivatives and general experimental workflows.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: General workflow for the MAO-Glo™ Assay.
Caption: Apoptosis induction by benzothiazole derivatives.
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spectral, NLO and antimicrobial studies of Co(II), Ni(II) and Cu(II) complexes of Schiff base ligands of 2-amino-6-nitrobenzothiazole | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 10. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
Safety Operating Guide
Proper Disposal of 6-Nitrobenzothiazole: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 6-Nitrobenzothiazole, a chemical compound utilized in various research and development applications. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local safety protocols.
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher, particularly when handling the solid form to avoid inhalation of dust particles.[1] |
| Body Protection | A laboratory coat and closed-toe shoes. |
Engineering Controls: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2] An emergency eyewash station and safety shower must be readily accessible.
Hazard Profile of this compound
Understanding the hazards associated with this compound is fundamental to its safe disposal.
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[3][4] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[3][4] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[3][4] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a regulated process that requires professional handling. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: this compound and any materials contaminated with it (e.g., gloves, weighing paper, empty containers) must be treated as hazardous waste.
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid incompatible chemical reactions.
Step 2: Containerization and Labeling
-
Select Appropriate Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container is often a suitable option.[5]
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant).
Step 3: Storage
-
Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow Accumulation Limits: Adhere to your institution's and local regulations regarding the maximum amount of hazardous waste that can be stored and the time limits for storage.
Step 4: Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[2]
-
Manifesting: Ensure that a hazardous waste manifest is properly completed to track the waste from your laboratory to the final disposal facility, in accordance with regulatory requirements.[6][7]
Experimental Protocol: Small Spill Clean-up
In the event of a small spill of solid this compound, follow these steps:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in Section 1.
-
Contain the Spill:
-
Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to prevent the dust from becoming airborne.
-
For a very small spill, you may dampen the solid spill material with a suitable solvent like acetone (B3395972) and then transfer the dampened material to a suitable container.[8] Use absorbent paper dampened with the same solvent to pick up any remaining material.[8]
-
-
Collect the Waste: Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe down the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for clean-up, including gloves and absorbent pads, must be placed in the hazardous waste container.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2] If inhaled, move to fresh air and seek medical attention.[2]
Logical Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. 6-硝基苯并噻唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C7H4N2O2S | CID 76256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste [mde.maryland.gov]
- 7. epa.gov [epa.gov]
- 8. 2-AMINO-6-NITROBENZOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling 6-Nitrobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Nitrobenzothiazole. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as an irritant to the skin, eyes, and respiratory system[1][2][3][4][5]. The mandatory personal protective equipment for handling this compound is outlined below.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended PPE | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166[6][7]. |
| Skin Protection | Appropriate protective gloves and a lab coat or protective clothing to prevent skin exposure[6][7]. | It is recommended to use chemically resistant gloves. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95 dust mask, should be used if ventilation is inadequate or if irritation is experienced[1][6][7]. | OSHA 29 CFR 1910.134 or European Standard EN 149[6][7]. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to prevent exposure and contamination. The following workflow outlines the necessary steps from preparation to post-handling procedures.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Ensure that a properly functioning chemical fume hood is available and in use.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Put on all required PPE as specified in Table 1.
-
-
Handling the Compound:
-
Post-Handling and Cleanup:
-
After handling, decontaminate all work surfaces with an appropriate solvent (e.g., acetone) followed by a soap and water solution[10].
-
Carefully clean all equipment used.
-
Remove protective clothing and gloves, avoiding contact with the outer surfaces.
-
Wash hands and any exposed skin thoroughly with soap and water[4][7][9].
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary to mitigate harm.
Table 2: Emergency Procedures for this compound
| Incident | Procedure |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention[6][7]. |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[3][7][9]. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[6][7]. |
| Ingestion | If the person is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention[6]. |
| Small Spill | For small spills, dampen the solid material with a solvent like acetone (B3395972) to prevent dust from becoming airborne. Carefully sweep up the material and place it into a suitable, sealed container for disposal. Clean the spill area with absorbent paper dampened with acetone, followed by a soap and water wash[10]. Ensure all ignition sources are removed[10]. |
| Large Spill | Evacuate the area. Increase ventilation. Prevent the material from entering drains. Follow institutional emergency procedures for large chemical spills. |
Disposal Plan
Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
Caption: Disposal Workflow for this compound Waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams. It is incompatible with strong oxidizing agents and strong acids[7][10].
-
Collect all solid waste contaminated with this compound, including gloves, absorbent paper, and weighing boats, in a designated, compatible, and clearly labeled hazardous waste container[6][8].
-
-
Containerization:
-
Use a container that is in good condition, compatible with the chemical, and has a secure lid.
-
The exterior of the waste container must be kept clean and free of contamination.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary containment should be used to prevent the spread of material in case of a leak.
-
-
Final Disposal:
-
Dispose of the waste through an approved and licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations[7][9].
-
Do not attempt to dispose of this chemical down the drain or in the regular trash[8]. One source suggests that for quantities less than 10g, it can be dissolved in water and run to waste with large amounts of water, however, it is generally recommended to have it collected by a specialist disposal company for larger quantities[4]. It is best to consult with your institution's environmental health and safety department for specific guidance.
-
References
- 1. This compound 99 2942-06-5 [sigmaaldrich.com]
- 2. This compound | C7H4N2O2S | CID 76256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 6-硝基苯并噻唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-AMINO-6-NITROBENZOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
